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  • Product: (3S)-3-hydroxy-5-methylhexanoic acid
  • CAS: 119639-03-1

Core Science & Biosynthesis

Foundational

Technical Guide: (3S)-3-Hydroxy-5-methylhexanoic Acid

The following technical guide details the properties, synthesis, and applications of (3S)-3-hydroxy-5-methylhexanoic acid , a critical chiral building block in the synthesis of depsipeptides and pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of (3S)-3-hydroxy-5-methylhexanoic acid , a critical chiral building block in the synthesis of depsipeptides and pharmaceutical intermediates (e.g., Pregabalin analogs).

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid (CAS: 119639-03-1) is a chiral


-hydroxy acid structurally analogous to the amino acid leucine.[1] It serves as a high-value chiral synthon in the pharmaceutical industry, primarily for the installation of the "statine" unit in protease inhibitors and as a backbone component in cyclic depsipeptides (e.g., Spiruchostatin analogs). Its metabolic stability and specific stereochemistry make it a pivotal intermediate in the asymmetric synthesis of 

-amino acids, including the blockbuster anticonvulsant Pregabalin .

Chemical Identity & Stereochemistry

This compound is defined by a remote isobutyl tail and a secondary hydroxyl group at the C3 position with (S)-configuration.

PropertyDetail
IUPAC Name (3S)-3-hydroxy-5-methylhexanoic acid
Common Synonyms (S)-3-Hydroxyisoheptanoic acid;

-Hydroxy-isocaproic acid homolog
CAS Number 119639-03-1 (Specific for (S)-isomer)
Molecular Formula

Molecular Weight 146.19 g/mol
SMILES CC(C)CCC(=O)O
Stereochemistry (S)-Enantiomer (corresponds to the L-configuration in hydroxy acid nomenclature)
Stereochemical Validation

The (S)-configuration is critical for biological activity. In depsipeptides, this stereocenter often dictates the folding and binding affinity of the macrocycle.

  • Chiral Purity: Typically

    
     98% ee required for GMP synthesis.
    
  • Specific Rotation:

    
     to 
    
    
    
    (c=1,
    
    
    ) (Note: Sign and magnitude can vary by solvent; literature for related esters often shows negative rotation for S-isomers in non-polar solvents).

Physicochemical Properties

The acid is a crystalline solid at room temperature, though often handled as its methyl or ethyl ester liquid during intermediate processing to prevent self-esterification (oligomerization).

PropertyValue / Characteristic
Physical State White to off-white crystalline powder
Melting Point 45–50 °C (Low-melting solid)
Boiling Point ~265 °C (Predicted at 760 mmHg)
pKa 4.52 (Carboxylic acid), 14.2 (Hydroxyl)
Solubility Soluble in Methanol, Ethanol, DMSO, DCM; Sparingly soluble in water
LogP 0.87 (Lipophilic tail aids membrane permeability)

Synthesis & Production Methodologies

From an application scientist's perspective, the choice of synthesis dictates the impurity profile. The Enzymatic Reduction route is preferred for pharmaceutical applications due to higher enantiomeric excess (ee) and milder conditions compared to metal-catalyzed hydrogenation.

Method A: Biocatalytic Reduction (Preferred)

This method utilizes Ketoreductases (KREDs) to stereoselectively reduce the


-keto ester precursor.
  • Substrate: Ethyl 5-methyl-3-oxohexanoate.

  • Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).

  • Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.

  • Outcome: >99% ee of the (S)-hydroxy ester, followed by mild hydrolysis.

Method B: Asymmetric Hydrogenation (Noyori)

Uses Ruthenium-BINAP catalysts. While scalable, it often requires high pressure (


) and rigorous purification to remove heavy metals.
Synthesis Workflow Diagram

Synthesis cluster_Enz Biocatalytic Route (Green) cluster_Chem Chemical Route Start 5-Methyl-3-oxohexanoic Acid (Beta-Keto Ester) KRED Ketoreductase (KRED) + NADPH Start->KRED Stereoselective Reduction Noyori Ru-BINAP / H2 (100 atm) Start->Noyori Asymmetric Hydrogenation Hydrolysis LiOH Hydrolysis KRED->Hydrolysis Ester Cleavage Product (3S)-3-Hydroxy-5-methylhexanoic Acid (>99% ee) Hydrolysis->Product Noyori->Product Requires Metal Scavenging

Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis Routes. The biocatalytic route is preferred for higher optical purity and lack of heavy metal contaminants.

Biological Relevance & Applications

Depsipeptide Assembly

(3S)-3-hydroxy-5-methylhexanoic acid serves as a "hydroxy-leucine" equivalent in the solid-phase synthesis of cyclic depsipeptides.[2] It is a key structural motif in:

  • Spiruchostatin Analogs: Investigated as Histone Deacetylase (HDAC) inhibitors.[3][4] The hydroxy acid provides the ester linkage essential for the lability and biological activation of the pharmacophore.

  • Callipeltin & Papuamide Mimics: Marine-derived peptides often contain this specific

    
    -hydroxy moiety, which confers resistance to proteolytic degradation compared to standard peptide bonds.
    
Pharmaceutical Intermediate (Pregabalin Pathway)

While Pregabalin is a


-amino acid, this hydroxy acid is a valuable chiral reference standard  and a precursor for statine-based transition state inhibitors .
  • Mechanism: The hydroxyl group mimics the transition state of peptide hydrolysis, making derivatives of this acid potent inhibitors of aspartic proteases (e.g., Renin, HIV protease).

Analytical Characterization

To ensure "Trustworthiness" in your protocols, distinguishing the (S)-enantiomer from the (R)-isomer is non-negotiable.

Protocol: Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on AD-H columns (verify with racemic standard).

Protocol: Derivatization for GC-MS

For complex matrices (e.g., fermentation broth), derivatization is required.

  • Methylation: Treat with diazomethane or

    
     to form the methyl ester.
    
  • Silylation: Treat with MSTFA to protect the C3-hydroxyl.

  • Analysis: GC-MS on a chiral cyclodextrin column (e.g., Cyclosil-B).

Handling & Stability

  • Storage: Store at -20°C under argon. The free acid is prone to slow intermolecular esterification (oligomerization) to form polyesters.

  • Reconstitution: Always prepare fresh solutions in anhydrous solvents (THF, DCM) immediately prior to coupling reactions.

  • Safety: Irritant to eyes and skin. Use standard PPE.

References

  • PubChem. (2025). 3-Hydroxy-5-methylhexanoic acid (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. (2024). (3S)-3-hydroxy-5-methylhexanoic acid Product Properties and CAS 119639-03-1. Link

  • Yurek-George, A. (2004). Total Synthesis of Spiruchostatin A and Analogues. University of Southampton, School of Chemistry. (Describes use of 3-hydroxy-5-methylhexanoic acid as statine subunit precursor). Link

  • Burk, M. J., et al. (2003). Efficient Synthesis of Pregabalin via Asymmetric Hydrogenation. Journal of Organic Chemistry. (Context on related 5-methylhexanoic scaffolds). Link

  • Namiki Shoji Co., Ltd. (2023). Chiral Building Blocks Catalogue: (3S)-3-hydroxy-5-methylhexanoic acid. Link[1]

Sources

Exploratory

In-Depth Technical Guide: Structure, Stereochemistry, and Applications of (3S)-3-Hydroxy-5-Methylhexanoic Acid

Executive Summary (3S)-3-hydroxy-5-methylhexanoic acid is a highly specialized chiral β-hydroxy acid that serves as a foundational building block in both advanced pharmaceutical synthesis and chemical biology. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid is a highly specialized chiral β-hydroxy acid that serves as a foundational building block in both advanced pharmaceutical synthesis and chemical biology. Characterized by its isobutyl tail and chiral hydroxyl group, this molecule is a critical precursor for statine-derived depsipeptides (such as the potent HDAC inhibitor Spiruchostatin A) and serves as a model β-leucine equivalent in prebiotic protopeptide evolution. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, stereochemical dynamics, and rigorously validated synthetic workflows.

Structural and Physicochemical Profiling

The molecular architecture of (3S)-3-hydroxy-5-methylhexanoic acid combines a hydrophobic isobutyl terminus with a highly reactive, bifunctional β-hydroxy acid headgroup. This structural duality allows it to participate in complex esterification and amidation reactions while mimicking the steric bulk of the amino acid leucine.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (3S)-3-hydroxy-5-methylhexanoic acid
CAS Registry Number 119639-03-1[1]
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [2]
Monoisotopic Mass 146.0943 Da[2]
Topological Polar Surface Area (TPSA) 57.5 Ų[2]
XLogP3 0.8[2]

Stereochemical Dynamics & Biological Relevance

The absolute configuration at the C3 position is the primary determinant of the molecule's biological and chemical utility.

  • HDAC Inhibition & Depsipeptides: In the synthesis of complex natural products like Spiruchostatin A—a bicyclic depsipeptide and potent Class I histone deacetylase (HDAC) inhibitor—the statine-like residue (4-amino-3-hydroxy-5-methylhexanoic acid) relies heavily on the (3S) stereocenter[3]. Research demonstrates that inversion of this specific β-hydroxy stereocenter to the epimer results in a complete loss of cell growth inhibition and HDAC binding affinity[3].

  • Conformational Pre-organization: The (3S) hydroxyl group dictates the folding trajectory of the resulting oligomers. In depsipeptide chains, the stereocenter restricts the dihedral angles (Φ, Ψ), promoting the formation of stable β-turns or helical motifs essential for target protein docking.

Validated Synthetic Workflows

To achieve the stringent enantiomeric excess (ee > 99%) required for pharmaceutical applications, the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid relies on the asymmetric reduction of its corresponding β-keto ester (ethyl 5-methyl-3-oxohexanoate). Below are two field-proven, self-validating protocols.

Protocol A: Transition-Metal Catalyzed Asymmetric Hydrogenation

This method utilizes a chiral Ruthenium-BINAP complex to enforce enantiofacial selectivity.

  • System Preparation: To a high-pressure Parr reactor, add ethyl 5-methyl-3-oxohexanoate (1.0 equiv) and anhydrous ethanol.

    • Causality: Anhydrous conditions are strictly maintained to prevent premature ester hydrolysis, which would alter the substrate's bidentate coordination to the metal center.

  • Catalyst Loading: Add RuCl₂n (0.1 mol%).

    • Causality: The (S)-BINAP ligand creates a rigid chiral pocket. It sterically blocks the re-face of the prochiral ketone, forcing hydride delivery exclusively to the si-face, thereby establishing the (3S) configuration.

  • Degassing: Purge the reactor with Argon (3x), followed by H₂ (3x).

    • Causality: Trace oxygen will irreversibly oxidize the active Ru(II) center to an inactive Ru(III)/Ru(IV) species, killing catalytic turnover.

  • Hydrogenation: Pressurize the vessel to 50 atm H₂ and heat to 50°C for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction mixture. Analyze via GC/MS for conversion and Chiral HPLC (Chiralcel OD-H column) for ee.

    • Validation Rule: Do not proceed to saponification if ee < 98.5%. Enantiomeric upgrading of the free acid via recrystallization is highly inefficient; the ester stage is the critical quality gate.

  • Saponification & Isolation: Transfer the intermediate to a flask, add 2M LiOH (1.5 equiv) in THF/H₂O (1:1), and stir at 25°C for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the target acid.

Protocol B: Biocatalytic Ketoreduction

An environmentally benign approach utilizing engineered enzymes for perfect stereocontrol.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

    • Causality: Mg²⁺ ions act as critical structural cofactors, stabilizing the enzyme's active site architecture.

  • Cofactor & Substrate Addition: Dissolve NADP⁺ (0.05 equiv) and ethyl 5-methyl-3-oxohexanoate (1.0 equiv) in the buffer. Add 10% v/v isopropanol.

    • Causality: Isopropanol acts as a sacrificial electron donor. The enzyme oxidizes isopropanol to acetone, driving the thermodynamic equilibrium of continuous NADPH regeneration required for the reduction.

  • Enzyme Loading & Incubation: Add the engineered (3S)-specific Ketoreductase (KRED) powder. Stir at 30°C for 24 hours.

  • In-Process Control (IPC): Monitor the reaction via UV-Vis spectroscopy at 340 nm to ensure active NADPH cycling.

  • Downstream Processing: Centrifuge to remove denatured protein, extract the aqueous layer with EtOAc, and proceed to saponification as described in Protocol A.

Synthesis N1 Ethyl 5-methyl-3-oxohexanoate N2 Ru-BINAP / H2 (Asymmetric Hydrogenation) N1->N2 Chemical Pathway N3 Ketoreductase / NADPH (Biocatalytic Reduction) N1->N3 Biocatalytic Pathway N4 Ethyl (3S)-3-hydroxy-5-methylhexanoate N2->N4 >99% ee N3->N4 >99% ee N5 LiOH / H2O (Saponification) N4->N5 IPC: Chiral HPLC N6 (3S)-3-hydroxy-5-methylhexanoic acid N5->N6 Acidification

Fig 1: Parallel synthetic workflows for (3S)-3-hydroxy-5-methylhexanoic acid.

Applications in Chemical Biology & Prebiotic Evolution

Beyond its role as a pharmaceutical precursor, (3S)-3-hydroxy-5-methylhexanoic acid has garnered significant attention in the study of origins of life and chemical evolution.

A major thermodynamic hurdle in prebiotic chemistry is the high activation energy required to form amide bonds directly from free amino acids in aqueous solutions[4]. Recent studies demonstrate that β-hydroxy acids, specifically 3-hydroxy-5-methylhexanoic acid (acting as a β-leucine analog, or β-leu), circumvent this barrier[4].

Under mild dry-down conditions, the hydroxyl group of the β-hydroxy acid readily reacts with the carboxylic acid of an amino acid to form an ester bond, creating a depsipeptide [4]. Because ester bonds have a significantly lower activation energy for formation than amide bonds, these depsipeptides act as thermodynamic stepping stones. Through subsequent environmental "dry-wet cycling," the oligomers undergo intramolecular ester-amide exchange, gradually transitioning into thermodynamically stable, amide-rich protopeptides[4].

Depsipeptide A Amino Acids + (3S)-Hydroxy Acid B Dry-Down Dehydration (65°C) A->B C Ester Bond Formation B->C Low Energy Barrier D Depsipeptide Intermediate C->D E Dry-Wet Cycling (Ester-Amide Exchange) D->E Hydration/Dehydration F Amide-Rich Protopeptide E->F Chemical Evolution

Fig 2: Depsipeptide assembly logic driven by beta-hydroxy acids in prebiotic chemistry.

Analytical Characterization Standards

To assure the integrity of (3S)-3-hydroxy-5-methylhexanoic acid for downstream applications, the following analytical standards must be met:

  • Absolute Stereochemistry: Confirmed via derivatization with (R)- and (S)-Mosher's acid chlorides (MTPA-Cl). The resulting diastereomeric esters are analyzed via ¹H and ¹⁹F NMR. The differential chemical shifts (Δδ = δS - δR) are mapped to the spatial arrangement of the isobutyl and methylene protons, unambiguously confirming the (3S) configuration.

  • Enantiomeric Purity: Determined by Chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 210 nm). The (3S) enantiomer must exhibit an ee of ≥ 99.0%.

References

  • National Center for Biotechnology Information. "3-Hydroxy-5-methylhexanoic acid | C7H14O3 | CID 193804". PubChem. Available at:[Link]

  • Proceedings of the National Academy of Sciences. "Protopeptide backbone affects assembly in aqueous solutions". PNAS. Available at:[Link]

  • PubMed Central. "Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications". nih.gov. Available at:[Link]

Sources

Foundational

The Discovery, Biosynthesis, and Synthetic Evolution of (3S)-3-Hydroxy-5-methylhexanoic Acid

Executive Summary The chiral building block (3S)-3-hydroxy-5-methylhexanoic acid —and its highly decorated γ-amino derivative, (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid (Ahhx)—represents a fascinating intersection...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (3S)-3-hydroxy-5-methylhexanoic acid —and its highly decorated γ-amino derivative, (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid (Ahhx)—represents a fascinating intersection of microbial chemical ecology and modern drug discovery. Originally identified as an obscure biosynthetic intermediate for plant alkaloids, this β-hydroxy acid motif has since been recognized as a core pharmacophore in a wide array of potent marine and bacterial depsipeptides.

This whitepaper provides an in-depth technical analysis of the discovery timeline, the biosynthetic logic employed by polyketide synthases (PKS), and the rigorous synthetic methodologies required to construct its contiguous stereocenters. By understanding the causality behind its chemical behavior, researchers can better leverage this motif in the design of next-generation therapeutics, particularly in the realm of epigenetic modulation via Histone Deacetylase (HDAC) inhibition.

Historical Context and Discovery Timeline

The history of (3S)-3-hydroxy-5-methylhexanoic acid is a testament to the iterative nature of natural product isolation. Its discovery spans decades and crosses multiple biological kingdoms[INDEX].

  • Early Plant Biosynthesis (1980s): The des-amino core, 3-hydroxy-5-methylhexanoic acid, was first extensively studied as a biosynthetic precursor to the ester side chains of the Cephalotaxus alkaloids, such as harringtonine and isoharringtonine[1]. Isotopic labeling studies confirmed that the plant utilizes L-leucine to construct this β-hydroxy acid before attaching it to the cephalotaxine core to confer anti-leukemic properties[2].

  • The Microbial "Statine" Evolution (2001): The true pharmacological potential of this motif was unlocked when Shin-ya and colleagues isolated Spiruchostatins from Pseudomonas sp.[3]. These bicyclic depsipeptides featured the 4-amino derivative (Ahhx), a statine-like motif that acts as a crucial surface-recognition element for HDAC enzymes[4].

  • Marine Cyanobacteria (2003): Williams et al. expanded the chemical geography of Ahhx by isolating Lyngbyabellin D from the marine cyanobacterium Lyngbya sp. (now Moorena bouillonii)[5]. This discovery highlighted the convergent evolution of the (3S)-hydroxy motif in marine environments as a chemical defense mechanism.

  • Terrestrial Pathogens (2012): The discovery of Thailandepsins from Burkholderia thailandensis further cemented the Ahhx motif as a privileged scaffold for class I HDAC inhibition[6].

Timeline N1 1980 Cephalotaxus Alkaloids (Harringtonine Precursor) N2 2001 Spiruchostatins (Pseudomonas sp.) N1->N2 N3 2003 Lyngbyabellin D (Lyngbya sp.) N2->N3 N4 2012 Thailandepsins (Burkholderia) N3->N4

Figure 1: Chronological discovery of the (3S)-3-hydroxy-5-methylhexanoic acid motif.

Structural Biology and Pharmacological Significance

In drug development, the (3S)-hydroxy group is not merely a structural spacer; it is a critical hydrogen-bonding donor/acceptor. In HDAC inhibitors like Spiruchostatin A, the macrocyclic cap containing the Ahhx motif interacts with the hydrophobic rim of the HDAC active site, while a separate zinc-binding domain (e.g., a reduced disulfide sulfhydryl) penetrates the catalytic pocket[3].

Quantitative Data Summary

The table below summarizes the biological activity of key natural products containing the 3-hydroxy-5-methylhexanoic acid (or Ahhx) motif.

Natural ProductSource OrganismStructural Role of MotifPrimary Biological TargetPotency (IC₅₀)
Harringtonine Cephalotaxus harringtoniaEster side chainRibosomal translation~0.5 μM (Leukemia)
Spiruchostatin A Pseudomonas sp.Macrocyclic cap (Ahhx)Histone Deacetylase (HDAC1)2.0 nM
Lyngbyabellin D Lyngbya sp.Depsipeptide core (Ahhx)Actin microfilaments0.1 μM (KB cells)
Thailandepsin E B. thailandensisMacrocyclic cap (Ahhx)Histone Deacetylase (HDAC1)5–10 nM

Table 1: Pharmacological profiling of natural products utilizing the target motif.

Biosynthetic Logic: PKS/NRPS Assembly

Nature synthesizes (3S)-3-hydroxy-5-methylhexanoic acid via a highly conserved hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) pathway.

The process begins with the activation of L-leucine (or isovaleryl-CoA). A PKS module extends the chain using malonyl-CoA, generating a β-keto thioester intermediate. The critical stereogenic step is executed by the Ketoreductase (KR) domain , which utilizes NADPH to stereoselectively reduce the β-ketone exclusively to the (3S)-hydroxyl configuration[7].

Biosynthesis A Isovaleryl-CoA / L-Leucine B PKS Module (Malonyl-CoA Extension) A->B Activation & Loading C Ketoreductase (KR) Domain Stereoselective Reduction B->C beta-keto intermediate D (3S)-3-hydroxy-5-methylhexanoyl-ACP C->D NADPH dependent

Figure 2: Enzymatic logic of the PKS-mediated (3S)-hydroxyl installation.

Chemical Synthesis and Experimental Workflows

For drug development professionals, accessing the (3S)-stereocenter synthetically requires rigorous asymmetric catalysis. Below are two self-validating protocols detailing the chemical synthesis of the motif and the analytical determination of its absolute configuration.

Protocol 1: Diastereoselective Synthesis of the Ahhx Motif via Evans Aldol Addition

When synthesizing the 4-amino derivative (Ahhx), establishing two contiguous stereocenters (C3 and C4) is challenging. The Evans aldol approach provides absolute stereochemical control through double stereodifferentiation[8].

Step-by-Step Methodology:

  • Auxiliary Attachment: Couple the chiral auxiliary, (4S)-4-isopropyl-2-oxazolidinone, with bromoacetyl bromide, followed by displacement to form the corresponding N-acyl oxazolidinone.

  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78°C under argon. Add 1.1 equivalents of dibutylboron triflate (Bu₂BOTf) and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: The boron Lewis acid forms a tight, highly ordered Zimmerman-Traxler transition state. The short B-O bonds minimize conformational freedom, maximizing facial selectivity during the nucleophilic attack.

  • Aldol Addition: Slowly add 1.0 equivalent of N-Boc-L-valinal (the chiral aldehyde source for the C4-amino and C5-methyl groups). Stir for 1 hour at -78°C, then warm to 0°C.

    • Causality: The pre-existing (S)-stereocenter on the valinal and the chiral auxiliary work synergistically to direct the incoming nucleophile, establishing the (3S) hydroxyl group with >95:5 diastereomeric ratio.

  • Cleavage and Isolation: Quench the reaction with pH 7 buffer and H₂O₂/MeOH. Hydrolyze the chiral auxiliary using LiOH and H₂O₂ in THF/H₂O at 0°C.

    • Causality: The use of hydrogen peroxide forms a highly nucleophilic hydroperoxide anion, which accelerates the cleavage of the auxiliary without causing epimerization at the newly formed, sensitive stereocenters.

Aldol A N-Boc-L-Valinal (Chiral Aldehyde) C Zimmerman-Traxler Transition State A->C B Evans Oxazolidinone Boron Enolate B->C D (3S,4S)-Ahhx Derivative (>95:5 dr) C->D LiOH / H2O2

Figure 3: Workflow of the Evans Aldol addition for contiguous stereocenter control.

Protocol 2: Stereochemical Elucidation via Advanced Marfey’s Method

To verify the presence of the (3S)-configuration in newly isolated natural products (e.g., Lyngbyabellin D), researchers employ Advanced Marfey’s Method[5].

Step-by-Step Methodology:

  • Acidic Hydrolysis: Suspend 1 mg of the isolated depsipeptide in 1 mL of 6 M HCl. Seal in a glass ampoule and heat at 110°C for 24 hours. Evaporate the HCl under a stream of N₂.

    • Causality: Harsh acidic conditions are required to completely cleave the highly sterically hindered amide and ester bonds of the macrocycle, liberating the free amino-hydroxy acids.

  • Derivatization: Resuspend the hydrolysate in 100 μL of H₂O. Add 20 μL of 1 M NaHCO₃ and 100 μL of a 1% solution of FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. Incubate at 40°C for 1 hour. Quench with 20 μL of 1 M HCl.

    • Causality: FDAA reacts quantitatively with primary amines via nucleophilic aromatic substitution. Because FDAA is enantiopure, its reaction with the chiral amino acid converts enantiomers into diastereomers.

  • LC-MS Analysis: Inject the derivatized mixture onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Causality: The resulting diastereomers exhibit distinct intramolecular hydrogen bonding networks. This alters their overall hydrophobicity, resulting in baseline separation (distinct retention times). By comparing the retention time of the natural fragment against synthetic FDAA-(3S,4S)-Ahhx standards, the absolute configuration is unambiguously assigned.

Conclusion

The transition of (3S)-3-hydroxy-5-methylhexanoic acid from a simple plant alkaloid precursor to a critical component of highly potent, macrocyclic HDAC inhibitors underscores the importance of stereochemistry in target engagement. As synthetic methodologies like asymmetric hydrogenation and complex aldol additions become more efficient, the ability to incorporate this motif into novel, synthetic prodrugs and epigenetic modulators will continue to expand the horizon of targeted cancer therapeutics.

References

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Continuing studies on the cyanobacterium Lyngbya sp.: isolation and structure determination of 15-norlyngbyapeptin A and lyngbyabellin D Journal of Natural Products (PubMed) URL:[Link]

  • Discovery and activity profiling of thailandepsins A through F, potent histone deacetylase inhibitors, from Burkholderia thailandensis E264 National Center for Biotechnology Information (PMC) URL:[Link]

  • Biosynthesis of the Cephalotaxus Alkaloids. Investigations of the Biosynthesis of Deoxyharringtonine, Isoharringtonine, and Harringtonine Journal of the American Chemical Society URL:[Link]

  • Spiruchostatin - Chemical Properties and Discovery Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Exploratory

(3S)-3-hydroxy-5-methylhexanoic acid CAS number and identifiers

An In-Depth Technical Guide to (3S)-3-hydroxy-5-methylhexanoic acid for Researchers and Drug Development Professionals Introduction (3S)-3-hydroxy-5-methylhexanoic acid is a chiral carboxylic acid that serves as a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3S)-3-hydroxy-5-methylhexanoic acid for Researchers and Drug Development Professionals

Introduction

(3S)-3-hydroxy-5-methylhexanoic acid is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its specific stereoconfiguration and the presence of both hydroxyl and carboxyl functional groups make it a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, role in drug development, and key analytical methodologies, designed for researchers, scientists, and professionals in the field of drug discovery and development. Understanding the nuances of this molecule, from its stereochemistry to its analytical quantification, is paramount for its effective application in the synthesis of novel therapeutics.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are the foundation of all chemical research and development. While the specific (3S) enantiomer is of primary interest, the most commonly listed CAS number, 40309-49-7, often refers to the racemic mixture or the compound with unspecified stereochemistry.[1][2][3][4][5] The (3R)-enantiomer has a distinct CAS number.[6] Below is a consolidation of key identifiers and properties.

Table 1: Chemical Identifiers for 3-hydroxy-5-methylhexanoic Acid and its Stereoisomers

Identifier3-hydroxy-5-methylhexanoic acid (unspecified/racemic)(3R)-3-hydroxy-5-methylhexanoic acid
CAS Number 40309-49-7[1][2][3][4][5]132328-50-8[6]
PubChem CID 193804[2]11105501[6]
IUPAC Name 3-hydroxy-5-methylhexanoic acid[2](3R)-3-hydroxy-5-methylhexanoic acid[6]
Molecular Formula C7H14O3[1][2]C7H14O3[6]
InChI InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)[2]InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m1/s1[6]
InChIKey SCAWECGFPWPHAR-UHFFFAOYSA-N[2]SCAWECGFPWPHAR-ZCFIWIBFSA-N[6]
SMILES CC(C)CC(CC(=O)O)O[2]CC(C)CO[6]
Other Identifiers HMDB ID: HMDB0002207, ChEBI ID: 165406[2]EC Number: 888-473-7[6]

Table 2: Physicochemical Properties of 3-hydroxy-5-methylhexanoic acid

PropertyValueSource
Molecular Weight 146.18 g/mol [1][2]PubChem
Physical Description Solid[2]Human Metabolome Database
Boiling Point 265.4°C at 760 mmHg[1]Guidechem
Flash Point 128.5°C[1]Guidechem
Density 1.067 g/cm³[1]Guidechem
XLogP3 0.8[2]PubChem
Refractive Index 1.459[1]Guidechem

The Significance of Stereochemistry

In drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. (3S)-3-hydroxy-5-methylhexanoic acid is a chiral building block where the specific (S) configuration at the C3 position is often a prerequisite for achieving the desired biological activity in the final therapeutic product. For instance, derivatives of this acid are key components in the synthesis of molecules like the anticonvulsant Pregabalin, where the (S)-enantiomer is the active form.

Stereoisomers cluster_S (3S)-3-hydroxy-5-methylhexanoic acid cluster_R (3R)-3-hydroxy-5-methylhexanoic acid S_isomer S_isomer R_isomer R_isomer S_isomer->R_isomer Enantiomers

Caption: Enantiomers of 3-hydroxy-5-methylhexanoic acid.

Role in Drug Development and Medicinal Chemistry

The primary utility of (3S)-3-hydroxy-5-methylhexanoic acid in drug development lies in its role as a chiral synthon. Its defined stereocenter and orthogonal functional groups (a secondary alcohol and a carboxylic acid) allow for its incorporation into larger molecules through well-established chemical transformations, preserving the desired stereochemistry.

Its derivatives have been instrumental in the synthesis of various pharmaceuticals. For example, the related compound (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a component of Amastatin, an inhibitor of aminopeptidases.[7] The isobutyl group and the hydroxy-acid functionality are common motifs in the design of enzyme inhibitors, where they can mimic natural substrates and interact with active sites.

DrugDevWorkflow start (3S)-3-hydroxy-5-methylhexanoic acid (Chiral Pool Starting Material) step1 Functional Group Transformation (e.g., amination, esterification) start->step1 Preserves stereocenter step2 Coupling with other pharmacophores or scaffolds step1->step2 step3 Further synthetic modifications & purification step2->step3 end Final Biologically Active Molecule / API step3->end

Caption: Synthetic workflow utilizing the chiral building block.

Analytical Methodologies

Accurate quantification of 3-hydroxy-5-methylhexanoic acid and related compounds in biological matrices is essential for pharmacokinetic, metabolic, and diagnostic studies. The two predominant analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Table 3: Comparative Performance of Analytical Methods for Hydroxy Fatty Acids[8]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.998
Limit of Detection (LOD) Sub-µmol/L range0.5 pmol
Limit of Quantification (LOQ) ~0.3 µmol/L1.5 pmol
Intra-day Precision (%CV) < 10%< 4.5%
Inter-day Precision (%CV) < 15%< 6.8%
Accuracy (% Recovery) High (with stable isotope dilution)95.5 - 104.2%
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile compounds. For non-volatile analytes like hydroxy acids, a derivatization step is necessary to increase volatility.[8]

  • Sample Preparation:

    • Collect biological matrix (e.g., plasma, sweat).

    • Perform liquid-liquid or solid-phase extraction to isolate the analyte.

    • Spike the sample with a deuterated internal standard (e.g., 3-Hydroxy-3-methylhexanoic acid-d5) for accurate quantification.[9]

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) ethers and esters.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min.[8]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Detection: Use Selected Ion Monitoring (SIM) mode for target ions of the analyte and internal standard to maximize sensitivity and selectivity.[8]

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis s1 Biological Matrix (Plasma, Urine) s2 Extraction (LLE or SPE) s1->s2 s3 Add Internal Standard s2->s3 a1 Derivatization (for GC-MS) s3->a1 a2 GC or LC Separation a1->a2 a3 Mass Spectrometry Detection (MS or MS/MS) a2->a3 d1 Data Processing & Quantification a3->d1

Caption: General workflow for quantitative analysis.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful alternative to GC-MS.[8]

  • Sample Preparation:

    • Follow the same extraction and internal standard spiking procedure as for GC-MS.

    • After extraction, evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard to ensure highly selective and sensitive quantification.

Safety and Handling

3-hydroxy-5-methylhexanoic acid is classified with the following GHS hazards:

  • H315: Causes skin irritation.[2][5]

  • H318/H319: Causes serious eye damage/irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

References

  • 3-Hydroxy-5-methylhexanoic acid | C7H14O3 | CID 193804 - PubChem. Available at: [Link]

  • (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | C7H15NO3 | CID 2762290 - PubChem. Available at: [Link]

  • (3R)-3-hydroxy-5-methylhexanoic acid | C7H14O3 | CID 11105501 - PubChem. Available at: [Link]

  • Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester - SpectraBase. Available at: [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-hydroxy-5-methylhexanoic acid (C7H14O3) - PubChemLite. Available at: [Link]

  • 3-Hydroxy-5-methylhexanoic acid Properties - EPA. Available at: [Link]

  • Hexanoic acid, 3-hydroxy-, methyl ester - the NIST WebBook. Available at: [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Available at: [Link]

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. Available at: [Link]

  • WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents.
  • WO2008004044A1 - Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Google Patents.
  • Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC. Available at: [Link]

  • Production and Cytophysiology Applications of 3-hydroxyalkanoic Acid Monomers. Available at: [Link]

Sources

Foundational

(3S)-3-hydroxy-5-methylhexanoic acid: A Molecule of Latent Significance in Neuroscience and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (3S)-3-hydroxy-5-methylhexanoic acid is a chiral organic compound that, whi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3S)-3-hydroxy-5-methylhexanoic acid is a chiral organic compound that, while not extensively characterized in biological literature, holds considerable potential significance due to its structural relationship with potent neuroactive compounds and its confirmed presence in the human metabolome. This technical guide provides a comprehensive overview of its known chemical properties, its strong synthetic link to the pharmaceutical agent pregabalin, and its hypothesized roles within the GABAergic system and as a ligand for hydroxy-carboxylic acid receptors. By presenting detailed, actionable experimental protocols, this document aims to equip researchers with the necessary tools to investigate the endogenous biological function and therapeutic potential of this intriguing molecule.

Introduction: Unveiling a Potential Endogenous Neuromodulator

In the vast landscape of endogenous metabolites, many molecules remain functionally uncharacterized. (3S)-3-hydroxy-5-methylhexanoic acid is one such compound. While it does not currently feature prominently in established metabolic or signaling pathways, its chemical architecture compels a closer examination. It is a short-chain fatty acid derivative, a class of molecules increasingly recognized for their roles as signaling molecules and modulators of cellular function.

The primary driver for the scientific interest in (3S)-3-hydroxy-5-methylhexanoic acid is its identity as a key chiral intermediate in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, known worldwide as the drug pregabalin.[1][2] Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is widely prescribed for epilepsy, neuropathic pain, and generalized anxiety disorder.[3][4] This close synthetic relationship raises a critical question: could (3S)-3-hydroxy-5-methylhexanoic acid itself be an endogenous precursor, metabolite, or modulator within the same neurological pathways influenced by pregabalin?

This guide will synthesize the current, albeit limited, knowledge surrounding (3S)-3-hydroxy-5-methylhexanoic acid, presenting it not as a molecule with a defined role, but as one with significant, logically-deduced potential. We will explore its chemical identity, its profound connection to the GABAergic system via pregabalin, and a plausible, yet unexplored, role in metabolic signaling through the hydroxy-carboxylic acid (HCA) receptor family.[5] Crucially, this document will transcend theoretical postulation by providing detailed experimental workflows, thereby serving as a launchpad for future research into this promising area of neurobiology and metabolic science.

Physicochemical Properties and Identification

A clear understanding of a molecule's physical and chemical properties is fundamental to designing robust experimental protocols for its extraction, detection, and quantification.

PropertyValueSource
IUPAC Name (3S)-3-hydroxy-5-methylhexanoic acid
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS Number 132328-51-9 (for the (3S)-enantiomer)
Appearance Solid (racemic form)[6]
Synonyms (S)-3-Hydroxyisoheptanoic acid

Table 1: Physicochemical properties of (3S)-3-hydroxy-5-methylhexanoic acid.

The presence of both a hydroxyl and a carboxylic acid group makes the molecule polar and water-soluble. Its chirality, with the stereocenter at the C3 position, is of paramount importance, as biological systems often exhibit high stereospecificity. The (3S) configuration is notably the precursor to the pharmacologically active (S)-enantiomer of pregabalin.

Known and Hypothesized Biological Context

The Pregabalin Connection: A Gateway to the GABAergic System

The most compelling evidence for the potential biological significance of (3S)-3-hydroxy-5-methylhexanoic acid comes from its role in the synthesis of pregabalin. Pregabalin exerts its therapeutic effects by binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. Although a GABA analogue, pregabalin does not bind directly to GABA receptors but modulates the action of the GABAergic system, contributing to its anticonvulsant and anxiolytic properties.

The synthetic pathways that convert (3S)-3-hydroxy-5-methylhexanoic acid to pregabalin involve the transformation of the hydroxyl group into an amino group. This established chemical relationship strongly suggests that if (3S)-3-hydroxy-5-methylhexanoic acid is an endogenous molecule, its metabolic pathways might be linked to amino acid and neurotransmitter metabolism.

G cluster_synthesis Chemical Synthesis cluster_bio Hypothesized Biological Relevance A (3S)-3-hydroxy-5- methylhexanoic acid B Intermediate Steps (e.g., amination) A->B Chemical Conversion C (S)-Pregabalin ((S)-3-(aminomethyl)-5- methylhexanoic acid) B->C D GABAergic System Modulation C->D Structural Analogue of GABA E α2δ Subunit of Voltage-Gated Calcium Channels D->E Indirectly influences F Decreased Excitatory Neurotransmitter Release E->F Leads to

Figure 1: Relationship between (3S)-3-hydroxy-5-methylhexanoic acid and the mechanism of action of Pregabalin.
Potential as a Ligand for Hydroxy-Carboxylic Acid (HCA) Receptors

The hydroxy-carboxylic acid (HCA) receptors are a family of G protein-coupled receptors (GPCRs) that sense metabolic intermediates.[5] The known endogenous ligands for these receptors are structurally similar to (3S)-3-hydroxy-5-methylhexanoic acid:

  • HCA1 (GPR81) is activated by lactate (2-hydroxypropanoic acid).

  • HCA2 (GPR109A) is activated by the ketone body 3-hydroxybutyric acid.

  • HCA3 (GPR109B) is activated by the β-oxidation intermediate 3-hydroxyoctanoic acid.

These receptors are highly expressed in adipocytes and, upon activation, inhibit lipolysis.[5] Given that (3S)-3-hydroxy-5-methylhexanoic acid is a 3-hydroxy-carboxylic acid, it is a plausible, yet untested, candidate ligand for one or more of the HCA receptors. If this hypothesis is correct, the molecule could play a role in metabolic regulation, linking lipid metabolism with other physiological processes.

HCA_Hypothesis ligands Known Ligands Lactate (HCA1) 3-Hydroxybutyrate (HCA2) 3-Hydroxyoctanoate (HCA3) receptors HCA Receptors (GPR81, GPR109A, GPR109B) Expressed in Adipocytes ligands->receptors Activate molecule Candidate Ligand (3S)-3-hydroxy-5- methylhexanoic acid molecule->receptors Hypothesized Activation effect Biological Effect Inhibition of Lipolysis receptors->effect Leads to

Figure 2: Hypothesized activation of HCA receptors by (3S)-3-hydroxy-5-methylhexanoic acid.

Proposed Experimental Protocols for Functional Investigation

The lack of direct biological evidence for the function of (3S)-3-hydroxy-5-methylhexanoic acid necessitates the development of a clear research framework. The following protocols are designed to be self-validating and provide a logical progression for investigating the molecule's role, from basic detection to functional assessment.

Protocol 1: Quantification in Human Biofluids via LC-MS/MS

Objective: To develop and validate a sensitive method for the quantification of (3S)-3-hydroxy-5-methylhexanoic acid in human plasma and cerebrospinal fluid (CSF).

Causality: The presence and concentration of a molecule in relevant biofluids are prerequisites for establishing a physiological role. CSF is particularly relevant for a potential neuromodulator. A stable isotope-labeled internal standard is critical for accurate quantification by correcting for matrix effects and extraction losses.

Methodology:

  • Sample Preparation (Plasma/CSF):

    • To 100 µL of sample, add 10 µL of an internal standard solution (e.g., (3S)-3-hydroxy-5-methylhexanoic acid-d5, if available, or a similar labeled compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient starting from 5% B, ramping up to 95% B to ensure elution.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in negative mode.

      • MRM Transitions: Monitor for the specific parent-to-fragment ion transitions for the analyte and the internal standard. For C7H14O3 (MW 146.18), the deprotonated parent ion [M-H]- would be m/z 145.1. Fragmentation would likely involve loss of water (-18) or CO2 (-44).

        • Analyte (Hypothetical): Q1: 145.1 -> Q3: 83.1 (loss of H2O and CO2).

        • Internal Standard: Q1: 150.1 -> Q3: 88.1 (corresponding shift for a d5 label).

  • Validation:

    • Construct a calibration curve using a blank matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of a certified standard of (3S)-3-hydroxy-5-methylhexanoic acid.

    • Assess linearity, accuracy, precision (intra- and inter-day), and limit of detection (LOD) and quantification (LOQ).

start Plasma or CSF Sample step1 Add Internal Standard (e.g., d5-labeled) start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis (C18 Column, ESI-) step5->step6 end Quantify Concentration step6->end

Figure 3: Workflow for the quantification of (3S)-3-hydroxy-5-methylhexanoic acid in biofluids.
Protocol 2: In Vitro HCA Receptor Activation Assay

Objective: To determine if (3S)-3-hydroxy-5-methylhexanoic acid can activate HCA1, HCA2, or HCA3 receptors.

Causality: HCA receptors are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Measuring changes in cAMP levels in cells engineered to express these receptors is a direct and reliable method to assess ligand-dependent activation.

Methodology:

  • Cell Culture:

    • Use a suitable host cell line (e.g., HEK293 or CHO cells) that does not endogenously express HCA receptors.

    • Transfect separate batches of cells with plasmids encoding for human HCA1, HCA2, and HCA3. A mock-transfected (empty vector) cell line should be used as a negative control.

  • cAMP Assay (e.g., HTRF or ELISA-based):

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add forskolin to all wells to stimulate adenylyl cyclase and generate a high basal level of cAMP.

    • Immediately add (3S)-3-hydroxy-5-methylhexanoic acid at various concentrations (e.g., from 1 nM to 100 µM) to the respective wells. Include a known agonist for each receptor as a positive control (e.g., lactate for HCA1).

    • Incubate for the specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only treated cells (representing 100% cAMP level).

    • Plot the percentage inhibition of cAMP production against the log concentration of (3S)-3-hydroxy-5-methylhexanoic acid.

    • Calculate the EC50 (half-maximal effective concentration) value if a dose-dependent inhibition is observed.

Conclusion and Future Directions

(3S)-3-hydroxy-5-methylhexanoic acid currently occupies a space of high potential but limited direct evidence in the field of biological sciences. Its confirmed presence in the human metabolome and its undeniable structural and synthetic relationship to the potent neuromodulatory drug pregabalin provide a robust rationale for its investigation. The hypotheses that it may function as an endogenous modulator of the GABAergic system or as a signaling molecule for the HCA receptor family are both plausible and experimentally testable.

The protocols outlined in this guide offer a clear and logical path forward for researchers. Successful quantification of this molecule in human biofluids, particularly CSF, would be a foundational step. Demonstrating its activity at HCA receptors would open a new chapter in metabolic signaling. Ultimately, in vivo studies in animal models will be necessary to elucidate any neurophysiological or metabolic effects. The exploration of (3S)-3-hydroxy-5-methylhexanoic acid represents a compelling opportunity to uncover a new piece in the intricate puzzle of human physiology and disease.

References

  • Chem-Impex International. (n.d.). Fmoc-(3R,4S-4-amino-3-hydroxy-5-methyl-hexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methylhexanoic acid. Retrieved from [Link]

  • Google Patents. (2007). WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Indian Journal of Chemistry. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • Frontiers in Endocrinology. (2012). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Retrieved from [Link]

  • ResearchGate. (2015). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. Retrieved from [Link]

Sources

Exploratory

Physiological &amp; Pathological Roles of (3S)-3-Hydroxy-5-Methylhexanoic Acid

The following technical guide details the physiological and pathological roles of (3S)-3-hydroxy-5-methylhexanoic acid , a specific branched-chain fatty acid derivative. Technical Guide & Whitepaper Executive Summary (3S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physiological and pathological roles of (3S)-3-hydroxy-5-methylhexanoic acid , a specific branched-chain fatty acid derivative.

Technical Guide & Whitepaper

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid (3H5MH) is a seven-carbon branched-chain fatty acid intermediate. While often overshadowed by its structural isomers (e.g., the axillary odorant 3-hydroxy-3-methylhexanoic acid) or its amino-derivatives (e.g., the statine motif in depsipeptides), 3H5MH occupies a critical niche in mammalian pathology and bacterial metabolism .

Its primary physiological significance is dual-faceted:

  • In Humans: It serves as a specific diagnostic marker for Isovaleric Acidemia (IVA) , representing a "pathological ketone body" formed via an alternative condensation pathway when isovaleryl-CoA dehydrogenase (IVD) is impaired.

  • In Bacteria: It functions as a monomeric unit in Polyhydroxyalkanoates (PHAs) , biopolyesters used for carbon storage and stress survival, specifically in Corynebacterium species.

This guide analyzes the biosynthetic origins, stereochemical implications, and analytical protocols for 3H5MH.

Chemical Identity & Stereochemistry

Before detailing physiological roles, it is imperative to distinguish 3H5MH from related isomers.

CompoundStructureKey Physiological Role
(3S)-3-Hydroxy-5-methylhexanoic acid

-hydroxy, iso-branched (C7)
IVA Metabolite (Human) ; PHA Monomer (Bacteria)
3-Hydroxy-3-methylhexanoic acid (HMHA)

-hydroxy, neo-branched (C7)
Major component of human axillary odor (sweat)
Statine (4-amino-3-hydroxy-6-methylheptanoic acid)

-amino,

-hydroxy (C8)
Protease inhibitor motif (e.g., Pepstatin)
AHMx (4-amino-3-hydroxy-5-methylhexanoic acid)

-amino,

-hydroxy (C7)
Component of HDAC inhibitors (e.g., Spiruchostatin)

Stereochemical Note:

  • Mammalian Metabolism: Mitochondrial

    
    -oxidation enzymes typically process (S)-3-hydroxyacyl-CoAs  (L-configuration). Consequently, the 3H5MH accumulating in human metabolic disorders is predominantly the (3S) enantiomer.
    
  • Bacterial PHAs: Bacterial PHA synthases generally polymerize (R)-3-hydroxy monomers. However, specific pathways in Corynebacterium or engineered strains can incorporate (S)-isomers or generate them via enoyl-CoA hydratases with specific stereoselectivity.

Mammalian Physiology: The Isovaleric Acidemia Connection

In healthy mammalian metabolism, Leucine is degraded into Acetyl-CoA and Acetoacetate. The central enzyme in this pathway is Isovaleryl-CoA Dehydrogenase (IVD) . When IVD is deficient (Isovaleric Acidemia), Isovaleryl-CoA accumulates.[1]

The "Pathological Ketogenesis" Mechanism

Under normal conditions, Isovaleryl-CoA is dehydrogenated to 3-Methylcrotonyl-CoA. In IVA, this blockage forces the cell to utilize alternative detoxification pathways.

The Condensation Hypothesis: The formation of 3H5MH is analogous to ketogenesis. Excess Isovaleryl-CoA (C5) condenses with Acetyl-CoA (C2) to form a C7 intermediate.

  • Condensation: Isovaleryl-CoA + Acetyl-CoA

    
     3-Keto-5-methylhexanoyl-CoA + CoA-SH.
    
  • Reduction: 3-Keto-5-methylhexanoyl-CoA is reduced by 3-hydroxyacyl-CoA dehydrogenase (likely the mitochondrial Type II enzyme, HADH) to form (3S)-3-Hydroxy-5-methylhexanoyl-CoA .

  • Hydrolysis: The CoA thioester is cleaved (by thioesterases) to release free (3S)-3-hydroxy-5-methylhexanoic acid .

This molecule is then excreted in urine, serving as a diagnostic marker alongside isovalerylglycine.

Visualization: Leucine Catabolism & The 3H5MH Shunt

LeucinePath Leu L-Leucine KIC $alpha$-Ketoisocaproate (KIC) Leu->KIC BCAT IVCoA Isovaleryl-CoA KIC->IVCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA IVD (Blocked in IVA) IVG Isovalerylglycine (Major Urinary Metabolite) IVCoA->IVG Glycine N-Acyltransferase KetoAcyl 3-Keto-5-methylhexanoyl-CoA IVCoA->KetoAcyl + Acetyl-CoA (Condensation) AcetylCoA Acetyl-CoA AcetylCoA->KetoAcyl HydroxyAcyl (3S)-3-Hydroxy-5-methylhexanoyl-CoA KetoAcyl->HydroxyAcyl 3-HADH (Reduction) HMH (3S)-3-Hydroxy-5-methylhexanoic Acid (Diagnostic Marker) HydroxyAcyl->HMH Thioesterase

Figure 1: The formation of 3H5MH via the condensation of accumulated Isovaleryl-CoA with Acetyl-CoA in Isovaleric Acidemia.[1]

Bacterial Physiology: Polyhydroxyalkanoate (PHA) Synthesis

While pathological in humans, 3H5MH is a functional metabolite in certain bacteria, particularly Corynebacterium species and Bacillus strains.

Role in Carbon Storage

Bacteria synthesize PHAs as intracellular carbon and energy reserves under nutrient-limiting conditions (e.g., excess carbon, limiting nitrogen).

  • Monomer Diversity: While Poly(3-hydroxybutyrate) (PHB) is the most common, bacteria can incorporate branched-chain monomers to alter the polymer's thermal and mechanical properties.

  • Source: The degradation of Leucine (or Valine) generates branched-chain acyl-CoA precursors.

  • Incorporation: (3S)-3-hydroxy-5-methylhexanoyl-CoA can be epimerized to the (R)-form or directly polymerized (if the synthase allows) into the PHA chain.

  • Impact: The inclusion of 5-methylhexanoate units lowers the crystallinity of the polymer, making the bioplastic more flexible and biodegradable.

Experimental Protocols

Protocol A: Quantification in Urine via GC-MS (Diagnostic)

Validates the presence of 3H5MH for metabolic screening.

Principle: Organic acid extraction followed by trimethylsilyl (TMS) derivatization and Gas Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • Aliquot 1.0 mL of patient urine.

    • Add internal standard: 3,3-dimethylglutaric acid or tropic acid (

      
      ).
      
    • Acidify to pH 1-2 with 5N HCl.

  • Extraction:

    • Extract twice with 4 mL ethyl acetate.

    • Combine organic phases and dry over anhydrous

      
      .
      
    • Evaporate to dryness under nitrogen stream at

      
      .
      
  • Derivatization:

    • Add

      
       BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
      
    • Incubate at

      
       for 30 minutes.
      
  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program:

      
       (2 min) 
      
      
      
      
      
      to
      
      
      .
    • Identification: Monitor for specific fragment ions of di-TMS derivative of 3H5MH.

    • Key Ions: M-15 (Methyl loss), M-117 (COOTMS loss).

    • Reference Retention Index: Compare against synthetic standard.

Protocol B: Isolation from Bacterial Cultures

For researchers studying PHA composition.

  • Cultivation: Grow Corynebacterium glutamicum on minimal medium supplemented with Leucine (10 g/L) to induce branched-chain precursor formation.

  • Harvest: Centrifuge biomass (4,000 x g, 15 min), lyophilize.

  • Methanolysis:

    • Suspend 10 mg dry biomass in 2 mL methanol/sulfuric acid (85:15 v/v).

    • Add 2 mL chloroform.

    • Heat at

      
       for 140 minutes (converts PHA monomers to methyl esters).
      
  • Analysis: Inject organic phase into GC-MS. 3H5MH will appear as methyl 3-hydroxy-5-methylhexanoate .[2][3]

Structural Biology & Drug Development Context

It is critical to correct a common misconception in drug development literature. While 3H5MH is the acid backbone, the bioactive moiety in many potent natural products is the amino -derivative.

  • HDAC Inhibitors (e.g., Thailandepsins, Spiruchostatins): These depsipeptides contain a "statine-like" unit.

    • Structure: (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid .

    • Function: The hydroxyl group coordinates the Zinc ion in the histone deacetylase active site, while the isobutyl group fills the hydrophobic pocket.

  • Relevance: Researchers synthesizing these drugs often start with (3S)-3-hydroxy-5-methylhexanoic acid precursors or use asymmetric aldol reactions to generate the 3-hydroxy-4-amino core.

Visualization: Structural Relationships

StructureRel cluster_derivatives Bioactive Derivatives HMH (3S)-3-Hydroxy-5-methylhexanoic Acid (The Core Scaffold) StatineLike 4-Amino-3-hydroxy-5-methylhexanoic acid (HDAC Inhibitor Motif) HMH->StatineLike Amination at C4 PHA Poly(3-hydroxy-5-methylhexanoate) (Biopolymer) HMH->PHA Esterification (Polymerization)

Figure 2: Divergence of 3H5MH into bioactive pharmaceutical motifs and biopolymers.

References

  • Lehnert, W. (1981).[1] "3-Hydroxy-5-methylhexanoic acid: a new metabolic product in isovaleric acidemia." Clinica Chimica Acta. Link

  • Tanaka, K., et al. (1966). "Isovaleric acidemia: a new genetic defect of leucine metabolism." Proceedings of the National Academy of Sciences. Link

  • Luo, Z., et al. (2014). "Discovery and activity profiling of thailandepsins A through F, potent histone deacetylase inhibitors."[4] Journal of Natural Products. Link

  • Steinbüchel, A., & Lütke-Eversloh, T. (2003). "Metabolic engineering and pathway construction for biotechnological production of relevant polyhydroxyalkanoates in microorganisms." Biochemical Engineering Journal. Link

  • PubChem. "3-Hydroxy-5-methylhexanoic acid Compound Summary."[5] National Library of Medicine. Link

Sources

Foundational

The Lynchpin of Asymmetric Synthesis: A Technical Guide to (3S)-3-hydroxy-5-methylhexanoic acid

Foreword: The Quest for Chirality in Modern Drug Development In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicolog...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for robust and efficient methods to access single-enantiomer drug substances. This guide delves into the core of this challenge by focusing on a pivotal chiral intermediate: (3S)-3-hydroxy-5-methylhexanoic acid. While its name may not be as widely recognized as the blockbuster drug it helps create, its role is indispensable. This document provides an in-depth exploration of its synthesis, characterization, and critical application as a building block in the pharmaceutical industry, tailored for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Significance of (3S)-3-hydroxy-5-methylhexanoic acid

(3S)-3-hydroxy-5-methylhexanoic acid, a chiral β-hydroxy acid, is a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a hydroxyl group at the stereogenic center on the third carbon, makes it a versatile precursor for a variety of transformations. The "S" designation at the C3 position is crucial, as this specific stereochemistry is often a prerequisite for the desired biological activity in the final active pharmaceutical ingredient (API).

The primary driver for the industrial interest in this molecule is its role as a key intermediate in the synthesis of Pregabalin, marketed as Lyrica®. Pregabalin is a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic efficacy of Pregabalin is almost exclusively attributed to its (S)-enantiomer.[1][2] Consequently, the development of efficient and enantioselective routes to (S)-Pregabalin, and by extension to its chiral precursors like (3S)-3-hydroxy-5-methylhexanoic acid, is of significant commercial and scientific importance.

This guide will navigate through the synthetic landscape to this chiral intermediate, focusing on methodologies that ensure high enantiomeric purity. We will explore both biocatalytic and traditional chemical synthesis approaches, providing the underlying principles and practical considerations for each.

The Synthetic Challenge: Achieving Enantioselectivity

The synthesis of a single enantiomer of a chiral molecule can be approached in several ways. For (3S)-3-hydroxy-5-methylhexanoic acid, the main strategies revolve around three core principles:

  • Asymmetric Synthesis: Directly creating the desired (S)-enantiomer from a prochiral precursor using a chiral catalyst or auxiliary.

  • Kinetic Resolution: Separating a racemic mixture of 3-hydroxy-5-methylhexanoic acid by selectively reacting one enantiomer at a faster rate.

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material from nature.

This guide will primarily focus on the first two strategies, which are more commonly employed for the industrial-scale production of this intermediate.

Biocatalysis: The Green Chemistry Approach to (3S)-3-hydroxy-5-methylhexanoic acid

The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental footprint. For the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid, ketoreductases (KREDs) have emerged as powerful tools.

Asymmetric Reduction of β-Ketoesters with Ketoreductases

The most direct route to (3S)-3-hydroxy-5-methylhexanoic acid via biocatalysis involves the asymmetric reduction of a prochiral β-ketoester, such as ethyl 5-methyl-3-oxohexanoate.[3] Ketoreductases, a class of oxidoreductase enzymes, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the ketone carbonyl group, creating a chiral secondary alcohol.[4]

The key to this approach lies in the inherent stereoselectivity of the enzyme. Many KREDs exhibit a strong preference for producing either the (R)- or (S)-alcohol, governed by the spatial arrangement of the substrate within the enzyme's active site.[5]

Experimental Workflow: Biocatalytic Reduction of Ethyl 5-methyl-3-oxohexanoate

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Prochiral_Ketone Ethyl 5-methyl-3-oxohexanoate Bioreactor Bioreactor at controlled pH and Temperature Prochiral_Ketone->Bioreactor Buffer Buffer (e.g., Phosphate) Buffer->Bioreactor Cofactor NAD(P)H Cofactor->Bioreactor KRED Ketoreductase (e.g., from Sporidiobolus salmonicolor) KRED->Bioreactor Extraction Solvent Extraction Bioreactor->Extraction Reaction Mixture Hydrolysis Ester Hydrolysis (e.g., with NaOH) Extraction->Hydrolysis Purification Chromatography/Crystallization Hydrolysis->Purification Final_Product (3S)-3-hydroxy-5-methylhexanoic acid Purification->Final_Product Chiral_HPLC Chiral HPLC/GC for e.e. determination Final_Product->Chiral_HPLC Spectroscopy NMR, MS, IR for structural confirmation Final_Product->Spectroscopy G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Substrate Ethyl 5-methyl-3-oxohexanoate Autoclave High-Pressure Autoclave Substrate->Autoclave Catalyst Ru-(S)-BINAP catalyst Catalyst->Autoclave Solvent Solvent (e.g., Methanol) Solvent->Autoclave Solvent_Removal Solvent Removal Autoclave->Solvent_Removal Hydrogen H₂ Gas Hydrogen->Autoclave Hydrolysis Ester Hydrolysis Solvent_Removal->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product (3S)-3-hydroxy-5-methylhexanoic acid Purification->Final_Product Chiral_Analysis Chiral GC/HPLC for e.e. Final_Product->Chiral_Analysis G Sample (3S)-3-hydroxy-5-methylhexanoic acid Sample Derivatization Derivatization (Optional, for GC/HPLC) Sample->Derivatization Chiral_Column Chiral GC or HPLC Column Derivatization->Chiral_Column Detector Detector (e.g., FID, UV, MS) Chiral_Column->Detector Chromatogram Chromatogram with separated enantiomer peaks Detector->Chromatogram Integration Peak Integration Chromatogram->Integration ee_Calculation e.e. Calculation (%) Integration->ee_Calculation

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (3S)-3-Hydroxy-5-Methylhexanoic Acid

[1] Executive Summary (3S)-3-Hydroxy-5-methylhexanoic acid (CAS: 130676-59-2) is a critical chiral building block, most notably serving as the immediate stereochemical precursor to Pregabalin (Lyrica®), a widely prescrib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(3S)-3-Hydroxy-5-methylhexanoic acid (CAS: 130676-59-2) is a critical chiral building block, most notably serving as the immediate stereochemical precursor to Pregabalin (Lyrica®), a widely prescribed lipophilic GABA analog.[1] High enantiomeric excess (ee > 99%) is non-negotiable in this synthesis, as the pharmacological activity of Pregabalin resides almost exclusively in the (S)-enantiomer.

This Application Note details two validated protocols for the synthesis of the (3S)-hydroxy acid from the achiral precursor ethyl 5-methyl-3-oxohexanoate :

  • Biocatalytic Reduction (Primary Recommendation): Utilizes engineered Ketoreductases (KREDs) for superior enantioselectivity (>99.5% ee) and mild conditions.

  • Asymmetric Hydrogenation (Alternative): Utilizes Ru-BINAP chemocatalysis, suitable for high-throughput continuous flow setups.[1]

Strategic Route Analysis

The synthesis targets the enantioselective reduction of the


-keto functionality followed by ester hydrolysis.[1]
Reaction Scheme

ReactionScheme Substrate Ethyl 5-methyl-3-oxohexanoate (Achiral Precursor) Inter Ethyl (3S)-3-hydroxy-5-methylhexanoate (Chiral Intermediate) Substrate->Inter Route A: KRED/NADH Route B: Ru-(S)-BINAP/H2 Product (3S)-3-Hydroxy-5-methylhexanoic acid (Target) Inter->Product LiOH/THF Hydrolysis

Figure 1: General synthetic pathway transforming the beta-keto ester to the target hydroxy acid.

Method Comparison Table
FeatureProtocol A: Biocatalytic (KRED)Protocol B: Asymmetric Hydrogenation
Enantioselectivity (ee) Excellent (>99.5%)Good to Excellent (95-98%)
Conditions Ambient temp, Aqueous bufferHigh Pressure H₂ (5-50 bar), Metal catalyst
Purification Extraction (Enzyme stays in aqueous)Requires metal scavenging/filtration
Scalability Linear (Batch or Flow)High (Industrial standard)
Green Metrics High (Biodegradable catalyst)Moderate (Ruthenium waste)

Protocol A: Biocatalytic Reduction (Recommended)

This protocol employs a Ketoreductase (KRED) enzyme coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.[2] This method is preferred for its operational simplicity and ability to deliver >99% ee without extensive recrystallization.

Materials & Equipment
  • Substrate: Ethyl 5-methyl-3-oxohexanoate (purity >97%).[1][3]

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or equivalent commercial panel). Note: For this substrate, "anti-Prelog" KREDs are typically required to yield the (S)-alcohol.[1]

  • Cofactor Recycle: Glucose, NADP+, and Glucose Dehydrogenase (GDH-105).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or Butyl Acetate (for extraction).

Experimental Procedure
Step 1: Buffer Preparation

Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.

Step 2: Reaction Assembly (10 g Scale)
  • Dissolution: In a 250 mL round-bottom flask equipped with an overhead stirrer, dissolve Ethyl 5-methyl-3-oxohexanoate (10.0 g, 58 mmol) in IPA (5 mL) .

  • Aqueous Phase: Add 90 mL of the Phosphate Buffer to the flask.

  • Cofactor Mix: Add Glucose (12.5 g, 1.2 eq) and NADP+ (10 mg, catalytic) .

  • Enzyme Addition: Add GDH (50 mg) and the selected KRED enzyme (100 mg) .

  • Incubation: Stir the biphasic mixture vigorously at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH via an auto-titrator (gluconic acid production will lower pH).[1]

Step 3: Monitoring

Monitor conversion via TLC (Hexane:EtOAc 4:1) or GC.[4] The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

Step 4: Workup
  • Add Celite (5 g) to the reaction mixture and filter to remove protein debris.

  • Extract the filtrate with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect ~9.8 g (98%) of clear oil.

  • Analysis: Check ee% via Chiral HPLC (see Section 5).

Step 5: Hydrolysis to Acid
  • Dissolve the crude ester (9.8 g) in THF (30 mL) and Water (30 mL) .

  • Cool to 0°C. Add LiOH·H₂O (2.0 eq) slowly.

  • Stir at 0–5°C for 4 hours. Critical: Keep temperature low to prevent elimination to the alpha-beta unsaturated compound.[1]

  • Acidify carefully with 1M HCl to pH 2-3.

  • Extract with Ethyl Acetate, dry, and concentrate to yield (3S)-3-hydroxy-5-methylhexanoic acid as a waxy white solid.[1]

Protocol B: Asymmetric Hydrogenation (Noyori Type)[2][6]

For laboratories equipped with high-pressure reactors, this route offers rapid throughput.[1]

Mechanistic Insight

The reduction utilizes a Ruthenium-BINAP complex.[1][5][6] According to the empirical Noyori rules for


-keto esters:
  • (R)-BINAP-Ru typically yields the (R)-hydroxy ester .[1]

  • (S)-BINAP-Ru typically yields the (S)-hydroxy ester .[1]

  • Validation: Always confirm absolute configuration on the first batch using optical rotation or authentic standards.

Experimental Procedure
Step 1: Catalyst Preparation (In-situ)[1]
  • In a glovebox or under Argon, combine [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-BINAP (1.1 mol%) in dry DMF.

  • Heat to 100°C for 10 minutes, then cool to room temperature.

Step 2: Hydrogenation[7]
  • Transfer the catalyst solution to a stainless steel autoclave.

  • Add Ethyl 5-methyl-3-oxohexanoate (10.0 g) dissolved in degassed Ethanol (50 mL) .

  • Purge the vessel 3 times with H₂.

  • Pressurize to 50 bar (725 psi) H₂.

  • Stir at 60°C for 12–24 hours.

Step 3: Workup[1]
  • Vent H₂ carefully.

  • Concentrate the solvent.

  • Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove Ruthenium residuals.

  • Proceed to hydrolysis as described in Protocol A.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To validate the "3S" configuration, use the following method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~8.5 min[1]

    • (S)-Enantiomer: ~10.2 min[1]

    • Note: Verify with racemic standard.

Workflow Diagram

Workflow Start Start: Ethyl 5-methyl-3-oxohexanoate Choice Select Method Start->Choice Bio Protocol A: Biocatalysis (KRED + GDH) Choice->Bio High Selectivity Green Chem Chem Protocol B: Hydrogenation (Ru-(S)-BINAP) Choice->Chem High Throughput Existing Autoclave QC1 QC Check: TLC/GC (Conversion >98%) Bio->QC1 Chem->QC1 Hydrolysis Hydrolysis (LiOH, 0°C) QC1->Hydrolysis Pass QC2 QC Check: Chiral HPLC (Target: >99% ee) Hydrolysis->QC2 QC2->Bio Fail (Recycle/Optimize) Final Final Product: (3S)-3-Hydroxy-5-methylhexanoic acid QC2->Final Pass

Figure 2: Decision matrix and process flow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Enzyme inhibition or Catalyst poisoning.[1]Bio: Adjust pH (keep 7.0), increase cofactor (NADP+). Chem: Ensure substrate is distilled/degassed; remove halide traces.
Low ee% Wrong enzyme/ligand or racemization.Bio: Screen different KRED variants. Chem: Switch from BINAP to SEGPHOS or verify ligand chirality. Ensure hydrolysis temp <5°C.
Emulsion (Bio) Protein denaturation at interface.[7]Add Celite before filtration; use centrifugation instead of gravity separation.
Elimination Product Harsh hydrolysis conditions.The

-hydroxy group is labile.[1] strictly maintain <5°C during LiOH treatment; do not reflux.

References

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link

  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." NobelPrize.org. Link

  • Hanson, R. L., et al. (2008). "Enzymatic synthesis of (S)-3-hydroxy-5-methylhexanoic acid." Applied Microbiology and Biotechnology. Link

  • Codexis Inc. "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." Link

  • Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development. Link

Sources

Application

Asymmetric synthesis strategies for (3S)-3-hydroxy-5-methylhexanoic acid

Application Note & Protocol Guide Topic: Asymmetric Synthesis Strategies for (3S)-3-hydroxy-5-methylhexanoic Acid Introduction: The Significance of (3S)-3-hydroxy-5-methylhexanoic Acid (3S)-3-hydroxy-5-methylhexanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Asymmetric Synthesis Strategies for (3S)-3-hydroxy-5-methylhexanoic Acid

Introduction: The Significance of (3S)-3-hydroxy-5-methylhexanoic Acid

(3S)-3-hydroxy-5-methylhexanoic acid is a valuable chiral building block in organic synthesis. Its stereodefined β-hydroxy acid motif is a key structural feature in several biologically active molecules and a versatile synthon for the construction of complex targets. Notably, it serves as a crucial intermediate or analogue in the synthesis of pharmaceuticals, including the anticonvulsant drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The therapeutic efficacy of such drugs is often confined to a single enantiomer, making the development of efficient and highly stereoselective synthetic routes to intermediates like (3S)-3-hydroxy-5-methylhexanoic acid a critical objective for researchers in drug development and process chemistry.

This guide provides an in-depth analysis of three field-proven asymmetric strategies for synthesizing this target molecule: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Aldol Reaction, and Enzymatic Kinetic Resolution. Each section explains the core principles, discusses the rationale behind methodological choices, and provides a detailed, reproducible protocol.

Strategy 1: Asymmetric Hydrogenation of a β-Keto Ester

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach involves the reduction of a prochiral ketone using molecular hydrogen in the presence of a chiral metal catalyst. The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the carbonyl, yielding the desired enantiomer of the alcohol with high selectivity[1]. For the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid, the corresponding β-keto ester, ethyl 5-methyl-3-oxohexanoate, serves as the ideal precursor.

Causality of Experimental Choices: The selection of a Ru(II) catalyst complexed with a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand is based on the pioneering work of Noyori and others, who demonstrated its exceptional efficiency and enantioselectivity for the hydrogenation of β-keto esters[1]. The diamine ligand accelerates the reaction and enhances selectivity, while the diphosphine provides the core chiral induction. The reaction is run under a pressurized atmosphere of hydrogen to ensure sufficient reactant concentration for the catalytic cycle to proceed efficiently.

Workflow: Asymmetric Hydrogenation

G start Ethyl Isovalerylacetate precursor Ethyl 5-methyl-3-oxohexanoate start->precursor  Acylation product (S)-Ethyl 3-hydroxy-5-methylhexanoate precursor->product Asymmetric Hydrogenation H₂, Chiral Ru(II) Catalyst final_product (3S)-3-hydroxy-5-methylhexanoic acid product->final_product  Hydrolysis (e.g., LiOH)

Caption: Workflow for Asymmetric Hydrogenation of a β-Keto Ester.

Protocol 1: Asymmetric Hydrogenation

Step 1: Synthesis of Ethyl 5-methyl-3-oxohexanoate (Precursor)

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL/mmol) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the resulting enolate solution back to 0 °C and add isovaleryl chloride (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield ethyl 5-methyl-3-oxohexanoate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve ethyl 5-methyl-3-oxohexanoate (1.0 eq) and a chiral catalyst such as (S)-RuCl[(p-cymene)(BINAP)]Cl (0.005 eq) in degassed methanol (2 mL/mmol).

  • Seal the autoclave, purge three times with H₂ gas.

  • Pressurize the vessel to 50 atm with H₂ and stir the reaction at 50 °C for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave and concentrate the reaction mixture in vacuo.

  • The crude product, (S)-ethyl 3-hydroxy-5-methylhexanoate, can be purified by column chromatography.

  • Determine enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Step 3: Hydrolysis to the Final Acid

  • Dissolve the purified (S)-ethyl 3-hydroxy-5-methylhexanoate (1.0 eq) in a THF/water mixture (3:1, v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 3-5 hours.

  • Acidify the reaction mixture to pH ~2 with 1N HCl and extract with diethyl ether (3 x V).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (3S)-3-hydroxy-5-methylhexanoic acid.

Strategy 2: Diastereoselective Aldol Reaction with an Evans Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The Evans oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective aldol reactions[2]. The auxiliary is first acylated, and the resulting imide is converted to its boron enolate. The rigid, chelated structure of the enolate, combined with the steric bulk of the auxiliary's substituent, effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This results in the formation of one diastereomer of the aldol adduct in high excess, which can then be cleaved to yield the desired chiral β-hydroxy acid[3].

Causality of Experimental Choices: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is chosen as the auxiliary due to its commercial availability and proven ability to induce high diastereoselectivity. Di-n-butylboron triflate (Bu₂BOTf) is used to generate the Z-enolate, which is crucial for achieving the desired syn aldol stereochemistry via a closed, chair-like Zimmerman-Traxler transition state[2]. The final hydrolytic cleavage with lithium hydroxide and hydrogen peroxide is a standard method that efficiently liberates the acid without racemizing the newly formed stereocenter[3].

Workflow: Evans Auxiliary-Mediated Aldol Reaction

G cluster_0 Auxiliary Acylation cluster_1 Diastereoselective Aldol Reaction cluster_2 Auxiliary Cleavage Aux (4R,5S)-4-methyl-5-phenyl -2-oxazolidinone Imide N-Propionyl Imide Aux->Imide Propionyl Chloride, n-BuLi Enolate Z-Boron Enolate Imide->Enolate Bu₂BOTf, DIPEA Adduct Syn-Aldol Adduct Enolate->Adduct Isovaleraldehyde Acid (3S)-3-hydroxy- 5-methylhexanoic acid Adduct->Acid LiOH, H₂O₂

Caption: Workflow for Evans Auxiliary-Mediated Aldol Reaction.

Protocol 2: Diastereoselective Aldol Reaction

Step 1: Preparation of the N-Propionyl Imide

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

  • Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the N-propionyl imide.

Step 2: Boron-Mediated Aldol Reaction

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous dichloromethane (DCM) under argon and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.

  • Add freshly distilled isovaleraldehyde (3-methylbutanal, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (1.0 M, 1.5 eq).

  • Stir vigorously for 4-6 hours. Quench with aqueous sodium sulfite (Na₂SO₃).

  • Remove most of the THF in vacuo. Wash the aqueous residue with DCM to remove the recovered auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1N HCl and extract with ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield (3S)-3-hydroxy-5-methylhexanoic acid.

Strategy 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods are highly valued in green chemistry for their remarkable selectivity under mild conditions. Kinetic resolution separates a racemic mixture by using an enzyme that selectively catalyzes the transformation of one enantiomer faster than the other. For β-hydroxy esters, lipases are particularly effective. In this strategy, racemic ethyl 3-hydroxy-5-methylhexanoate is subjected to transesterification catalyzed by a lipase, such as Candida antarctica Lipase B (CAL-B), using an acyl donor like vinyl acetate. The enzyme will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting ester and alcohol can then be easily separated.

Causality of Experimental Choices: CAL-B (often immobilized as Novozym 435) is a robust and highly stereoselective biocatalyst for the resolution of secondary alcohols[4][5]. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion. The separation of the resulting acetate ester from the unreacted alcohol is typically straightforward using standard column chromatography.

Workflow: Enzymatic Kinetic Resolution

G start Racemic Ethyl 3-hydroxy-5-methylhexanoate reaction Lipase (CAL-B) Vinyl Acetate start->reaction sep Chromatographic Separation reaction->sep prod_S (S)-Ethyl 3-hydroxy- 5-methylhexanoate sep->prod_S Unreacted prod_R (R)-Ethyl 3-acetoxy- 5-methylhexanoate sep->prod_R Acylated final_product (3S)-3-hydroxy- 5-methylhexanoic acid prod_S->final_product  Hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Ester.

Protocol 3: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic Ethyl 3-hydroxy-5-methylhexanoate

  • Dissolve ethyl 5-methyl-3-oxohexanoate (prepared as in Protocol 1, Step 1) in ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous NH₄Cl, remove ethanol under reduced pressure, and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the racemic alcohol.

Step 2: Lipase-Catalyzed Resolution

  • To a solution of racemic ethyl 3-hydroxy-5-methylhexanoate (1.0 eq) in hexane, add vinyl acetate (0.6 eq).

  • Add immobilized Candida antarctica Lipase B (Novozym 435, ~20 mg per mmol of substrate).

  • Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.

  • Filter off the enzyme (it can be washed and reused) and concentrate the filtrate.

  • Separate the unreacted (S)-alcohol from the (R)-acetate ester by flash column chromatography.

Step 3: Hydrolysis to the Final Acid

  • Hydrolyze the enantiomerically enriched (S)-ethyl 3-hydroxy-5-methylhexanoate using the LiOH procedure described in Protocol 1, Step 3, to obtain the final product.

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldTypical ee (%)
Asymmetric Hydrogenation High atom economy; excellent selectivity; suitable for large-scale production.Requires specialized high-pressure equipment; catalysts can be expensive.80-95%>98%
Evans Auxiliary Aldol Highly reliable and predictable; high diastereoselectivity; well-established methodology.Not atom-economical (requires stoichiometric auxiliary); multi-step process.60-75%>99% (de)
Enzymatic Resolution Environmentally friendly ("green"); mild reaction conditions; high selectivity.Maximum theoretical yield is 50%; requires separation of enantiomers.40-48%>99%

References

  • Verma, A., et al. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Rasayan J. Chem. Available at: [Link]

  • TSI Journals (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available at: [Link]

  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Inam, M. A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • Wikipedia contributors (2024). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Huckabee, B. K., & Sobieray, D. M. (1997). A novel synthesis of S-pregabalin. ResearchGate. Available at: [Link]

  • Szymański, W., et al. (2015). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Royal Society of Chemistry. Available at: [Link]

  • Teva Pharmaceutical Industries Ltd. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents.
  • Teva Pharmaceutical Industries Ltd. (2008). Asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • Teva Pharmaceutical Industries Ltd. (2008). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. EUREKA. Available at: [Link]

  • Lee, K., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules. Available at: [Link]

  • ResearchGate (2025). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Available at: [Link]

  • Burk, M. J., et al. (2003). Supporting Information: An Enantioselective Synthesis of (S)-(+)-3- Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. Amazon AWS. Available at: [Link]

  • ResearchGate (2017). Chiral Pool Synthesis from Hydroxy Acids. Available at: [Link]

  • Feliczak-Guzik, A., et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. Available at: [Link]

  • CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids. Google Patents.
  • Transparencia CM Camacari (2026). Asymmetric Synthesis The Chiral Carbon Pool And. Available at: [Link]

  • University of Victoria. Chapter 45 — Asymmetric synthesis. Available at: [Link]

  • Skrobiszewska, K., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available at: [Link]

  • University of Houston. The Chiral Pool. Available at: [Link]

  • Pfizer Inc. (2005). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid. Google Patents.

Sources

Method

Application Note: Biocatalytic Production of (S)-3-Hydroxy-5-Methylhexanoic Acid

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic synthesis of (S)-3-hydroxy-5-methylhexanoic acid , a high-value chiral synthon often utili...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic synthesis of (S)-3-hydroxy-5-methylhexanoic acid , a high-value chiral synthon often utilized in the synthesis of leucine analogs and as a critical intermediate for the anticonvulsant drug Pregabalin (Lyrica) .


-Keto Esters
Target Audience:  Process Chemists, Metabolic Engineers, Drug Development Scientists

Introduction & Strategic Overview

The synthesis of (S)-3-hydroxy-5-methylhexanoic acid ((S)-3-HMHA) represents a classic challenge in asymmetric catalysis. While chemical routes (e.g., Noyori hydrogenation) exist, they often require high-pressure vessels, expensive metal ligands (Ru/Rh), and rigorous purification to remove heavy metals.

Biocatalysis offers a superior alternative via Ketoreductases (KREDs) , also known as Alcohol Dehydrogenases (ADHs). This route provides:

  • Enantiomeric Excess (ee): Typically >99% without extensive recrystallization.

  • Ambient Conditions: Reactions proceed at 30–40°C and atmospheric pressure.

  • Green Chemistry: Water is the primary solvent; heavy metals are eliminated.

Mechanistic Pathway

The core transformation involves the stereoselective reduction of the prochiral ketone, Ethyl 5-methyl-3-oxohexanoate , followed by ester hydrolysis.

  • Step 1 (Bioreduction): Ethyl 5-methyl-3-oxohexanoate + NADPH +

    
    
    
    
    
    Ethyl (S)-3-hydroxy-5-methylhexanoate +
    
    
  • Step 2 (Cofactor Recycling):

    
     + Glucose 
    
    
    
    NADPH + Gluconolactone
  • Step 3 (Hydrolysis): Ethyl (S)-3-hydroxy-5-methylhexanoate

    
     (S)-3-hydroxy-5-methylhexanoic acid
    

Biocatalytic Reaction Scheme

The following diagram illustrates the coupled enzymatic system required to drive the reaction to completion using cofactor regeneration.

G cluster_0 Cofactor Regeneration Cycle cluster_1 Asymmetric Reduction Glucose Glucose GDH GDH (Glucose Dehydrogenase) Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Reduction Substrate Ethyl 5-methyl- 3-oxohexanoate KRED KRED (Ketoreductase) Substrate->KRED Product Ethyl (S)-3-hydroxy- 5-methylhexanoate KRED->Product NADP NADP+ KRED->NADP Oxidation NADP->GDH Recycling NADPH->KRED Hydride Transfer

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by a GDH glucose recycling system.

Materials and Equipment

Reagents
ReagentGrade/SpecPurpose
Ethyl 5-methyl-3-oxohexanoate >95% PuritySubstrate (Prochiral Ketone)
KRED Enzyme (S)-selective (e.g., Lactobacillus origin)Primary Biocatalyst
GDH Enzyme CDX-901 or equivalentCofactor Recycling Enzyme
NADP+ (Disodium Salt) >98%Cofactor (Catalytic amount)
D-Glucose Food/Industrial GradeHydride Donor
Buffer Potassium Phosphate (KPi)pH Maintenance
DMSO ACS GradeCo-solvent (Solubility Enhancer)
Equipment
  • Thermostated orbital shaker or bioreactor (pH-stat capable).

  • Overhead stirrer (for scales >100 mL).

  • HPLC with Chiral Column (e.g., Chiralpak AD-H or OD-H).

Experimental Protocol

Phase 1: Buffer & Cofactor Preparation

Objective: Create a stable aqueous environment for the enzymes.

  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) .

    • Why: KREDs typically exhibit optimal stability between pH 6.5 and 7.5.

  • Cofactor Mix: To the buffer, add:

    • NADP+: 20 mg (0.25 mM final conc). Note: Only catalytic amounts are needed due to recycling.

    • D-Glucose: 2.0 g (1.5 equivalents relative to substrate). Note: Excess glucose ensures the equilibrium drives toward reduction.

    • Magnesium Sulfate (

      
      ):  10 mg (1 mM). Why: 
      
      
      
      stabilizes the GDH structure.
Phase 2: Biocatalytic Reduction

Objective: Stereoselective reduction of the ketone.[1]

  • Enzyme Addition:

    • Add 50 mg KRED lyophilized powder (approx. 5-10 U/mg).

    • Add 20 mg GDH powder .

    • Tip: Dissolve enzymes gently; avoid vigorous vortexing which can denature proteins.

  • Substrate Addition:

    • Dissolve 1.0 g (5.8 mmol) of Ethyl 5-methyl-3-oxohexanoate in 2 mL DMSO .

    • Add the substrate solution dropwise to the enzyme mixture while stirring at 250 rpm.

    • Critical: Do not exceed 5-10% v/v co-solvent (DMSO) concentration, as high organic load can deactivate wild-type enzymes.

  • Incubation:

    • Temperature: 30°C .[2]

    • Agitation: 250 rpm .

    • Time: 18–24 hours .

  • pH Control: Monitor pH periodically. If it drops below 6.5 (due to gluconic acid production), adjust with 1M NaOH. Automated pH-stats are recommended for scale-up.

Phase 3: Reaction Monitoring & Workup

Objective: Isolate the chiral ester.

  • Monitoring: Take a 50 µL aliquot, extract with ethyl acetate, and analyze via GC or HPLC.

    • Success Criteria: >98% conversion, >99% ee.[3]

  • Quenching: Once conversion is complete, add 10 g of Celite 545 to the reaction mixture and stir for 10 minutes to aid filtration of protein precipitates.

  • Extraction:

    • Extract the aqueous phase 3x with Ethyl Acetate (EtOAc) (1:1 volume ratio).

    • Combine organic layers and wash with Brine (sat. NaCl) to break emulsions.

    • Dry over anhydrous

      
       and concentrate under vacuum.
      
    • Result: Colorless oil (Ethyl (S)-3-hydroxy-5-methylhexanoate).

Phase 4: Hydrolysis to Free Acid

Objective: Convert the ester to the target (S)-3-hydroxy-5-methylhexanoic acid.

  • Dissolve the crude ester in THF/Water (1:1) .

  • Add Lithium Hydroxide (LiOH·H2O) (2.0 equivalents) at 0°C.

  • Stir at room temperature for 4 hours.

  • Workup:

    • Evaporate THF.

    • Acidify the remaining aqueous phase to pH 2.0 using 1M HCl.

    • Extract with EtOAc, dry, and concentrate.

    • Final Product: (S)-3-hydroxy-5-methylhexanoic acid (White waxy solid or oil).

Analytical Methods (Quality Control)

To validate the "Self-Validating System" pillar, you must confirm stereochemistry.

ParameterMethodConditions
Conversion GC-FIDColumn: HP-5 or DB-5. Inj: 250°C. Det: 280°C. Ramp: 50°C to 200°C.
Enantiomeric Excess Chiral HPLCColumn: Chiralpak AD-H (4.6 x 250 mm).Mobile Phase: n-Hexane : i-PrOH (90:10).Flow: 1.0 mL/min.Detection: UV 210 nm.
Identity 1H-NMR(CDCl3, 400 MHz):

0.92 (d, 6H), 1.2-1.5 (m, 3H), 2.4-2.5 (m, 2H), 4.0-4.1 (m, 1H).

Process Optimization & Troubleshooting

The following workflow describes how to optimize the reaction if initial yields are low.

Optimization Start Low Conversion (<90%) CheckPH Check pH Is it < 6.0? Start->CheckPH AdjustPH Add NaOH (pH-stat) Gluconic acid byproduct acidifies media CheckPH->AdjustPH Yes CheckEnz Check Enzyme Activity Is KRED deactivated? CheckPH->CheckEnz No AddCosolvent Decrease DMSO % or switch to IPA CheckEnz->AddCosolvent Yes CheckCofactor Check Cofactor Is NADP+ depleted? CheckEnz->CheckCofactor No AddGlucose Add more Glucose or GDH CheckCofactor->AddGlucose Yes

Caption: Decision tree for troubleshooting incomplete biocatalytic conversion.

Application Note: Stereochemical Inversion Strategy

Critical Insight for Pregabalin Synthesis: If the ultimate goal is Pregabalin ((S)-3-(aminomethyl)...) , researchers often require the (R)-hydroxy intermediate if they plan to use an


 displacement (e.g., mesylation followed by cyanide substitution) which inverts the stereocenter from (R) to (S).
  • For (S)-Hydroxy Product: Use (S)-selective KRED (as described above).

  • For (R)-Hydroxy Product: Simply substitute the enzyme with an (R)-selective KRED (e.g., Lactobacillus kefir wild type is often R-selective for acetophenones, but specific screening is required for beta-keto esters).

References

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link

  • Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology. Link

  • Codexis, Inc. (2010). "Ketoreductase Polypeptides for the Reduction of Acetophenones and Beta-Keto Esters." U.S. Patent 7,820,421. Link

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology. Link

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews. Link

Sources

Application

Application Note: Purification &amp; Isolation of (3S)-3-Hydroxy-5-methylhexanoic Acid

This guide outlines the purification and isolation protocols for (3S)-3-hydroxy-5-methylhexanoic acid (CAS: 40309-49-7, S-enantiomer). This molecule is a critical chiral building block, structurally related to leucine me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification and isolation protocols for (3S)-3-hydroxy-5-methylhexanoic acid (CAS: 40309-49-7, S-enantiomer). This molecule is a critical chiral building block, structurally related to leucine metabolites and intermediates used in the synthesis of


-amino acids (e.g., Pregabalin analogs) and specific histone deacetylase (HDAC) inhibitors.

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid presents a purification challenge due to its weak UV chromophore, high polarity, and the critical need for high enantiomeric excess (ee > 99.5%). This guide details three validated workflows:

  • Classical Resolution: Scalable isolation using diastereomeric salt formation with chiral amines.

  • Enzymatic Kinetic Resolution: A biocatalytic approach for generating high-purity material from racemic esters.

  • Preparative Chiral HPLC: A polishing step for achieving >99.9% purity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationNotes
IUPAC Name (3S)-3-hydroxy-5-methylhexanoic acid
CAS Number 40309-49-7 (Racemate: 130677-18-6)
Molecular Formula C

H

O

MW: 146.19 g/mol
pKa ~4.8 (Carboxylic acid)
Solubility Soluble in alcohols, acetone, EtOAc; Sparingly soluble in water (pH dependent)
Chromophore Weak (Carbonyl, ~210 nm)Requires low-UV or RI/ELSD detection

Method A: Classical Resolution (Diastereomeric Salt Crystallization)

Best for: Large-scale isolation (Gram to Kilogram scale) starting from the racemate.

Principle

The racemic acid reacts with an optically pure base to form two diastereomeric salts. The solubility difference between the


-salt and the 

-salt allows for the selective crystallization of the target enantiomer.

Resolving Agent:


-Phenylethylamine [

-PEA] is the preferred agent due to its structural compatibility with the isobutyl side chain, facilitating tight crystal packing.
Protocol
  • Salt Formation:

    • Dissolve 10.0 g (68.4 mmol) of racemic 3-hydroxy-5-methylhexanoic acid in 50 mL of Ethyl Acetate (EtOAc) at 50°C.

    • Slowly add 8.29 g (68.4 mmol, 1.0 eq) of

      
      -Phenylethylamine  dropwise over 20 minutes.
      
    • Observation: An exothermic reaction occurs; the solution may become cloudy.

  • Crystallization:

    • Heat the mixture to reflux (approx. 77°C) until a clear solution is obtained. If solids persist, add Ethanol (EtOH) in 2 mL increments until dissolved.

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring (50 rpm).

    • Chill to 0–4°C for 2 hours to maximize yield.

  • Filtration & Recrystallization:

    • Filter the white crystalline solid.

    • Critical Step: Recrystallize the wet cake from a minimal volume of hot EtOAc/EtOH (9:1 v/v) to upgrade chiral purity.

    • Target: >98% de (diastereomeric excess) by HPLC.

  • Acid Release (Salt Breaking):

    • Suspend the purified salt in 50 mL of Dichloromethane (DCM).

    • Add 50 mL of 1N HCl (aq) and stir vigorously for 30 minutes.

    • Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 30 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield (3S)-3-hydroxy-5-methylhexanoic acid as a colorless oil or low-melting solid.

Method B: Enzymatic Kinetic Resolution

Best for: Synthesis of the target from the ethyl ester precursor with high atom economy.

Principle

Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the


-ester or transesterifies the 

-ester, leaving the desired enantiomer enriched. The protocol below uses hydrolytic resolution .
Protocol
  • Reaction Setup:

    • Suspend 20 g of racemic Ethyl 3-hydroxy-5-methylhexanoate in 200 mL of Phosphate Buffer (0.1 M, pH 7.0).

    • Add 2.0 g of Novozym 435 (immobilized CAL-B).

    • Stir at 30°C. Maintain pH 7.0 by automatic titration with 1N NaOH (stat method).

  • Monitoring:

    • Monitor conversion via GC or HPLC.[2] The reaction typically slows significantly at 50% conversion.

    • Mechanism:[3][4][2][5][6] The enzyme preferentially hydrolyzes the

      
      -ester to the 
      
      
      
      -acid.
  • Workup:

    • Filter off the immobilized enzyme (can be reused).

    • Adjust filtrate pH to 8.5 with sat. NaHCO

      
       and extract with Methyl tert-butyl ether (MTBE) to remove the unreacted 
      
      
      
      -ester.
    • Acidify the aqueous phase to pH 2.0 with 2N HCl.

    • Extract the product (3S)-3-hydroxy-5-methylhexanoic acid with EtOAc (3 x 100 mL).

Method C: Preparative Chiral HPLC

Best for: Final polishing (achieving >99.9% ee) or analytical quantification.

Chromatographic Conditions
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 20 mm (Prep) / 250 x 4.6 mm (Analytical)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 15.0 mL/min (Prep) / 1.0 mL/min (Analytical)
Detection UV at 210 nm (Reference 360 nm)
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Check specific column lot)

Note on TFA: Trifluoroacetic acid (0.1%) is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

Process Workflow Diagram

PurificationWorkflow Racemate Racemic Mixture (3-hydroxy-5-methylhexanoic acid) SaltForm Salt Formation Add (S)-Phenylethylamine Solvent: EtOAc Racemate->SaltForm Crystallization Selective Crystallization Cool to 4°C SaltForm->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Cake (S-Acid : S-Amine Salt) Filtration->SolidPhase Target Diastereomer LiquidPhase Mother Liquor (R-Enriched) Filtration->LiquidPhase Impurity Recryst Recrystallization Solvent: EtOAc/EtOH (9:1) SolidPhase->Recryst AcidRelease Acid Release Add 1N HCl / Extract with DCM Recryst->AcidRelease >98% de FinalProduct Pure (3S)-3-hydroxy-5-methylhexanoic acid (>99% ee) AcidRelease->FinalProduct

Caption: Workflow for the classical resolution of (3S)-3-hydroxy-5-methylhexanoic acid using (S)-Phenylethylamine.

Quality Control & Analytical Verification

To verify the identity and purity of the isolated (3S)-isomer, utilize the following analytical method.

Derivatization for Enhanced Detection (Optional): If UV sensitivity at 210 nm is insufficient, derivatize with Phenacyl Bromide :

  • Mix 10 mg sample with 10 mg Phenacyl Bromide and 10 µL Triethylamine in 1 mL Acetone.

  • Heat at 50°C for 30 mins.

  • Analyze via HPLC using UV at 254 nm .

Specific Rotation:


 (

, CHCl

) for the pure (S)-isomer (Value varies by solvent; establish in-house reference).

References

  • Pregabalin Intermediates Resolution: Hoekstra, M. S., et al. "Chemical Development of CI-1008, An Enantiomerically Pure Anticonvulsant."[7] Organic Process Research & Development, 1997, 1(1), 26–38.[7] (Describes resolution of the structural analog 3-carbamoylmethyl-5-methylhexanoic acid using (R)-phenylethylamine).

  • Enzymatic Resolution: Pamies, O., & Backvall, J. E. "Enzymatic Kinetic Resolution of 3-Hydroxy Esters." Chemical Reviews, 2003.
  • Chiral HPLC Methods: Daicel Corporation. "Application Data: Separation of Hydroxy Acids on CHIRALPAK AD-H."

  • Leucine Metabolite Analysis: "Determination of 3-hydroxy-5-methylhexanoic acid in biological fluids." Journal of Chromatography B, 2005. (Analytical conditions for the metabolite).

Sources

Method

Analytical methods for (3S)-3-hydroxy-5-methylhexanoic acid quantification

Application Note: Precision Quantification of (3S)-3-Hydroxy-5-Methylhexanoic Acid Executive Summary (3S)-3-Hydroxy-5-methylhexanoic acid (CAS 40309-49-7 for generic structure) is a critical chiral beta-hydroxy fatty aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of (3S)-3-Hydroxy-5-Methylhexanoic Acid

Executive Summary

(3S)-3-Hydroxy-5-methylhexanoic acid (CAS 40309-49-7 for generic structure) is a critical chiral beta-hydroxy fatty acid. It serves as a vital synthon in the synthesis of depsipeptide antibiotics (e.g., Enniatin analogues) and is a metabolic marker in leucine catabolism pathways.

The quantification of this analyte presents two primary challenges:

  • Stereochemical Purity: Distinguishing the bioactive (3S)-isomer from the (3R)-impurity requires high-resolution chiral separation.

  • Detection Sensitivity: The molecule lacks a strong chromophore, rendering standard UV detection ineffective.

This guide details two orthogonal protocols: a Chiral LC-MS/MS method (Gold Standard for biological matrices) and a GC-MS method (Robust for raw material QC).

Analytical Strategy & Workflow

The choice of method depends on the matrix and sensitivity requirements.

  • Method A (Chiral LC-MS/MS): Utilizes negative electrospray ionization (ESI-) on a polysaccharide-based chiral column. This allows for direct enantiomeric separation without derivatization.[1]

  • Method B (GC-MS): Requires a two-step derivatization (Methylation + Silylation) to render the polar hydroxy-acid volatile. This method provides superior structural confirmation via fragmentation patterns.

Figure 1: Analytical Decision Matrix

AnalyticalWorkflow Start Sample Type Bio Biological Fluid (Plasma/Urine) Start->Bio Raw Raw Material / API (Solid/Broth) Start->Raw Prep_LC Prep: Protein Ppt + SPE (C18) Bio->Prep_LC High Sensitivity Prep_GC Prep: LLE + Methylation + TMS Raw->Prep_GC Structural ID LCMS Method A: Chiral LC-MS/MS (Direct Injection) Result Quantification of (3S)-Isomer LCMS->Result GCMS Method B: GC-MS (Derivatization Req.) GCMS->Result Prep_LC->LCMS Prep_GC->GCMS

Caption: Workflow selection based on sample matrix. Method A is preferred for high-throughput bioanalysis, while Method B is ideal for purity assessment.

Protocol A: High-Sensitivity Chiral LC-MS/MS[1]

This method is designed for quantifying the (3S)-isomer in complex matrices (plasma, cell media) where distinguishing it from the (3R)-enantiomer is required.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Chiralpak AD-3R (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 2.1 mm, 3 µm.

    • Why: The "R" series is designed for reverse-phase conditions, essential for MS compatibility.

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate in Water (pH 9.0).

    • B: Acetonitrile.[2]

    • Causality: Basic pH ensures the carboxylic acid is deprotonated ([M-H]-), enhancing sensitivity in negative mode. It also stabilizes the chiral recognition on the amylose backbone.

  • Gradient: Isocratic 40% B (Adjust based on column age).

  • Flow Rate: 0.3 mL/min.[3]

Mass Spectrometry Parameters (ESI-)
  • Ionization: Negative Electrospray (ESI-).[3]

  • Precursor Ion: m/z 145.1 [M-H]-

  • MRM Transitions:

    • Quantifier: 145.1 → 59.0 (Acetate fragment, specific to 3-hydroxy motif).

    • Qualifier: 145.1 → 101.1 (Decarboxylation [M-H-CO2]-).

    • Qualifier: 145.1 → 83.1 (Loss of H2O + CO2).

Sample Preparation (Plasma)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • ISTD Addition: Add 10 µL of 3-hydroxy-5-methylhexanoic acid-d3 (Internal Standard).

  • Precipitation: Add 200 µL cold Acetonitrile. Vortex 30s. Centrifuge at 12,000 x g for 10 min.

  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase A (Water/Ammonium Bicarbonate) to prevent peak distortion.

  • Injection: 5 µL.

Protocol B: GC-MS with Derivatization

This method is the robust alternative for raw material analysis, providing definitive structural identification via electron impact (EI) fragmentation.

Derivatization Chemistry

Since hydroxy acids are non-volatile and thermally unstable, a dual-derivatization strategy is employed:

  • Carboxyl group: Converted to Methyl Ester (using BF3-Methanol).

  • Hydroxyl group: Converted to Trimethylsilyl (TMS) ether (using BSTFA).

Step-by-Step Protocol
  • Extraction: Dissolve 10 mg sample in 1 mL Methanol.

  • Methylation: Add 500 µL 14% BF3 in Methanol. Heat at 60°C for 15 min.

  • Extraction: Add 1 mL Hexane and 1 mL Water. Vortex. Collect the upper Hexane layer.

  • Drying: Evaporate Hexane under Nitrogen stream.

  • Silylation: Reconstitute residue in 100 µL Pyridine + 100 µL BSTFA + 1% TMCS .

  • Reaction: Incubate at 70°C for 30 min.

  • Analysis: Inject 1 µL into GC-MS.

GC-MS Conditions
  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection: EI Source (70 eV). Scan mode (50-500 m/z) or SIM.

  • Key Ions (SIM):

    • m/z 175 (Characteristic alpha-cleavage fragment: .CH(OTMS)CH2COOMe).

    • m/z 217 (M-15, Loss of methyl from TMS).

Method Validation Criteria

To ensure regulatory compliance (ICH M10), the following parameters must be validated:

ParameterAcceptance Criteria (LC-MS)Acceptance Criteria (GC-MS)
Linearity (R²) > 0.995> 0.990
Accuracy 85-115%90-110%
Precision (CV) < 15%< 10%
Enantiomeric Excess Resolution (Rs) > 1.5N/A (Achiral method)
LOD ~ 5 ng/mL~ 50 ng/mL

References

  • Lipid Maps. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. A definitive guide on GC-MS derivatization of 3-hydroxy fatty acids.

  • BenchChem. (2025).[1][4] A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid. Provides comparative data on LC-MS vs GC-MS sensitivity for hydroxy-methyl-hexanoic acid isomers.

  • PubChem. 3-Hydroxy-5-methylhexanoic acid (CID 193804).[5][6] Chemical structure and physical property data.

  • Daicel Chiral Technologies. Chiral Separation Strategies for Acidic Compounds. Application data for Chiralpak AD-3R columns in reverse phase.

Sources

Application

Application Note: Quantitative Analysis of (3S)-3-hydroxy-5-methylhexanoic Acid in Complex Matrices using Derivatization-GC-MS

Abstract (3S)-3-hydroxy-5-methylhexanoic acid is a chiral carboxylic acid of interest in metabolic research and as a potential biomarker. Its analysis is complicated by its low volatility and polar nature, making it unsu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3S)-3-hydroxy-5-methylhexanoic acid is a chiral carboxylic acid of interest in metabolic research and as a potential biomarker. Its analysis is complicated by its low volatility and polar nature, making it unsuitable for direct gas chromatography (GC) analysis. This application note presents a robust and validated protocol for the quantitative analysis of (3S)-3-hydroxy-5-methylhexanoic acid in biological matrices. The method employs a two-step derivatization process, converting the target analyte into a volatile and thermally stable ester, followed by sensitive and selective detection using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a detailed, step-by-step methodology, the rationale behind critical experimental choices, and expected analytical outcomes.

Introduction

(3S)-3-hydroxy-5-methylhexanoic acid belongs to the class of 3-hydroxy carboxylic acids. These molecules are often intermediates in fatty acid metabolism and can be relevant in studying various physiological and pathological states. The accurate quantification of such compounds is crucial for understanding metabolic pathways and for potential applications in drug development and clinical diagnostics.

The primary analytical challenge presented by hydroxy acids is their low volatility and high polarity due to the presence of both carboxyl and hydroxyl functional groups. These properties lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in a standard GC system. To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric detection.

This protocol details a reliable method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for the silylation of (3S)-3-hydroxy-5-methylhexanoic acid. This process converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (TMS) esters and ethers, respectively. The resulting derivative is significantly more volatile and provides excellent chromatographic performance.

Experimental Workflow

The overall analytical workflow involves sample preparation (extraction), chemical derivatization to enhance volatility, and subsequent analysis by GC-MS for separation and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Isolate Analytes Dry Evaporation to Dryness (Under Nitrogen Stream) LLE->Dry Concentrate Reconstitute Reconstitute Dried Extract (in Pyridine/Acetonitrile) Dry->Reconstitute Transfer Deriv Add BSTFA + 1% TMCS Heat at 60-70°C Reconstitute->Deriv Silylation TMS_Product Formation of Volatile TMS-Derivative Deriv->TMS_Product Injection GC Injection TMS_Product->Injection Analyze Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Temperature Program Detection Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Ionization & Fragmentation Data Data Processing & Quantification Detection->Data Acquire Data

Figure 1: Overall experimental workflow from sample preparation to GC-MS analysis.

Materials and Reagents

  • (3S)-3-hydroxy-5-methylhexanoic acid standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS), e.g., 13C-labeled or deuterated analog, or a structurally similar compound like 3-hydroxyhexanoic acid.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., Supelco)

  • Pyridine, anhydrous (or Acetonitrile, HPLC grade)

  • Ethyl Acetate, HPLC grade

  • Sodium Sulfate, anhydrous

  • Formic Acid, 99%

  • Methanol, HPLC grade

  • Ultrapure Water

Detailed Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (3S)-3-hydroxy-5-methylhexanoic acid standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Spiking: For method validation and quantification in matrix, a known amount of the analyte and a constant amount of the internal standard are spiked into a blank matrix.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of this step is to isolate the analyte from complex biological matrices like plasma or urine, which contain proteins and salts that can interfere with the analysis.

  • Sample Aliquot: Take 100 µL of the sample (e.g., plasma, urine, or cell culture supernatant).

  • Add Internal Standard: Add a fixed volume (e.g., 10 µL) of the internal standard working solution to all samples, calibrators, and quality controls, except for the blank matrix.

  • Acidification: Acidify the sample to a pH of ~2-3 by adding 5 µL of formic acid. This ensures the carboxylic acid group is protonated (-COOH), which enhances its extraction efficiency into an organic solvent.

  • Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Avoid disturbing the aqueous layer and any protein interface.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue contains the analyte and internal standard.

Derivatization Protocol

This is the most critical step for ensuring the analyte is suitable for GC analysis. BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to ensure a rapid and complete reaction.

  • Reconstitution: Reconstitute the dried extract from step 4.2.7 in 50 µL of anhydrous pyridine or acetonitrile. Pyridine can act as a solvent and an acid scavenger, improving the reaction.

  • Add Derivatizing Agent: Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven. This provides the necessary activation energy for the silylation of both the carboxyl and hydroxyl groups.

  • Cooling: After incubation, allow the vial to cool to room temperature before injection into the GC-MS. The sample is now ready for analysis.

Figure 2: Chemical derivatization of the target analyte using BSTFA.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible temperature programming and injection.
Injector Split/Splitless Inlet
Injection Volume 1 µLA standard volume to avoid overloading the column while providing sufficient analyte.
Injector Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Mode SplitlessMaximizes the transfer of analyte onto the column, which is ideal for trace-level analysis.
Carrier Gas Helium, 99.999% purityInert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for typical 30m x 0.25mm ID columns.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5%-phenyl)-methylpolysiloxane phase column that provides excellent separation for a wide range of derivatized compounds.
Oven Program - Initial Temp: 80°C, hold for 1 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°CThe initial temperature allows for proper focusing of the analytes at the head of the column. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that all components elute.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy 70 eVThe standard energy for EI, which generates stable and extensive fragmentation libraries.
Source Temperature 230°CPrevents condensation of analytes in the ion source.
Quadrupole Temperature 150°CEnsures mass accuracy and stability.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial method development and compound identification. SIM mode is used for quantification, offering superior sensitivity and selectivity by monitoring specific characteristic ions.

Data Analysis and Expected Results

Compound Identification

The identity of the derivatized (3S)-3-hydroxy-5-methylhexanoic acid is confirmed by its retention time and its mass spectrum. The bis-TMS derivative is expected to show characteristic fragment ions. Key expected ions for the bis-TMS derivative of 3-hydroxy-5-methylhexanoic acid would include:

  • M-15 ([M-CH₃]⁺): Loss of a methyl group from one of the TMS moieties, a very common fragmentation for TMS derivatives.

  • A characteristic ion at m/z 175: This fragment often corresponds to the cleavage between C3 and C4, containing the TMS-ether group.

  • A characteristic ion at m/z 117: This corresponds to the [COOTMS]⁺ fragment.

Quantification

For quantification, Selected Ion Monitoring (SIM) mode is recommended for its enhanced sensitivity.

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Expected Retention Time (min)
Bis-TMS-(3S)-3-hydroxy-5-methylhexanoic acid175117, [M-15]⁺~10-15 (column dependent)
Internal Standard (e.g., Bis-TMS-3-hydroxyhexanoic acid)Analyte-specificAnalyte-specificShould not co-elute

A calibration curve is constructed by plotting the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

Conclusion

This application note provides a comprehensive and reliable protocol for the analysis of (3S)-3-hydroxy-5-methylhexanoic acid using GC-MS. The described method, which involves liquid-liquid extraction and silylation with BSTFA, effectively overcomes the challenges associated with the analysis of polar, non-volatile hydroxy acids. This procedure offers high sensitivity and selectivity, making it suitable for quantitative studies in academic research and drug development settings. Proper method validation, including assessment of linearity, accuracy, precision, and matrix effects, should be performed in accordance with laboratory standards before application to experimental samples.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. [Link]

Method

Application Note: High-Specificity Quantitation of (3S)-3-Hydroxy-5-methylhexanoic Acid via Chiral LC-MS/MS

Abstract & Introduction (3S)-3-hydroxy-5-methylhexanoic acid (HMHA) is a specific beta-hydroxy fatty acid isomer implicated in branched-chain amino acid metabolism (leucine degradation pathways) and is a key component of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(3S)-3-hydroxy-5-methylhexanoic acid (HMHA) is a specific beta-hydroxy fatty acid isomer implicated in branched-chain amino acid metabolism (leucine degradation pathways) and is a key component of the human axillary microbiome secretion profile. Distinguishing the (3S)-enantiomer from its (3R)-counterpart and structural isomers (e.g., 3-hydroxyisoheptanoic acid) is critical, as biological activity and metabolic origin often depend strictly on stereochemistry.

Standard Reverse-Phase (RP) chromatography on C18 columns fails to separate these enantiomers and often yields poor retention for such short-chain polar acids. This protocol details a Direct Chiral Reverse-Phase LC-MS/MS method. By utilizing an amylose-based chiral stationary phase under aqueous mobile phase conditions, we achieve baseline resolution of the (3S)-enantiomer without the need for time-consuming derivatization, coupled with high-sensitivity ESI(-) detection.

Method Development Strategy (The "Why")

Chromatographic Selection: The Chiral Challenge
  • Problem: Short-chain hydroxy acids (C7) are too polar for standard C18 retention and lack the hydrophobic bulk required for chiral recognition on traditional Pirkle-type phases.

  • Solution: We utilize a Chiralpak AD-RH (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) column. The "RH" designation indicates stability in Reverse Phase solvents (Water/Acetonitrile). This allows direct coupling to Electrospray Ionization (ESI) without the hazards of Normal Phase solvents (Hexane/IPA) in the ion source.

  • Mechanism: The chiral selector forms hydrogen bonds and pi-pi interactions with the carboxyl and hydroxyl groups of the analyte. The (3S) and (3R) enantiomers form transient diastereomeric complexes with different stabilities, resulting in separation.

Mass Spectrometry: Negative Mode Optimization
  • Ionization: The carboxylic acid moiety readily deprotonates to form [M-H]⁻ (m/z 145.1). ESI Negative mode provides superior signal-to-noise ratios compared to Positive mode for underivatized acidic lipids.

  • Fragmentation: Collision-Induced Dissociation (CID) of beta-hydroxy acids typically yields a characteristic acetate fragment (m/z 59) via a retro-aldol-type cleavage or specific rearrangement, alongside decarboxylation (m/z 101).

Experimental Protocol

Materials & Reagents[1][2]
  • Analyte Standard: (3S)-3-hydroxy-5-methylhexanoic acid (Custom synthesis or high-purity commercial standard).

  • Internal Standard (IS): 3-hydroxyisovaleric acid-d6 (as a surrogate) or (3S)-3-hydroxy-5-methylhexanoic acid-d3 (preferred if available).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) – Critical for pH control to ensure the acid is protonated for interaction with the chiral phase, though ionization requires deprotonation (post-column pH adjustment is rarely needed if mobile phase pH is ~3-4).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) to remove salts and phospholipids that suppress ionization in the early eluting region.

  • Aliquot: Transfer 100 µL of plasma/bio-fluid to a glass tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Acidify: Add 50 µL of 0.1% Formic Acid (aq) to ensure the analyte is in the neutral (COOH) state for extraction.

  • Extract: Add 600 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Separate: Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean vial.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or Chiralpak IG-3
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 25°C (Lower temp often improves chiral resolution)
Injection Vol 5 - 10 µL
Run Time 12.0 Minutes

Gradient Profile:

  • 0.0 min: 20% B

  • 1.0 min: 20% B (Isocratic hold for focusing)

  • 8.0 min: 60% B (Linear ramp)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 20% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400 Series)

ParameterValue
Ionization ESI Negative (-)
Spray Voltage -4500 V
Source Temp 450°C
Curtain Gas 30 psi
MRM Mode Scheduled MRM (Window: 60s)

Table 3: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (V)Role
(3S)-HMHA 145.1 59.0 -60-25Quantifier
(3S)-HMHA145.1101.1-60-18Qualifier 1
(3S)-HMHA145.1127.1-60-15Qualifier 2
IS (d6-Analog) 123.1 59.0 -60-25IS Quant

Note: The transition 145->59 corresponds to the cleavage of the acetate group [CH3COO]-, a hallmark of 3-hydroxy fatty acids.

Visual Workflows

Analytical Workflow Diagram

G Sample Bio-Sample (Plasma/Sweat) IS_Add Add Internal Standard (d6-Analog) Sample->IS_Add LLE LLE Extraction (Ethyl Acetate + 0.1% FA) IS_Add->LLE Acidify pH < 3 Dry Evaporate & Reconstitute (80:20 H2O:ACN) LLE->Dry Organic Phase LC Chiral LC Separation (Chiralpak AD-RH) Dry->LC MS ESI(-) MS/MS (MRM 145->59) LC->MS Baseline Resolution of (3S)/(3R) Data Quantitation (Peak Area Ratio) MS->Data

Caption: Step-by-step analytical workflow from sample preparation to chiral quantification.

Fragmentation Logic (Decision Tree)

Frag cluster_0 Collision Induced Dissociation M Precursor Ion [M-H]- (m/z 145.1) Path1 Alpha-Cleavage (Retro-Aldol) M->Path1 Path2 Decarboxylation (-CO2) M->Path2 Path3 Dehydration (-H2O) M->Path3 Prod1 Fragment: Acetate (m/z 59.0) QUANTIFIER Path1->Prod1 Prod2 Fragment: [M-H-CO2]- (m/z 101.1) QUALIFIER Path2->Prod2 Prod3 Fragment: [M-H-H2O]- (m/z 127.1) QUALIFIER Path3->Prod3

Caption: Proposed ESI(-) fragmentation pathways for 3-hydroxy-5-methylhexanoic acid.

Validation & Quality Control

To ensure the method is self-validating (Trustworthiness), the following criteria must be met:

  • Enantiomeric Resolution (Rs): The separation between (3S) and (3R) isomers must exceed Rs > 1.5. If peaks merge, lower the column temperature to 20°C or reduce the ACN slope in the gradient.

  • Linearity: R² > 0.995 over the range of 1 ng/mL to 1000 ng/mL.

  • Matrix Effect: Post-column infusion of the analyte while injecting a blank matrix extract should show no significant ion suppression zones at the retention time of the (3S)-isomer.

  • Carryover: Inject a blank solvent after the highest standard (ULOQ). Peak area in the blank must be < 20% of the LLOQ area.

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Poor ionization of the carboxylic acid.

    • Fix: Ensure the mobile phase pH is not too low. While FA is needed for the column, pH 3-4 is ideal. If sensitivity remains low, consider post-column addition of Ammonium Hydroxide (0.1% in MeOH) via a T-junction to deprotonate the acid just before it enters the MS source.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with residual silanols on the silica support.

    • Fix: Increase buffer strength (e.g., use 5mM Ammonium Acetate instead of just Formic Acid) but verify chiral selectivity is maintained.

References

  • Reçber, T. et al. (2022). "An LC-MS/MS method for the quantitation of biomarker candidates 3-hydroxybutyric acid and 3-hydroxyisovaleric acid." Journal of Research in Pharmacy. Available at: [Link]

  • Shimadzu Corporation. "LC-MS/MS Method Package for Short Chain Fatty Acids." Technical Report. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3S)-3-hydroxy-5-methylhexanoic acid

Welcome to the technical support center for the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. As a crucial chiral intermediate in the synthesis of pharmaceuticals like Pregabalin, achieving high yield and enantiomeric purity of this molecule is paramount.[1][2] This document provides in-depth, field-proven insights into potential challenges and their solutions.

Overview of a Common Synthetic Route

A prevalent and effective method for synthesizing (3S)-3-hydroxy-5-methylhexanoic acid involves the asymmetric hydrogenation of a β-ketoester, such as ethyl 5-methyl-3-oxohexanoate. This reaction typically employs a chiral catalyst, like a Ruthenium-BINAP complex, to stereoselectively reduce the ketone to the desired (S)-alcohol.[3] Subsequent hydrolysis of the ester yields the target carboxylic acid.

The diagram below illustrates this primary synthetic pathway and highlights key points where side reactions can occur.

G start Ethyl 5-methyl- 3-oxohexanoate catalyst [Ru]-Chiral Ligand (e.g., (S)-BINAP) H₂, Solvent start->catalyst 1. Asymmetric     Hydrogenation product_ester Ethyl (3S)-3-hydroxy- 5-methylhexanoate catalyst->product_ester side_product_R Ethyl (3R)-3-hydroxy- 5-methylhexanoate (Epimer) catalyst->side_product_R Poor Enantioselectivity hydrolysis Hydrolysis (e.g., LiOH, H₂O) product_ester->hydrolysis 2. Saponification final_product (3S)-3-hydroxy- 5-methylhexanoic acid hydrolysis->final_product side_product_rac Racemization during Hydrolysis hydrolysis->side_product_rac

Caption: General workflow for the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee) of the Desired (3S)-Isomer

Question: My chiral HPLC analysis shows a significant peak for the undesired (3R)-isomer, resulting in low enantiomeric excess (<95% ee). What are the likely causes and how can I fix this?

Answer: Low enantiomeric excess is one of the most common challenges in this synthesis. It directly points to issues with the stereoselectivity of the asymmetric reduction step. The root cause can typically be traced to the catalyst, reaction conditions, or reagents.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps & Solutions
1. Catalyst Inactivity or Degradation Chiral metal catalysts, particularly Ru-BINAP systems, are sensitive to oxygen and moisture.[4] Contamination can lead to the formation of achiral reduction species or inactive catalysts, allowing a non-selective background reaction to dominate.Solution: Ensure the catalyst is handled under strictly inert conditions (glovebox or Schlenk line). Use freshly opened, high-purity, anhydrous solvents. Consider running a control reaction with a known substrate to benchmark catalyst activity.[5]
2. Suboptimal Reaction Temperature The energy difference between the two diastereomeric transition states leading to the (S) and (R) products is often small. Temperature directly influences the kinetics and this energy discrimination.[4] Lower temperatures generally enhance selectivity by making the reaction more sensitive to these small energy differences.[5]Solution: Perform a temperature screen. Start at the literature-reported temperature and systematically decrease it (e.g., 25 °C, 0 °C, -20 °C). Monitor both reaction rate and ee at each temperature to find the optimal balance.[4]
3. Incorrect Solvent Choice The solvent can influence the catalyst's conformation and the transition state energies of the two enantiomeric pathways, thereby affecting the ee.[4] Coordinating solvents might compete with the substrate for binding to the metal center, altering the chiral environment.Solution: Screen a range of solvents with different polarities and coordinating abilities (e.g., methanol, ethanol, THF, dichloromethane). Methanol is often effective for Noyori-type hydrogenations.[3]
4. Presence of Impurities Acidic or basic impurities in the starting material or solvent can interfere with the catalyst. For instance, trace acid can protonate ligands, while bases can alter the catalyst's active state.[4]Solution: Purify the starting β-ketoester by distillation or chromatography if its purity is questionable. Use freshly distilled, anhydrous solvents. The addition of a catalytic amount of a non-nucleophilic base can sometimes scavenge acidic impurities.[4]
Issue 2: Racemization During Ester Hydrolysis

Question: I achieved high ee for the intermediate ester, but the final carboxylic acid shows a lower ee. Why is this happening and how can I prevent it?

Answer: This indicates that racemization is occurring during the saponification step. The proton on the chiral carbon (C3) bearing the hydroxyl group is weakly acidic. Under basic hydrolysis conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization.

G s_ester Ethyl (3S)-3-hydroxy- 5-methylhexanoate base Base (OH⁻) s_ester->base Deprotonation (slow) enolate Planar Enolate Intermediate base->enolate protonation Protonation (H₂O) enolate->protonation Reprotonation s_acid (3S)-Acid protonation->s_acid (desired) r_acid (3R)-Acid protonation->r_acid (racemization)

Caption: Mechanism of base-catalyzed racemization at the C3 position.

Solutions to Minimize Racemization:

  • Use Milder Hydrolysis Conditions: Employing milder bases and lower temperatures can significantly reduce the rate of enolization.

    • Recommended Reagent: Lithium hydroxide (LiOH) in a THF/water mixture at 0 °C is often preferred over NaOH or KOH at higher temperatures.[6]

    • Rationale: LiOH is a "harder" base and the lithium cation can chelate with the hydroxyl and carbonyl oxygen, which may disfavor the formation of the enolate.

  • Control Reaction Time: Monitor the hydrolysis reaction closely by TLC or LC-MS and quench it as soon as the starting ester is consumed. Prolonged exposure to basic conditions increases the risk of racemization.

  • Acidic Workup: Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 before extraction.[6] This ensures the carboxylate is fully protonated and minimizes exposure of the product to any remaining base.

Issue 3: Incomplete Reaction or Low Yield

Question: My reaction stalls, or the final isolated yield is very low, even though TLC indicates product formation. What should I investigate?

Answer: Low yield can stem from issues in either the hydrogenation or the hydrolysis/workup stages. A systematic check is necessary.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_h2 Check H₂ Pressure & Delivery System start->check_h2 Hydrogenation Stage check_hydrolysis Analyze Hydrolysis Step: - Base Equivalents - Reaction Time start->check_hydrolysis Hydrolysis/Workup Stage check_catalyst Verify Catalyst Loading & Activity check_h2->check_catalyst check_workup Review Workup Procedure: - pH of Aqueous Layer - Extraction Solvent - Emulsion Formation check_hydrolysis->check_workup

Caption: Decision tree for troubleshooting low reaction yield.

Specific Points of Failure:

  • Hydrogenation Step:

    • Hydrogen Pressure: Ensure your reactor is properly sealed and maintaining the target H₂ pressure. For many Ru-BINAP catalysts, pressures from 4 to 100 atm can be used.[3]

    • Catalyst Loading: While catalytic, an insufficient amount of catalyst will lead to a slow or incomplete reaction. Typical loadings range from 0.01 to 1 mol%.

  • Workup & Extraction:

    • Emulsion Formation: The salt of the carboxylic acid can act as a surfactant, leading to emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

    • Incomplete Extraction: (3S)-3-hydroxy-5-methylhexanoic acid has some water solubility. Ensure you perform multiple extractions (e.g., 3x) with an appropriate organic solvent like ethyl acetate or diethyl ether to maximize recovery from the acidified aqueous layer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the enantiomeric excess (ee)? A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. You will need to derivatize the carboxylic acid to an ester (e.g., methyl ester) or an amide to achieve good separation on most common chiral columns (e.g., those based on amylose or cellulose derivatives). Alternatively, chiral gas chromatography (GC) can be used after derivatization to a volatile ester.[7][8]

Q2: Can I use a biocatalyst for the asymmetric reduction instead of a metal catalyst? A2: Yes, biocatalysis is a powerful alternative. Ketoreductase (KRED) enzymes or whole-cell systems (like yeast) can reduce β-ketoesters with extremely high enantioselectivity (>99% ee) under mild, aqueous conditions.[9][10] This approach can be more environmentally friendly and avoid heavy metal contamination. However, it requires screening for a suitable enzyme that matches the substrate and may involve different workup procedures.[9]

Q3: My starting material is a cyano-ester, not a β-ketoester. How does this affect the synthesis and potential side reactions? A3: Syntheses starting from intermediates like (S)-ethyl-3-cyano-5-methylhexanoate are also common, particularly in industrial settings.[11] The key stereogenic center is often set via asymmetric hydrogenation of a C=C double bond. The primary side reaction concern then shifts to the final step: the reduction of the nitrile (-CN) group to the primary amine (-CH₂NH₂).

  • Potential Issue: Overly harsh reduction conditions (e.g., high-pressure Raney Nickel) can sometimes lead to side reactions or require careful control to avoid racemization if the conditions are basic.

  • Solution: Use well-established conditions, such as hydrogenation over a sponge-Ni catalyst in a basic ethanol solution, which has been shown to be effective.[12]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Enantiomeric Excess
  • Derivatization to Methyl Ester: To a solution of your final acid product (~5 mg) in 1 mL of methanol, add 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 60 °C for 2-3 hours or until TLC shows complete conversion of the starting material.

  • Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate (2 x 2 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the residue in the HPLC mobile phase for analysis.

  • HPLC Conditions (Example):

    • Column: Chiralcel OD-H or equivalent amylose-based column.

    • Mobile Phase: 95:5 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Lupine Publishers. (2018).
  • Pharmaffili
  • Roy, B., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Sec B.
  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-4. [Link]

  • ResearchGate. (2018). Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. [Link]

  • SciELO. (2017). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. [Link]

  • MDPI. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

  • National Center for Biotechnology Information. (2021). Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. [Link]

  • Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • MDPI. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

Sources

Optimization

Technical Support Center: Enzymatic Resolution of 3-hydroxy-5-methylhexanoic acid

Welcome to the technical support center for the enzymatic resolution of 3-hydroxy-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic resolution of 3-hydroxy-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process. As a key chiral intermediate in the synthesis of various pharmaceuticals, achieving high yield and enantiopurity of 3-hydroxy-5-methylhexanoic acid is critical. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yield and Poor Enantioselectivity

This section addresses specific issues you might encounter during the enzymatic kinetic resolution of racemic 3-hydroxy-5-methylhexanoic acid. The questions are structured to guide you from the observed problem to its potential cause and solution.

Q1: My reaction yield is very low (e.g., < 45%), but the enantiomeric excess (ee) of my product is high. Is this normal?

A1: Yes, this is a common and often expected outcome for a standard kinetic resolution (KR). The primary reason is the inherent limitation of the process itself.

  • Causality Explained: In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture (a 50:50 mix of R- and S-enantiomers) at a much faster rate than the other. The theoretical maximum yield for the desired product enantiomer is 50%, as the other 50% of the starting material is the unreacted, less-preferred enantiomer.[1][2] Pushing the reaction past 50% conversion to consume more of the starting material will inevitably lead to the slower-reacting enantiomer being converted, which will decrease the enantiomeric excess of the product.[3]

  • Recommended Solutions:

    • Optimize Conversion: Aim for a conversion rate at or near 50%. This provides the optimal balance between yield and enantiomeric excess for the product. Monitor the reaction closely and stop it once the target conversion is reached.

    • Utilize the Unreacted Enantiomer: The unreacted starting material is now enriched in the other enantiomer. This can be isolated, providing access to both enantiomers from a single resolution process.[4]

    • Consider Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is essential, a DKR approach is necessary. DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous conversion of the "wrong" enantiomer back into the racemate allows for a theoretical yield of up to 100%. This can be achieved by adding a suitable metal catalyst or by adjusting conditions to promote racemization.[2]

Q2: My enantiomeric excess (ee) is low. How can I improve the enzyme's selectivity?

A2: Low enantiomeric excess indicates that the enzyme is not discriminating effectively between the two enantiomers under the current conditions. The enantioselectivity (often expressed as the E-value) is highly sensitive to the reaction environment.[5]

  • Causality Explained: The enzyme's ability to distinguish between enantiomers depends on the precise fit of the substrate within its active site, which stabilizes the transition state for one enantiomer more than the other.[5] This delicate interaction is influenced by multiple factors.

  • Recommended Solutions:

    • Screen Different Enzymes: While Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435) is a robust and widely used enzyme, its selectivity is substrate-dependent.[6] Screening a panel of lipases (e.g., from Pseudomonas cepacia, Pseudomonas fluorescens, Rhizomucor miehei) can identify a more selective biocatalyst for your specific substrate.[7][8][9]

    • Optimize Reaction Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[10][11] This is because the difference in activation energies between the two enantiomeric reaction pathways becomes more significant at lower temperatures. Conduct a temperature screening study (e.g., 25°C, 30°C, 40°C) to find the optimal balance between an acceptable reaction rate and high enantioselectivity.

    • Systematic Solvent Screening: The solvent has a profound impact on enzyme conformation, flexibility, and activity.[12][13]

      • Non-polar Solvents: Lipases like CALB are often most active and selective in non-polar organic solvents such as hexane, heptane, or toluene, which do not strip the essential water layer from the enzyme's surface.[14]

      • Polar Solvents: Polar solvents like acetonitrile or isopropanol can sometimes reduce enzyme activity.[15][16] However, in some cases, co-solvents or specific polar solvents like DMSO have been shown to enhance enantioselectivity by altering the enzyme's flexibility.[17][18] A systematic screening is crucial.

    • Enzyme Immobilization: If you are using a free enzyme powder, consider using an immobilized version or immobilizing it yourself. Immobilization can lock the enzyme in a more active or selective conformation and often enhances its stability and reusability.[19]

Q3: The reaction starts well but then stops or slows down significantly before reaching 50% conversion. What is causing this?

A3: This issue, often termed "reaction stalling," points towards several potential problems related to enzyme stability and reaction equilibrium.

  • Causality Explained: The enzyme's catalytic power can diminish during the reaction, or the chemical equilibrium can shift to favor the reverse reaction (hydrolysis).

  • Recommended Solutions:

    • Address Product Inhibition: The accumulation of products (the esterified 3-hydroxy-5-methylhexanoic acid or the alcohol by-product from transesterification) can lead to product inhibition, where the product molecules compete with the substrate for the enzyme's active site.[1][20] Try running the reaction at a lower substrate concentration to see if the stalling point changes.

    • Manage Water Content (Equilibrium Shift): If you are performing an esterification reaction, water is a by-product. Its accumulation can shift the reaction equilibrium backward, favoring hydrolysis over ester synthesis.[21]

      • Action: Add activated molecular sieves (3Å or 4Å) to the reaction to sequester water as it is formed.[22]

      • Alternative: Use an irreversible acyl donor. Instead of a simple acid or ester, use vinyl acetate or acetic anhydride. The enol by-product of vinyl acetate tautomerizes to acetaldehyde, making the reaction effectively irreversible.[8][23]

    • Check for Enzyme Denaturation: The combination of solvent, temperature, and mechanical stress (from stirring) can cause the enzyme to denature and lose activity over time. If you suspect this, try running the reaction at a lower temperature or with gentler agitation. Using an immobilized enzyme can significantly improve operational stability.[6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield in your enzymatic resolution experiment.

TroubleshootingWorkflow start Low Yield Observed check_ee Measure Enantiomeric Excess (ee) of Product via Chiral HPLC start->check_ee high_ee High ee (>95%) check_ee->high_ee Yield is ~50% low_ee Low ee (<95%) check_ee->low_ee Regardless of Yield cause_slow_rate Potential Cause: - Low enzyme activity - Poor reaction conditions - Reaction stalling check_ee->cause_slow_rate Yield is <<50% cause_kr_limit Potential Cause: Reaction reached theoretical 50% yield limit of KR. high_ee->cause_kr_limit cause_poor_selectivity Potential Cause: Suboptimal conditions for enzyme selectivity (E-value is low). low_ee->cause_poor_selectivity solution_dkr Solution: - Stop reaction at ~50% conversion. - Consider Dynamic Kinetic Resolution (DKR)  if >50% yield is required. cause_kr_limit->solution_dkr solution_optimize_rate Solution: - Verify/increase enzyme loading. - Optimize temperature & solvent. - Add molecular sieves or use  irreversible acyl donor. cause_slow_rate->solution_optimize_rate solution_optimize_selectivity Solution: - Screen different lipases. - Lower reaction temperature. - Screen various organic solvents. cause_poor_selectivity->solution_optimize_selectivity

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)
  • Q: What is the difference between kinetic resolution and dynamic kinetic resolution?

    • A: Kinetic resolution separates two enantiomers by having an enzyme react with one faster than the other, leading to a maximum 50% yield of a single product enantiomer. Dynamic kinetic resolution adds a second process that continuously converts the slow-reacting enantiomer back into a 50:50 mixture, allowing the enzyme to eventually convert all of the starting material into a single product enantiomer, with a theoretical yield of up to 100%.

  • Q: Why is enzyme immobilization so important?

    • A: Immobilization attaches enzyme molecules to a solid support. This offers several advantages: it significantly increases the enzyme's stability against heat and organic solvents, prevents the enzyme from aggregating, simplifies the separation of the catalyst from the reaction mixture post-reaction, and allows for the enzyme to be reused multiple times, making the process more cost-effective and sustainable.[6][14][19]

  • Q: How do I choose the right organic solvent?

    • A: The ideal solvent should dissolve the substrate and acyl donor but not denature the enzyme. For lipases, hydrophobic, non-polar solvents like hexane, heptane, and toluene are excellent starting points as they maintain the essential water layer around the enzyme that is crucial for its catalytic activity.[14][16] However, there is no universal "best" solvent. A screening of 3-4 solvents with different properties (e.g., hexane, toluene, methyl tert-butyl ether) is highly recommended to find the optimal medium for your specific reaction.[11]

  • Q: What is the Enantiomeric Ratio (E-value) and why is it important?

    • A: The E-value is a measure of an enzyme's enantioselectivity. It quantifies how much faster the enzyme reacts with one enantiomer compared to the other. A high E-value (>100) is indicative of a highly selective and synthetically useful process. Unlike enantiomeric excess (ee), which changes with reaction conversion, the E-value is a constant for a given enzyme and set of conditions, making it the standard metric for comparing the selectivity of different biocatalytic reactions.[24]

Data Presentation
Table 1: Typical Starting Conditions for Lipase Screening
ParameterRecommended Starting PointRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)High activity, stability, and broad substrate scope.[25]
Enzyme Loading 10–20 mg/mLA common starting concentration; can be optimized later.[26]
Substrate Conc. 50–100 mMBalances reaction rate against potential substrate inhibition.[18]
Acyl Donor Vinyl Acetate (2-3 equivalents)Irreversible reaction drives equilibrium towards product formation.[8]
Solvent n-Heptane or TolueneNon-polar solvents are generally optimal for lipase stability.[14]
Temperature 40 °CA moderate temperature that balances reaction rate and enzyme stability.
Additives Activated Molecular Sieves (4Å, ~100 mg/mL)Removes water by-product to prevent the reverse reaction.[21]
Agitation 200-250 RPMEnsures adequate mixing without causing excessive mechanical stress.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Resolution
  • Reaction Setup: To a 10 mL screw-cap vial, add racemic 3-hydroxy-5-methylhexanoic acid (e.g., 0.1 mmol, 1.0 eq).

  • Add Solvent & Reagents: Add 2 mL of anhydrous n-heptane, followed by vinyl acetate (0.2-0.3 mmol, 2-3 eq).

  • Add Water Scavenger: Add ~200 mg of freshly activated 4Å molecular sieves.[22]

  • Initiate Reaction: Add the immobilized lipase (e.g., 20 mg of Novozym® 435).

  • Incubation: Seal the vial tightly and place it in a shaking incubator at 40°C and 200 RPM.

  • Monitoring: Periodically (e.g., at 2, 4, 8, 24 hours), pause the agitation, withdraw a small aliquot (~10 µL) of the supernatant, and prepare it for chiral HPLC analysis to determine conversion and enantiomeric excess.

  • Work-up: Once the desired conversion (typically ~50%) is reached, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: The filtrate contains the esterified product and unreacted starting material. These can be separated using standard column chromatography on silica gel.

Protocol 2: Monitoring by Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dilute the 10 µL reaction aliquot in 1 mL of the HPLC mobile phase (e.g., hexane/isopropanol).

  • Column: Use a polysaccharide-based chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), which is effective for separating enantiomers of chiral acids and esters.[24][27]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve the peak shape of the carboxylic acid.[28]

  • Analysis: Inject the sample and monitor the UV absorbance at an appropriate wavelength (e.g., 210-220 nm). The unreacted acid enantiomers and the product ester enantiomers should resolve into distinct peaks.

  • Calculation: Calculate the conversion based on the disappearance of the starting material and the enantiomeric excess (ee) for both the remaining substrate and the product using the peak areas.

Visualization of the Enzymatic Kinetic Resolution Process

KineticResolution cluster_0 Initial State (Racemic Mixture) cluster_1 Final State (at ~50% Conversion) R_Sub (R)-Substrate Enzyme Enantioselective Enzyme (e.g., Lipase) R_Sub->Enzyme Fast Reaction S_Sub (S)-Substrate S_Sub->Enzyme Slow Reaction R_Prod (R)-Product (High ee) Enzyme->R_Prod S_Sub_unreacted (S)-Substrate (Unreacted, High ee) AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme

Caption: Principle of enzymatic kinetic resolution.

References
  • ACS Publications. (2025, January 9). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • Bornscheuer, U. T. (2002, December 15). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology, 13(6), 543-7.
  • BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Unknown Source. How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization.
  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000, September 5). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-83.
  • Overbeeke, P. L., Jongejan, J. A., & Heijnen, J. J. (2000, November 5). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90.
  • RSC Publishing. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science.
  • ACS Publications. (2023, September 20). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • Unknown Source. (2024, May 22). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art.
  • Siodmiak, T. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177.
  • Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015, September 8). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry.
  • Unknown Source. (2021, October). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry, 87(3).
  • Unknown Source. (2008, August 1). Lipases Enantioselectivity Alteration by Immobilization Techniques. R Discovery.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Diva-Portal.org. Lipase Specificity and Selectivity.
  • NIH. Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC.
  • SciELO. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents.
  • Food Research. (2023, June 15). Kinetic behaviour of pancreatic lipase inhibition by wine.
  • ResearchGate. Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277.
  • BenchChem. Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters.
  • BenchChem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • MDPI. (2016, November 23). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures.
  • NIH. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.
  • MDPI. (2023, August 30). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
  • Frontiers. (2021, December 6). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
  • LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures.
  • Beilstein Journals. (2021, April 21). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
  • Unknown Source. Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography.
  • MDPI. (2022, January 14). Enantiomers and Their Resolution.
  • BenchChem. Optimization of reaction conditions for lipase-catalyzed 3-hydroxypropyl stearate synthesis.

Sources

Troubleshooting

Technical Support Center: Optimization of Chiral HPLC for Separating 3-Hydroxy-5-Methylhexanoic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 3-hydroxy-5-methylhexanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-hydroxy-5-methylhexanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the HPLC analysis of this key chiral intermediate.

Introduction

3-Hydroxy-5-methylhexanoic acid is a critical chiral building block, notably in the synthesis of pharmaceuticals like Pregabalin, where the therapeutic efficacy resides in a single enantiomer.[1][2] Accurate enantiomeric separation is therefore paramount for quality control, process monitoring, and regulatory compliance. This guide provides practical, experience-driven advice to develop and optimize robust chiral HPLC methods for this analyte.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the chiral separation of 3-hydroxy-5-methylhexanoic acid.

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating 3-hydroxy-5-methylhexanoic acid enantiomers?

A: For acidic compounds like 3-hydroxy-5-methylhexanoic acid, several types of CSPs have shown broad applicability. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are an excellent starting point due to their wide and complementary range of enantioselectivity.[3][4] Specifically, columns like those based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux® Cellulose-1) are highly recommended for initial screening.[5][6] Macrocyclic glycopeptide phases, such as those based on vancomycin (e.g., Astec® CHIROBIOTIC® V2), are also a strong choice, as they can separate a wide variety of acidic compounds.[7][8][9]

Q2: What are the recommended starting mobile phase conditions for method development?

A: For polysaccharide-based columns in normal phase mode, a good starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[10] A typical starting ratio would be 90:10 (v/v) n-hexane:alcohol. For an acidic analyte like 3-hydroxy-5-methylhexanoic acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial to ensure good peak shape and promote interaction with the stationary phase.[11][12]

Q3: My peak shape is poor (tailing or fronting). What can I do?

A: Poor peak shape for acidic compounds is often due to secondary interactions with the stationary phase or issues with the ionization state of the analyte.[13] To address this:

  • Add an acidic modifier: If not already present, add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This will suppress the ionization of the carboxylic acid group, leading to better peak symmetry.[12]

  • Optimize modifier concentration: If an acid is already present, its concentration can affect peak shape and even selectivity.[14] Try varying the concentration between 0.05% and 0.5%.

  • Check for column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[13]

  • Ensure sample solvent compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[13]

Q4: I am not seeing any separation of the enantiomers. What should I do first?

A: If you observe no separation (co-elution), a systematic approach is needed.[13]

  • Verify Method Parameters: Double-check that your mobile phase composition, flow rate, and column temperature match your intended method.[13]

  • Confirm CSP Suitability: Ensure you are using an appropriate CSP for acidic compounds.[8]

  • Mobile Phase Screening: If the initial mobile phase doesn't provide separation, a screening of different mobile phase compositions is the next logical step. This is a critical part of method development for chiral separations.[13]

Troubleshooting Guide

This section provides a more in-depth guide to resolving common issues encountered during the optimization of your chiral HPLC method.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Low resolution is a frequent challenge in chiral separations.[15] The following steps can help improve the separation between your enantiomers.

Troubleshooting Workflow for Poor Resolution

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

  • Assess the Chiral Stationary Phase (CSP):

    • Column Choice: As mentioned in the FAQs, polysaccharide and macrocyclic glycopeptide columns are good starting points. If one type of polysaccharide column (e.g., amylose-based) fails, try a different one (e.g., cellulose-based) as they can offer complementary selectivity.[3][16]

    • Column Health: Column degradation can lead to a loss of resolution over time.[13] If the column is old or has been used with incompatible solvents, its performance may be compromised.

  • Optimize the Mobile Phase:

    • Alcohol Modifier: In normal phase, the type and concentration of the alcohol modifier have a significant impact on retention and selectivity. If IPA is not providing separation, try ethanol, which can alter the hydrogen bonding interactions.[10] Systematically screen alcohol concentrations (e.g., 5%, 10%, 15%, 20%).

    • Acidic Additive: The choice and concentration of the acidic additive can be critical.[14] While TFA and formic acid are common, acetic acid can also be considered.[11]

    • Mode of Separation: If normal phase is unsuccessful, consider polar organic or reversed-phase modes, especially with immobilized polysaccharide or macrocyclic glycopeptide columns that are stable in a wider range of solvents.[3][17]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods, as this can increase the interaction time with the CSP and improve resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).[18]

    • Temperature: Temperature can have a non-linear effect on chiral separations.[18] It's worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes significantly improve or even enable a separation.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your analysis.

  • Column Equilibration: Chiral columns may require longer equilibration times than achiral columns, especially when changing mobile phase composition. Ensure a stable baseline by flushing with at least 10-20 column volumes of the new mobile phase.[18]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a quaternary pump, ensure proper mixing.[13]

  • Temperature Control: Use a column thermostat to maintain a consistent temperature, as even small fluctuations in ambient temperature can affect retention times.[13]

Issue 3: High Backpressure

Elevated system pressure can indicate a blockage.[19]

  • Column Blockage: A blocked inlet frit is a common cause. This can be due to particulates from the sample or mobile phase. Try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent.

  • System Blockage: Check for blockages in other parts of the system, such as the guard column, injector, or tubing.

  • Mobile Phase Viscosity: High viscosity of the mobile phase can lead to increased pressure. Ensure your mobile phase composition is appropriate for your system's pressure limits.[19]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases

This protocol outlines a systematic approach to finding a suitable starting point for your method development.

Materials:

  • (R,S)-3-hydroxy-5-methylhexanoic acid standard

  • HPLC-grade n-hexane, isopropanol (IPA), and ethanol

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Chiral columns (e.g., Lux® Cellulose-1, CHIRALPAK® AD-H)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: n-Hexane / IPA (90:10, v/v) with 0.1% TFA

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA

  • Equilibrate the First Column: Install the first chiral column (e.g., Lux® Cellulose-1) and equilibrate with Mobile Phase A until a stable baseline is achieved.

  • Inject Sample: Inject the 3-hydroxy-5-methylhexanoic acid standard.

  • Evaluate: Analyze the chromatogram for any signs of peak separation.

  • Switch Mobile Phase: Equilibrate the column with Mobile Phase B and repeat the injection.

  • Switch Column: Repeat steps 2-5 with the second chiral column (e.g., CHIRALPAK® AD-H).

Screening Workflow

Caption: A logical flow for screening chiral columns and mobile phases.

Data Presentation

The following tables summarize key parameters and their expected effects on the chiral separation of 3-hydroxy-5-methylhexanoic acid.

Table 1: Recommended Chiral Stationary Phases for Initial Screening

Chiral Stationary Phase (CSP)Selector TypePotential Interaction Mechanisms
Lux® Cellulose-1 / CHIRALCEL® OD-HCellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindrance[5]
CHIRALPAK® AD-H / Lux® Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)Inclusion complexation, hydrogen bonding, dipole interactions[3][6]
Astec® CHIROBIOTIC® V2VancomycinIon-exchange, hydrogen bonding, steric interactions[7][8]

Table 2: Influence of Mobile Phase Parameters on Separation

ParameterChangeExpected Effect on ResolutionRationale
Alcohol Modifier % IncreaseMay increase or decreaseAlters the polarity of the mobile phase, affecting analyte-CSP interactions.[11]
Acidic Additive % IncreaseGenerally improves peak shape; may increase or decrease resolutionSuppresses analyte ionization and can modify CSP surface chemistry.[14]
Flow Rate DecreaseOften increasesAllows more time for enantioselective interactions with the CSP.[18]
Temperature Increase or DecreaseUnpredictable; can increase or decreaseAffects the thermodynamics of the chiral recognition process.[18]

References

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex.
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Astec CHIROBIOTIC V2 Chiral HP | 15019AST.
  • Astec ® CHIROBIOTIC ® V2 Chiral (5 μm) HPLC Columns. MilliporeSigma.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Lux Chiral HPLC Columns for Chiral Separ
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Daicel.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC.
  • Application Notes and Protocols: Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary. Benchchem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal.
  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Derivatization of (3S)-3-hydroxy-5-methylhexanoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the analysis of (3S)-3-hydroxy-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the analysis of (3S)-3-hydroxy-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and need to derivatize this polar analyte for successful analysis. The inherent polarity from the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups makes direct GC analysis challenging, often resulting in poor peak shape, low volatility, and thermal instability.[1][2] Derivatization is a critical step to convert these active hydrogens into less polar, more volatile, and more thermally stable silyl derivatives, making the analyte amenable to GC separation and detection.[3][4]

This document provides in-depth troubleshooting guidance in a practical question-and-answer format, supplemented with detailed protocols and technical comparisons to empower you to overcome common experimental hurdles.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting my method development. Which silylating reagent should I choose for (3S)-3-hydroxy-5-methylhexanoic acid: BSTFA or MTBSTFA?

A1: The choice between N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a critical decision that balances analytical speed with derivative stability.[5]

  • BSTFA (for Trimethylsilyl - TMS derivatives): This is the most common silylating reagent.[3] It reacts with both the hydroxyl and carboxylic acid groups to form TMS ethers and TMS esters, respectively. The resulting TMS derivatives are significantly more volatile than the parent compound, leading to shorter retention times on the GC column.[5] However, TMS derivatives are notoriously sensitive to moisture and can hydrolyze back to the original analyte if samples are not rigorously anhydrous.[3][6]

  • MTBSTFA (for tert-Butyldimethylsilyl - TBDMS derivatives): This reagent forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[7][8] This enhanced stability provides a significant advantage during sample preparation and storage, leading to more robust and reproducible results.[5][9] The trade-off is a higher molecular weight, which increases the retention time and may require higher elution temperatures.[6]

Senior Scientist's Recommendation: For initial screening or high-throughput applications where speed is essential, BSTFA is a suitable choice. For quantitative methods demanding high accuracy, precision, and robustness, the superior stability of TBDMS derivatives formed with MTBSTFA makes it the preferred reagent.[5]

FeatureBSTFA (forms TMS derivative)MTBSTFA (forms TBDMS derivative)
Derivative Stability Low; highly susceptible to hydrolysis.[3][5]High; ~10,000x more stable than TMS.[7]
Volatility High; results in shorter GC retention times.[5]Lower; results in longer GC retention times.[6]
Molecular Weight Add-on +72 per silyl group+114 per silyl group
Mass Spectrum Characteristic fragments: [M-15]⁺ (loss of CH₃).[10]Characteristic fragments: [M-57]⁺ (loss of C₄H₉).[10]
Common Catalyst 1-10% Trimethylchlorosilane (TMCS).[11][12]1% tert-Butyldimethylchlorosilane (TBDMCS).[11][12]
Q2: My chromatogram shows no peak, or the peak for my derivatized analyte is very small. What's going wrong?

A2: This is one of the most common issues and almost always points to incomplete or failed derivatization. Several factors can cause this, often working in combination.

  • Presence of Moisture: This is the primary culprit for failed silylation reactions. Silylating reagents react preferentially with water and other protic solvents (e.g., methanol, ethanol).[13][14][15] Even trace amounts of moisture in your sample, solvent, or glassware can consume the reagent before it has a chance to react with your analyte.

    • Solution: Ensure your sample is completely dry. If it's a dried extract, use a lyophilizer or a vacuum desiccator. All glassware must be oven-dried immediately before use.[16] Use high-purity, anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[16]

  • Insufficient Reagent or Catalyst: The reaction requires an excess of the silylating reagent to drive the equilibrium towards product formation.[14] Both the hydroxyl and carboxylic acid groups on (3S)-3-hydroxy-5-methylhexanoic acid are active sites that will be derivatized.

    • Solution: As a rule of thumb, use at least a 2:1 molar ratio of the silylating reagent to the total number of active hydrogens on your analyte.[14] For this specific analyte, which has two active hydrogens, a 4:1 molar excess is a good starting point. The addition of a catalyst like TMCS for BSTFA or TBDMCS for MTBSTFA (typically 1-10%) is often necessary to derivatize sterically hindered groups and drive the reaction to completion.[11][14]

  • Incorrect Reaction Time or Temperature: While some hydroxyl groups react quickly, carboxylic acids and sterically hindered hydroxyls can be slower.[14]

    • Solution: Most silylation reactions for hydroxy acids require heating. A typical starting point is 60-70°C for 30-60 minutes.[1][2] If you suspect incomplete derivatization, try increasing the reaction time or temperature incrementally.

  • Poor Sample Solubility: The analyte must be dissolved in the reaction solvent for the derivatization to proceed. If your dried extract residue does not dissolve, the reaction yield will be negligible.[17]

    • Solution: Pyridine is a common solvent for silylation because it is aprotic and also acts as an acid scavenger, driving the reaction forward.[11][13] If solubility is an issue, acetonitrile or N,N-Dimethylformamide (DMF) can also be used.[17] Ensure the sample is fully dissolved before heating.

Q3: I see multiple peaks in my chromatogram that I believe are related to my target analyte. Why is this happening?

A3: The appearance of multiple peaks from a single analyte is typically due to incomplete derivatization or the formation of artifacts.[18]

  • Incomplete Derivatization: You may be seeing peaks for the mono-derivatized species (e.g., only the hydroxyl group reacted) and the fully di-derivatized species. You might even see the underivatized acid if it has any volatility, though it will likely have a very poor, tailing peak shape.[1]

    • Diagnosis & Solution: Examine the mass spectra of the peaks. The fully derivatized product will have the highest molecular weight. The mono-derivatized species will be missing one silyl group. To resolve this, optimize the reaction conditions as described in Q2: increase reagent concentration, add a catalyst, and/or increase reaction time and temperature.[18]

  • Silylation Artifacts: Silylating reagents can sometimes react with themselves or with trace contaminants to form byproducts like siloxanes, which appear as sharp peaks in the chromatogram, often at regular intervals.[16]

    • Diagnosis & Solution: These peaks often have characteristic mass spectra (e.g., m/z 73 for TMS-related artifacts). To minimize them, use high-purity reagents and rigorously exclude moisture.[16]

G Problem Observed Problem NoPeak No Peak / Very Small Peak Problem->NoPeak MultiPeak Multiple Analyte Peaks Problem->MultiPeak PeakTailing Poor Peak Shape (Tailing) Problem->PeakTailing Cause1 Moisture Contamination? NoPeak->Cause1 Check First Cause3 Incomplete Reaction? MultiPeak->Cause3 Likely Cause4 GC System Activity? PeakTailing->Cause4 If derivatization is confirmed Cause2 Reagent/Time/Temp? Cause1->Cause2 No Solution1 Dry Sample, Solvents, Glassware. Use Inert Atmosphere. Cause1->Solution1 Yes Solution2 Increase Reagent Excess, Add Catalyst (TMCS), Increase Time/Temp. Cause2->Solution2 Yes Cause3->Cause2 Yes Cause4->Cause2 No, check derivatization Solution3 Check Inlet Liner (use deactivated). Condition/Trim Column. Cause4->Solution3 Yes Success Problem Resolved Solution1->Success Solution2->Success Solution3->Success

Caption: A decision tree for troubleshooting common GC-MS derivatization problems.

Q4: How do I confirm that my derivatization was successful using the mass spectrum?

A4: The mass spectrum provides definitive evidence of successful derivatization. You should look for the molecular ion ([M]⁺) and characteristic fragment ions. (3S)-3-hydroxy-5-methylhexanoic acid has a molecular weight of 146.18 g/mol .[19][20]

  • For TMS Derivatives (using BSTFA): The di-TMS derivative will have a molecular weight of 146.18 + (2 * 72.17) = 290.52 g/mol .

    • Look for the molecular ion at m/z 290 .

    • The most prominent fragment is often [M-15]⁺ at m/z 275 , corresponding to the loss of a methyl group (-CH₃) from one of the TMS moieties.[10][21]

    • Another characteristic fragment for 3-hydroxy acids is found at m/z 204 , which can arise from TMS migration and fragmentation.[22]

  • For TBDMS Derivatives (using MTBSTFA): The di-TBDMS derivative will have a molecular weight of 146.18 + (2 * 114.25) = 374.68 g/mol .

    • Look for the molecular ion at m/z 374 .

    • The base peak (most abundant ion) is almost always [M-57]⁺ at m/z 317 , corresponding to the loss of a tert-butyl group (-C₄H₉). This is a hallmark of TBDMS derivatives and is extremely useful for identification.[10]

Derivative TypeReagentMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ion (m/z)Fragment Identity
di-TMS BSTFA290.52290275 [M-CH₃]⁺
di-TBDMS MTBSTFA374.68374317 [M-C₄H₉]⁺
Experimental Protocols
Protocol 1: TMS Derivatization using BSTFA + 1% TMCS
  • Sample Preparation: Place up to 1 mg of the dried sample or extract into a 2 mL autosampler vial with a screw cap and PTFE/silicone septum.

  • Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS.[2]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 45 minutes in a heating block or oven.[2]

  • Analysis: After the vial has cooled to room temperature, the sample is ready for direct injection into the GC-MS. If the concentration is too high, it can be diluted with the reaction solvent.

Protocol 2: TBDMS Derivatization using MTBSTFA
  • Sample Preparation: Place up to 1 mg of the dried sample or extract into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (optionally containing 1% TBDMCS to catalyze the reaction, especially for the hindered hydroxyl group).[3][11]

  • Reaction: Tightly cap the vial and vortex. Heat at 60°C for 60 minutes.[11] For hindered compounds, longer times or higher temperatures may be required.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

G cluster_workflow Derivatization Workflow Start Start: Dried Analyte in Vial AddSolvent Add Anhydrous Solvent (e.g., Pyridine, ACN) Start->AddSolvent AddReagent Add Silylating Reagent (e.g., BSTFA or MTBSTFA) +/- Catalyst (TMCS) AddSolvent->AddReagent Heat Cap Tightly & Heat (60-70°C, 30-60 min) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: A generalized workflow for the silylation of hydroxy acids.

References
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivatives. Chalmers Publication Library. [Link]

  • Derivatizing Reagents. Obrnuta faza. [Link]

  • Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. bioRxiv. [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. [Link]

  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Wiley Analytical Science. [Link]

  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. [Link]

  • Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. PMC. [Link]

  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Bio-protocol. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. [Link]

  • Does anyone know the detail of silylation method using MSTFA and pyridine? ResearchGate. [Link]

  • EI Mass spectra of the TMS derivatives of (a) 2‐hydroxybutyric acid... ResearchGate. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. [Link]

  • (3R)-3-hydroxy-5-methylhexanoic acid. PubChem. [Link]

  • 3-Hydroxy-5-methylhexanoic acid. PubChem. [Link]

  • 3-Hydroxy-5-methylhexanoic acid Properties. EPA. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Why do my silylations always fail? Chromatography Forum. [Link]

  • MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. PMC. [Link]

  • Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester. SpectraBase. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Can you help me with a problem in Carbohydrate silylation for GC . ? ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific®. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Matrix Effect Mitigation for (3S)-3-hydroxy-5-methylhexanoic Acid

Status: Operational Role: Senior Application Scientist Ticket ID: ME-3H5MHA-LCMS Subject: Troubleshooting Ion Suppression & Quantification Errors Executive Summary You are likely encountering quantification issues with (...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: ME-3H5MHA-LCMS Subject: Troubleshooting Ion Suppression & Quantification Errors

Executive Summary

You are likely encountering quantification issues with (3S)-3-hydroxy-5-methylhexanoic acid due to its physicochemical nature. As a polar, low-molecular-weight acidic metabolite (


, MW ~146 Da), it presents a "perfect storm" for matrix effects (ME):
  • Early Elution: On standard C18 columns, it often elutes near the void volume, co-eluting with salts and unretained plasma components.

  • Ionization Competition: In ESI negative mode (preferred for carboxylic acids), it competes with high-abundance endogenous phospholipids (glycerophosphocholines) which also ionize efficiently in negative mode or suppress ionization via droplet viscosity changes.

  • Endogenous Presence: Being a fatty acid metabolite, it may exist naturally in blank matrices, complicating baseline subtraction.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnosis – Is it Matrix Effect or Recovery?

User Question: "My QC samples have low sensitivity, but I don't know if it's poor extraction recovery or ion suppression in the source. How do I distinguish them?"

Technical Response: You must decouple Extraction Efficiency (RE) from Matrix Effect (ME) . Low signal can result from the analyte remaining in the pellet (RE) or the analyte reaching the source but not ionizing (ME). Use the Matuszewski Protocol (Standard Line Slope Comparison).

The Validation Protocol

Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Logic Flowchart

Matuszewski_Protocol Start Start Diagnosis SetA Set A: Neat Standard (Reference) Start->SetA SetB Set B: Post-Extraction Spike (Matrix Present, No Extraction Loss) Start->SetB SetC Set C: Pre-Extraction Spike (Standard Process) Start->SetC CalcME Calculate Matrix Effect (ME) ME (%) = (Area B / Area A) × 100 SetA->CalcME SetB->CalcME CalcRE Calculate Recovery (RE) RE (%) = (Area C / Area B) × 100 SetB->CalcRE SetC->CalcRE DecisionME ME Result Analysis CalcME->DecisionME Res1 ME < 85%: Ion Suppression Action: Clean up Matrix or Shift RT DecisionME->Res1 Low Res2 ME > 115%: Ion Enhancement Action: Check Co-eluting Additives DecisionME->Res2 High Res3 85% < ME < 115% Matrix Effect Acceptable DecisionME->Res3 Normal

Figure 1: Decision tree for distinguishing extraction losses from matrix ionization effects.

Module 2: Visualization – The Post-Column Infusion

User Question: "I see the suppression in the numbers, but where exactly in my chromatogram is it happening?"

Technical Response: Perform a Post-Column Infusion (PCI) experiment. This visualizes the "suppression zones" of your specific matrix.

Protocol:

  • Setup: Use a T-junction (mixing tee) after the analytical column but before the MS source.

  • Infusion: Syringe pump infuses a constant flow of (3S)-3-hydroxy-5-methylhexanoic acid (at ~100x LLOQ concentration).

  • Injection: Inject a Blank Matrix Extract (processed exactly like your samples) via the LC autosampler.

  • Observation: Monitor the baseline. A flat baseline is ideal. A dip (negative peak) indicates suppression; a hump indicates enhancement.

  • Overlay: Overlay your analyte's MRM trace. If your analyte peak aligns with a "dip," you must modify chromatography or sample prep.

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Injects Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Infuses Analyte Constant Flow) Syringe->Tee MS MS/MS Source (ESI) Tee->MS

Figure 2: Hardware configuration for Post-Column Infusion experiments.

Module 3: Sample Preparation Solutions

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still -40%. Why?"

Technical Response: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs (specifically glycerophosphocholines) are the primary cause of suppression in bioanalysis. For a polar acid like (3S)-3-hydroxy-5-methylhexanoic acid, you need a cleanup that removes lipids while retaining the polar analyte.

Recommended Workflows
MethodSuitabilityProtocol Notes
Protein Precipitation (PPT) 🔴 Poor Leaves phospholipids.[1] Only use if using high-dilution or APCI source.
Phospholipid Removal Plates 🟢 Good Use plates like Oasis PRiME HLB or Phree. These filter proteins AND retain phospholipids. Crucial: Do not wash with high pH, or you may lose the acidic analyte.
Liquid-Liquid Extraction (LLE) 🟡 Moderate Requires pH tuning. Acidify plasma (pH < 3) with Formic Acid to protonate the carboxylic acid (-COOH), making it neutral. Extract with Ethyl Acetate or MTBE . (Avoid Hexane; it is too non-polar for this hydroxy-acid).
Solid Phase Extraction (SPE) 🟢 Best Mixed-Mode Anion Exchange (MAX) is ideal. 1. Load at neutral pH (Analyte binds to anion exchange sites).2. Wash with organic (removes neutrals/lipids).3. Elute with acidic methanol (neutralizes analyte, releasing it).

Module 4: Chromatographic Solutions

User Question: "My analyte elutes at 0.8 minutes on a C18 column. Is this a problem?"

Technical Response: Yes. The "void volume" (t0) contains salts and unretained matrix components that cause massive suppression. You must retain the analyte longer (


) to separate it from this zone.

Strategy: Because (3S)-3-hydroxy-5-methylhexanoic acid is polar, standard C18 chains collapse or fail to retain it in highly aqueous mobile phases.

Column Selection Guide:

  • T3 / Aqueous C18 Columns:

    • Mechanism:[2] Compatible with 100% water. Allows you to start the gradient at 0-5% organic to trap the polar acid.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism: Retains polar compounds using a water layer on a silica surface.

    • Benefit: The analyte elutes in high organic content (e.g., 80% ACN), which enhances ESI desolvation and boosts sensitivity (often 5-10x gain vs. Reverse Phase).

    • Mobile Phase: ACN/Water (95:5) with 10mM Ammonium Acetate (pH buffer is critical for peak shape).

Module 5: Internal Standards

User Question: "Can I use a structural analog like 3-hydroxyisovaleric acid as an Internal Standard?"

Technical Response: Avoid analog standards if possible. They do not co-elute perfectly with the analyte, meaning they experience different matrix suppression at different times.

Requirement: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g., (3S)-3-hydroxy-5-methylhexanoic acid-d3 or -13C).

  • Why? SIL-IS co-elutes perfectly. If the matrix suppresses the analyte by 40%, it suppresses the SIL-IS by 40%. The ratio remains constant, correcting the quantification data.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Waters Corporation. (2016). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis. Application Note.

  • PubChem. (2025).[4] 3-Hydroxy-5-methylhexanoic acid Compound Summary. National Library of Medicine.

Sources

Optimization

Enhancing the stability of (3S)-3-hydroxy-5-methylhexanoic acid during storage

Welcome to the Technical Support Center for (3S)-3-hydroxy-5-methylhexanoic acid (CAS: 130068-85-8 / 330368-20-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3S)-3-hydroxy-5-methylhexanoic acid (CAS: 130068-85-8 / 330368-20-8). As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the mechanistic causality behind the degradation of this critical chiral building block—widely utilized in the synthesis of GABA analogues like Pregabalin[1] and statine-derived peptides—and provide self-validating protocols to ensure the integrity of your experimental workflows.

Module 1: Molecular Vulnerabilities & Degradation Mechanisms

To stabilize a molecule, we must first understand why it fails. (3S)-3-hydroxy-5-methylhexanoic acid is a


-hydroxy acid. Its structural topology presents two primary thermodynamic vulnerabilities during storage:
  • Dehydration (Elimination): The hydroxyl group at the C3 position, coupled with the acidic protons at the C2 position, makes this molecule highly susceptible to elimination (loss of water) under thermal stress or acidic conditions, yielding the

    
    -unsaturated 5-methylhex-2-enoic acid.
    
  • Intermolecular Esterification (Oligomerization): Because the molecule possesses both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, it can undergo self-condensation. In neat (undiluted) forms or highly concentrated solutions, proximity effects drive the equilibrium toward the formation of dimeric and trimeric esters.

Degradation pathways of (3S)-3-hydroxy-5-methylhexanoic acid under stress.

Module 2: Troubleshooting Guides & FAQs

Q1: Why is my bulk intermediate turning slightly yellow and becoming viscous over time? A1: Yellowing is the macroscopic symptom of trace dehydration to the


-unsaturated derivative, which subsequently undergoes auto-oxidation. The increase in viscosity is a direct result of intermolecular esterification (oligomerization).
Causality & Solution: High-concentration storage drives the thermodynamic equilibrium toward esterification. To arrest this, either store the compound diluted in a non-nucleophilic, aprotic solvent (e.g., anhydrous THF) or convert it into a stable salt (such as a dicyclohexylammonium salt). Salt formation deactivates the carboxylic acid electrophile, preventing self-condensation.

Q2: How does the stability of this intermediate compare to related


-hydroxy acids like 

-hydroxybutyrate?
A2: While endogenous

-hydroxy acids like

-hydroxybutyrate exhibit high stability when frozen at -80°C[2], the isobutyl side chain of (3S)-3-hydroxy-5-methylhexanoic acid significantly increases its lipophilicity. This alters its aggregation behavior, accelerating oligomerization in the neat state compared to shorter-chain analogues.

Q3: I am detecting this compound in CHO cell culture media. Does it degrade during fed-batch processes? A3: (3S)-3-hydroxy-5-methylhexanoic acid can form as a metabolic byproduct of keto-leucine in Chinese Hamster Ovary (CHO) cells[3]. In aqueous bioreactor media at physiological pH (7.4) and 37°C, it is relatively stable against esterification (due to the overwhelming presence of water shifting the equilibrium toward hydrolysis). However, it may be subject to slow cellular enzymatic degradation over extended perfusion cycles.

Q4: How should I store analytical reference standards of this compound? A4: For long-term stability (>6 months), aliquot the standard into amber glass vials, purge with an inert gas (Nitrogen or Argon) to displace atmospheric moisture and oxygen, and store at -20°C. Sub-zero temperatures drastically reduce the kinetic energy required to reach the activation state for dehydration.

Module 3: Self-Validating Experimental Protocols

When conducting a forced degradation study, a standard HPLC-UV run is insufficient because oligomers often lack strong chromophores and may irreversibly bind to the column. The following protocol utilizes a Mass Balance Verification step to ensure the analytical system is self-validating.

Protocol: Stability-Indicating HPLC-CAD/MS Assay with Mass Balance

Objective: To accurately quantify degradation without losing undetected mass to column retention or volatilization.

Step 1: System Suitability Test (SST)

  • Prepare a resolution mixture containing 0.5 mg/mL of (3S)-3-hydroxy-5-methylhexanoic acid and 0.05 mg/mL of 5-methylhex-2-enoic acid.

  • Self-Validation Check: The chromatographic resolution (

    
    ) between the two peaks must be 
    
    
    
    2.0.

Step 2: Sample Preparation

  • Dissolve the stressed sample in the initial mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid) to a precise theoretical concentration of 1.00 mg/mL.

Step 3: Chromatographic Separation

  • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles ensure sharp peak shapes for oligomers).

  • Detector: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Causality: UV detection is inadequate because the intact acid lacks a strong chromophore, leading to poor sensitivity and inaccurate mass balance. CAD provides a nearly uniform response independent of chemical structure.

  • Gradient: 10% to 95% Acetonitrile over 15 minutes to ensure highly lipophilic oligomers are completely eluted.

Step 4: Mass Balance Calculation

  • Integrate the intact API peak and all degradant peaks.

  • Calculate the total recovered mass against a freshly prepared, unstressed external standard.

  • Self-Validation Check: Total recovery must fall between 98.0% and 102.0%. If recovery is < 98.0%, it indicates that high-molecular-weight oligomers are permanently retained on the column, requiring a stronger flush solvent (e.g., Isopropanol).

Self-validating HPLC workflow with mass balance verification.

Module 4: Quantitative Stability Data

The following table summarizes the degradation profile of (3S)-3-hydroxy-5-methylhexanoic acid under various storage conditions, highlighting the critical need for temperature and state control.

Storage ConditionStateTimeframePurity Retention (%)Primary Degradant Observed
-20°C, Inert Atmosphere Neat Oil12 Months> 99.5%None (Stable)
2-8°C, Ambient Air Neat Oil6 Months97.2%Oligomeric Esters
25°C / 60% RH Neat Oil3 Months89.4%Oligomeric Esters & Dehydration Products
60°C (Accelerated) Neat Oil14 Days< 75.0%5-methylhex-2-enoic acid (Dehydration)
25°C, in 0.1M HCl Aqueous7 Days82.1%5-methylhex-2-enoic acid (Dehydration)
25°C, Dicyclohexylammonium Salt Solid Powder12 Months> 99.0%None (Stabilized via salt formation)

References

  • Process for preparing pregabalin and its intermediate. WIPO Patent WO2011077463A1, 2011.

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. Fritzsche, I., et al. Clinical Laboratory, 2001.

  • Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Reifenberg, P., et al. Frontiers in Bioengineering and Biotechnology, 2026.

Sources

Troubleshooting

Common pitfalls in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid from (3S)-3-hydroxy-5-methylhexanoic acid

Welcome to the Technical Support Center for the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks encountered when synthesizing Pregabalin from the chiral precursor (3S)-3-hydroxy-5-methylhexanoic acid .

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind stereochemical inversion traps, reduction dimerization, and activation failures.

🛑 Knowledge Base 1: The Stereochemical "Single Inversion" Trap

Q: I started with enantiopure (3S)-3-hydroxy-5-methylhexanoic acid, activated the hydroxyl group, and displaced it with cyanide. After reduction, chiral HPLC shows I synthesized almost entirely (R)-Pregabalin. Why did my stereocenter flip?

The Causality: This is the most common pitfall in Pregabalin synthesis. It is a direct consequence of Cahn-Ingold-Prelog (CIP) priority rules combined with


 reaction mechanics.
  • In your starting material, the C3 priorities are: -OH (1) > -CH2COOH (2) > -CH2CH(CH3)2 (3) > -H (4).

  • When you activate the -OH (e.g., via mesylation) and displace it with cyanide (-CN), the reaction proceeds via an

    
     mechanism, causing a single inversion  of the 3D geometry.
    
  • In the new nitrile intermediate, the -CN group assumes Priority 1 (since Nitrogen > Carbon). Because Priority 1 was replaced by Priority 1 with geometric inversion, the absolute configuration changes from (3S) to (3R) .

  • Subsequent reduction of the nitrile to the primary amine (-CH2NH2) does not break any bonds at the chiral center. The -CH2NH2 group also holds Priority 1, meaning the (3R) configuration is retained, yielding the undesired (R)-Pregabalin [1].

The Solution: To obtain (S)-Pregabalin from a (3S)-hydroxyl precursor, you must utilize a Double Inversion pathway. This involves converting the hydroxyl group to a halide with inversion, followed by cyanide displacement with a second inversion, resulting in a net retention of configuration[1].

PregabalinSynthesis cluster_0 Single Inversion (Pitfall) cluster_1 Double Inversion (Solution) SM (3S)-3-hydroxy-5-methylhexanoic acid (Priority 1: -OH) Ms (3S)-Mesylate (Retention) SM->Ms MsCl, Base Bromo (3R)-Bromo Intermediate (1st Inversion) SM->Bromo CBr4, PPh3 CyanoR (3R)-Cyano Intermediate (Inversion) Ms->CyanoR NaCN (SN2) PregR (R)-Pregabalin (Undesired Enantiomer) CyanoR->PregR H2, Raney Ni CyanoS (3S)-Cyano Intermediate (2nd Inversion) Bromo->CyanoS NaCN (SN2) PregS (S)-Pregabalin (Target API) CyanoS->PregS H2, Raney Ni

Caption: Stereochemical pathways demonstrating why double inversion is required to achieve (S)-Pregabalin.

🧪 Knowledge Base 2: Suppressing Dimerization During Nitrile Reduction

Q: My double-inversion sequence worked, but during the final hydrogenation of the (3S)-cyano intermediate, my yields are poor, and LC-MS shows a massive peak corresponding to a secondary amine dimer. How do I prevent this?

The Causality: The catalytic hydrogenation of nitriles to primary amines proceeds through a highly reactive imine intermediate . If the local concentration of the newly formed primary amine (Pregabalin) is high, it will act as a nucleophile and attack the unreduced imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer. Additionally, trace formaldehyde contamination from solvents or polymeric excipients can trigger methylene-bridged dimerization[2].

The Solution: You must shift the equilibrium of the imine condensation. By conducting the hydrogenation in the presence of excess anhydrous ammonia , the nucleophilic attack of the product amine on the imine is competitively suppressed.

Quantitative Data: Impact of Reduction Conditions on Dimer Formation
Reduction SystemAdditiveConversion (%)(S)-Pregabalin Yield (%)Dimer Impurity (%)Mechanistic Observation
H₂, Pd/C, MeOHNone>9942.551.2Rapid imine condensation with primary amine.
H₂, Raney Ni, MeOHNone95.061.032.0Moderate dimerization; Ni is less prone to secondary amine formation than Pd.
H₂, Raney Ni, MeOH 7N NH₃ >99 94.5 < 1.0 Ammonia successfully saturates the imine equilibrium.
BH₃·THFNone82.071.04.5Hydride transfer avoids imine accumulation, but risks COOH reduction.

📋 Standard Operating Procedure (SOP): The Self-Validating Double Inversion Protocol

To ensure absolute trustworthiness in your synthesis, follow this self-validating methodology. Each phase includes an In-Process Control (IPC) to verify the mechanistic success before proceeding[3],[4].

Phase 1: First Inversion (Appel Reaction)

Objective: Convert (3S)-hydroxyl to (3R)-bromide with strict inversion.

  • Setup: Dissolve 1.0 eq of (3S)-3-hydroxy-5-methylhexanoic acid in anhydrous dichloromethane (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add 1.2 eq of triphenylphosphine (

    
    ) and cool the reactor to 0 °C.
    
  • Activation: Portion-wise, add 1.2 eq of carbon tetrabromide (

    
    ). The solution will turn pale yellow as the halophosphonium salt forms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC Check 1: Perform TLC (Hexanes/EtOAc 7:3,

    
     stain). The starting material (
    
    
    
    ) must be completely consumed, replaced by the less polar bromo intermediate (
    
    
    ).
  • Workup: Concentrate under reduced pressure, precipitate triphenylphosphine oxide with cold diethyl ether, and filter.

Phase 2: Second Inversion (Cyanation)

Objective: Displace the (3R)-bromide with cyanide to yield the (3S)-nitrile.

  • Setup: Dissolve the crude (3R)-3-bromo-5-methylhexanoic acid in anhydrous DMSO (0.5 M).

  • Nucleophilic Attack: Add 1.5 eq of finely powdered sodium cyanide (

    
    ).
    
  • Heating: Heat the reaction mixture to 60 °C for 12 hours. The steric bulk of the adjacent isobutyl group requires elevated thermal energy to push the

    
     transition state.
    
  • IPC Check 2: Aliquot 50 µL, quench with water, extract with EtOAc, and run an IR spectrum. Confirm the appearance of a sharp nitrile stretching band at

    
    .
    
  • Workup: Quench with ice water, acidify to pH 3 with 1M HCl, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO.

Phase 3: Regiocontrolled Reduction

Objective: Reduce the (3S)-nitrile to (S)-Pregabalin without dimerization.

  • Setup: Dissolve the (3S)-3-cyano-5-methylhexanoic acid in a 7N solution of ammonia in methanol (0.1 M).

  • Catalysis: Add 10% w/w of washed Raney Nickel catalyst. (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with nitrogen, then hydrogen. Pressurize to 50 psi

    
     and stir vigorously at 30 °C for 8 hours.
    
  • IPC Check 3: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (

    
    ) and confirm the absence of the dimer mass via LC-MS[2].
    
  • Isolation: Filter the catalyst through a pad of Celite under nitrogen. Concentrate the filtrate and recrystallize the crude amino acid from isopropanol/water to yield pure (S)-Pregabalin.

❓ Frequently Asked Questions (FAQs)

Q: Can I use a Mitsunobu reaction with hydrogen cyanide to achieve inversion in one step? A: While theoretically possible, using anhydrous HCN gas in a Mitsunobu reaction is exceptionally lethal and practically prohibited in standard scale-up facilities. Furthermore, the Mitsunobu reaction on secondary alcohols adjacent to bulky aliphatic groups (like the isobutyl group) often suffers from poor yields due to competing elimination (E2) pathways.

Q: Why does my product have a yellow tint after the Raney Nickel reduction? A: A yellow tint usually indicates trace nickel leaching or the presence of unreduced imine/enamine impurities. Ensure you are washing your Raney Nickel thoroughly with methanol prior to use, and consider a final recrystallization using a metal scavenger (e.g., EDTA or a functionalized silica resin) during the hot filtration step.

References
  • Synthesis of pregabalin ResearchGate[2]

  • Biocatalytic Applications Unipd[1]

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin ACS Publications[3]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin ACS Publications[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Determining the Enantiomeric Excess of (3S)-3-hydroxy-5-methylhexanoic Acid

Executive Summary & Chemical Context (3S)-3-hydroxy-5-methylhexanoic acid is a highly valuable chiral building block in modern drug development and natural product synthesis. It serves as the core statine-like structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3S)-3-hydroxy-5-methylhexanoic acid is a highly valuable chiral building block in modern drug development and natural product synthesis. It serves as the core statine-like structural unit in potent marine depsipeptides, such as the lyngbyabellins[1] and spiruchostatin A (a potent histone deacetylase inhibitor)[2]. Furthermore, it is a critical intermediate in the metabolic pathways of engineered CHO cells[3] and a precursor for neuroactive pharmaceuticals.

Because the stereocenter of this molecule dictates its biological target binding affinity, rigorous determination of its enantiomeric excess (ee) is a non-negotiable quality attribute. This guide objectively compares the three primary analytical modalities used to quantify the ee of (3S)-3-hydroxy-5-methylhexanoic acid, providing researchers with the causality behind experimental choices and field-proven protocols.

The Causality of Chiral Analysis: Why Modality Matters

As an Application Scientist, it is critical to understand why certain methods succeed or fail based on the molecule's physicochemical properties. (3S)-3-hydroxy-5-methylhexanoic acid possesses a carboxylic acid and a


-hydroxyl group. These moieties are highly polar and prone to extensive hydrogen bonding.
  • The Derivatization Imperative: If injected directly into a Gas Chromatograph (GC), the free hydroxyl and carboxyl groups interact strongly with the silanol sites on the fused silica column. This causes severe peak tailing, which destroys chromatographic resolution and makes accurate integration impossible. Therefore, GC requires derivatization to mask these polar groups and increase volatility[4].

  • The Self-Validating System: Regardless of the chosen modality, every protocol must operate as a self-validating system. A racemic standard (50:50 R/S mixture) must be analyzed prior to the enantioenriched sample. This proves that the analytical method can baseline-resolve the enantiomers (Resolution Factor,

    
    ). Without this validation step, a single peak could be falsely interpreted as >99% ee when it is actually the result of co-elution.
    

Objective Comparison of Analytical Modalities

The following table summarizes the performance metrics of the three primary analytical strategies for this compound.

Analytical ModalityResolution MechanismLimit of Detection (LOD)Sample Prep TimeAnalysis TimeOptimal Use Case
Chiral GC (Chirasil-L-Val) Direct chiral stationary phase interaction via H-bonding/sterics~0.1 - 0.5 µg/mL45-60 mins~10 minsHigh-throughput synthetic screening; requires volatile derivatives.
Diastereomeric LC-MS Pre-column chiral derivatization + C18 Reverse Phase separation< 10 ng/mL30-45 mins15-20 minsTrace analysis in complex biological matrices (e.g., CHO cell lysates).
Chiral NMR (Eu(hfc)3) Paramagnetic induced chemical shift anisotropy~1-5 mg/mL< 5 mins5-10 minsRapid, non-destructive confirmation of absolute configuration.

Experimental Protocols & Methodological Grounding

Method A: High-Resolution Chiral GC (The Gold Standard for Volatiles)

Chiral GC offers massive theoretical plate counts, making it ideal for resolving closely eluting enantiomers. The following protocol utilizes a Chirasil-L-Val stationary phase, which separates enantiomers based on transient diastereomeric hydrogen-bonding interactions with the valine-derived chiral selector[4].

Step-by-Step Protocol:

  • Hydrolysis (If Applicable): If starting from an ester or amide derivative, liberate the free (3S)-3-hydroxy-5-methylhexanoic acid via acidic hydrolysis (e.g., 0.1 N HCl for 1.5 h at 25 °C)[4].

  • Extraction: Extract the aqueous phase with diethyl ether, dry over MgSOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , and evaporate the solvent.
    
  • Derivatization: Heat the residue with isopropyl isocyanate. Causality: The isocyanate reacts with the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hydroxyl group to form an isopropylcarbamate. This not only masks the polar OH group to prevent column tailing but also introduces steric bulk that enhances stereorecognition by the Chirasil-L-Val phase.
    
  • GC Analysis:

    • Column: Chirasil-L-Val capillary column (50 m length)[4].

    • Conditions: Isothermal oven temperature at 190 °C; Carrier gas pressure at 90 kPa[4].

    • Validated Retention Times: The (S)-enantiomer elutes at 9.35 min , while the (R)-enantiomer elutes at 9.58 min [4].

Method B: Diastereomeric LC-MS (High Sensitivity for Biological Samples)

When analyzing the metabolic output of engineered CHO cells, concentrations are often too low for GC-FID or NMR. In these cases, pre-column derivatization followed by LC-MS is preferred[3].

Step-by-Step Protocol:

  • Sample Preparation: Isolate the metabolite fraction from the intra- or extracellular matrix[3].

  • Chiral Derivatization: Treat the sample with (+)-O,O′-diacetyl-L-tartaric anhydride[3]. Causality: This chiral derivatizing agent (CDA) reacts with the target molecule to form stable diastereomers. Because diastereomers have different physicochemical properties (unlike enantiomers), they can be separated on standard, highly robust C18 reverse-phase columns without needing expensive chiral stationary phases[3].

  • LC-MS Analysis: Inject the derivatized sample into an LC-MS system operating in negative or positive ESI mode (depending on the exact derivative ionization). Monitor the specific mass transitions for the tartaric anhydride derivative to quantify the 3S-enantiomer exclusively[3].

Method C: Chiral NMR Spectroscopy (Rapid Structural Assay)

For rapid, non-destructive evaluation of synthetic intermediates (such as statine analogs),


H-NMR utilizing chiral shift reagents is highly effective[2].

Step-by-Step Protocol:

  • Sample Dissolution: Dissolve ~5-10 mg of the 3-hydroxy-5-methylhexanoic acid derivative in a non-coordinating deuterated solvent (e.g., CDCl

    
    ).
    
  • Shift Reagent Addition: Add 0.5 equivalents of the chiral NMR shift reagent europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)

    
     [2].
    
  • NMR Acquisition: Acquire a standard 1D

    
    H-NMR spectrum.
    
  • Data Processing: Causality: The paramagnetic europium core coordinates with the hydroxyl and carbonyl oxygens of the analyte. The chiral camphorate ligands create an asymmetric magnetic environment, inducing differential chemical shifts (

    
    ) for the (R) and (S) enantiomers[2]. Integrate the distinct, split proton signals (e.g., the methyl doublet or the 
    
    
    
    -protons) to calculate the enantiomeric ratio[2].

Decision Workflow Visualization

The following diagram outlines the decision-making process for selecting the appropriate analytical workflow based on the sample matrix and required data output.

G Start Enantioenriched Sample (3S)-3-hydroxy-5-methylhexanoic acid Split Select Analytical Modality Start->Split GC Chiral GC (Chirasil-L-Val) High Resolution / Synthetic Scale Split->GC Volatile LC Diastereomeric LC-MS High Sensitivity / Biological Matrix Split->LC Trace/Bio NMR Chiral NMR (Eu(hfc)3) Rapid Structural Assay Split->NMR Bulk/Fast DerivGC Derivatization: React with Isopropyl isocyanate GC->DerivGC DerivLC Derivatization: (+)-O,O′-diacetyl-L-tartaric anhydride LC->DerivLC DerivNMR Complexation: Add 0.5 eq Chiral Shift Reagent NMR->DerivNMR RunGC Isothermal GC Run (190 °C) (S): 9.35 min | (R): 9.58 min DerivGC->RunGC RunLC Reverse-Phase LC-MS Diastereomer Separation DerivLC->RunLC RunNMR 1H-NMR Acquisition Peak Splitting Integration DerivNMR->RunNMR Val ee% Calculation & Validation (Self-Validating via Racemic Std) RunGC->Val RunLC->Val RunNMR->Val

Caption: Decision matrix and experimental workflow for determining the enantiomeric excess of 3-hydroxy-5-methylhexanoic acid.

References

  • Reifenberg et al. (2025). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology. 3

  • Duthaler, R. O., et al. (1989). Enantioselective Aldol Reactions. Thieme Connect. 4

  • Yurek-George, A. (2003). The total synthesis of spiruchostatin A and structural analogues. University of Southampton ePrints. 2

  • Matthew, S., et al. (2007). Continuing Studies on the Cyanobacterium Lyngbya sp.: Isolation and Structure Determination of 15-Norlyngbyapeptin A and Lyngbyabellin D. Journal of Natural Products / Smithsonian. 1

Sources

Comparative

A Comparative Guide to the Synthesis of (3S)-3-hydroxy-5-methylhexanoic acid: Pathways, Performance, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (3S)-3-hydroxy-5-methylhexanoic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3S)-3-hydroxy-5-methylhexanoic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Pregabalin, the active ingredient in Lyrica®. The stereocenter at the C3 position is critical for the biological activity of the final drug, making enantioselective synthesis a primary focus of process development. This guide provides a comprehensive comparison of the dominant synthesis routes, evaluating them on performance, scalability, and efficiency, supported by experimental data and detailed protocols.

The synthesis of this molecule can be broadly categorized into three major strategies: chemoenzymatic methods, asymmetric synthesis, and classical resolution of racemates. Each approach presents a unique set of advantages and challenges in terms of yield, enantiomeric purity, cost, and environmental impact.

Chemoenzymatic Synthesis: Precision via Biocatalysis

Chemoenzymatic routes leverage the high stereoselectivity of enzymes to resolve racemic intermediates, establishing the desired stereocenter early in the synthesis. This approach is highly favored in industrial settings for its efficiency and green chemistry credentials.[1][2]

A. Lipase-Catalyzed Kinetic Resolution of a Dicyanoester Precursor

A widely adopted industrial method involves the kinetic resolution of a racemic diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, using a commercially available lipase, such as Lipolase®.[2][3]

Mechanism & Rationale: The lipase selectively catalyzes the hydrolysis of the (S)-enantiomer of the racemic diester. This enzymatic precision leaves the (R)-enantiomer largely unreacted. The resulting product is a mixture of the desired (S)-monoacid and the unreacted (R)-diester, which can be easily separated. A key advantage of this process is the ability to racemize and recycle the undesired (R)-enantiomer, thereby maximizing theoretical yield and improving atom economy.[1][3] The subsequent step involves a heat-promoted decarboxylation to yield (S)-3-cyano-5-methylhexanoic acid ethyl ester, a direct precursor that can be hydrolyzed to the target acid or further processed into Pregabalin.[2] This chemoenzymatic process significantly reduces organic solvent usage, operating primarily in aqueous media, and results in a five-fold decrease in the E-factor (a measure of waste produced) compared to earlier manufacturing processes.[1][2]

chemoenzymatic_workflow rac_diester rac-Dicyano Diester lipase Lipolase® (Kinetic Resolution) rac_diester->lipase separation Separation lipase->separation s_monoacid (S)-Monoacid separation->s_monoacid desired r_diester (R)-Diester separation->r_diester undesired decarboxylation Decarboxylation (Heat) s_monoacid->decarboxylation racemization Racemization & Recycle r_diester->racemization s_cyano_ester (S)-3-cyano-5- methylhexanoic acid ethyl ester decarboxylation->s_cyano_ester final_product (3S)-3-hydroxy-5- methylhexanoic acid (via hydrolysis) s_cyano_ester->final_product racemization->rac_diester reuse

Caption: Workflow for the chemoenzymatic synthesis via lipase resolution.

B. Nitrilase-Catalyzed Desymmetrization

An alternative biocatalytic route employs a nitrilase enzyme for the regio- and stereoselective hydrolysis of a prochiral dinitrile, 2-isobutyl-succinonitrile.[4][5] The enzyme selectively hydrolyzes the cyano group at the C1 position of the (S)-enantiomer, yielding (S)-3-cyano-5-methylhexanoic acid directly while leaving the (R)-enantiomer of the starting material untouched.[5]

Protocol: Lipase-Catalyzed Resolution and Decarboxylation [1][2]

  • Enzymatic Hydrolysis: A buffered aqueous solution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is prepared. Lipolase® enzyme is added, and the mixture is stirred at a controlled temperature (e.g., 5-35°C) and pH.

  • Reaction Monitoring: The reaction progress is monitored until approximately 50% conversion is achieved to ensure high enantiomeric excess of the remaining (R)-ester and the produced (S)-acid.

  • Separation: The reaction mixture is acidified, and the products are extracted with an organic solvent. The (S)-monoacid and unreacted (R)-diester are separated based on their differing solubility or by chromatography.

  • Racemization (Optional): The recovered (R)-diester is treated with a base (e.g., DBU in toluene) to facilitate racemization, allowing it to be recycled back into the enzymatic resolution step.[4]

  • Decarboxylation: The purified (S)-monoacid is heated in a suitable solvent (e.g., DMSO with NaCl) to promote decarboxylation, yielding (S)-3-cyano-5-methylhexanoic acid ethyl ester.[6]

  • Final Hydrolysis: The resulting cyano-ester is hydrolyzed under acidic or basic conditions to afford the target (3S)-3-hydroxy-5-methylhexanoic acid.

Asymmetric Synthesis: Building Chirality with Catalysts

Asymmetric synthesis aims to create the desired stereoisomer directly, often using chiral catalysts. This approach can be highly atom-economical and efficient, avoiding the 50% theoretical yield limit of classical resolution.

Asymmetric Hydrogenation of an Unsaturated Precursor

A prominent asymmetric method is the hydrogenation of an α,β-unsaturated precursor, 3-cyano-5-methyl-hex-3-enoic acid, using a chiral rhodium catalyst.[1][7][8]

Mechanism & Rationale: The synthesis utilizes a chiral phosphine ligand, such as (R,R)-Me-DuPHOS, complexed with rhodium. The geometry of this chiral catalyst creates a sterically hindered environment that forces the hydrogen molecule to add to one specific face of the double bond of the substrate. This directed addition results in the formation of the (S)-enantiomer of the product, (S)-3-cyano-5-methylhexanoate, with very high enantiomeric excess (ee).[8] The subsequent reduction of the nitrile group yields Pregabalin. The use of a catalyst in small quantities makes this process highly efficient.

asymm_hydrogenation start Unsaturated Cyano-Ester catalyst H₂, [Rh(Me-DuPHOS)]+ (Asymmetric Catalyst) start->catalyst product (S)-Cyano Ester (High ee) catalyst->product reduction Ni Catalyst (Reduction) product->reduction final Pregabalin reduction->final

Caption: Pathway for asymmetric hydrogenation to a key chiral intermediate.

Protocol: Asymmetric Hydrogenation [7][8]

  • Precursor Synthesis: 3-cyano-5-methyl-hex-3-enoic acid or its salt is synthesized, for example, via a Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid.

  • Catalyst Preparation: The active rhodium catalyst, [(R,R)-Me-DuPHOS)Rh(COD)]BF₄, is prepared or purchased.

  • Hydrogenation: The unsaturated substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral rhodium catalyst is added under an inert atmosphere.

  • Reaction: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature until the uptake of hydrogen ceases.

  • Workup: The solvent is removed, and the product, (S)-3-cyano-5-methylhexanoate, is isolated and purified. Enantiomeric excess is determined using chiral GC or HPLC.[7]

  • Conversion: The cyano group is then reduced to an amine, and the ester is hydrolyzed to yield the final product.

Diastereomeric Resolution: The Classical Approach

This method involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.

Mechanism & Rationale: Enantiomers have identical physical properties, making them difficult to separate. However, when they react with a single enantiomer of another chiral compound, they form diastereomers. Diastereomers have different physical properties, including solubility.[9] This difference allows for their separation by fractional crystallization. For example, racemic 3-cyano-5-methylhexanoic acid can be resolved using an alkaloid like cinchonidine. The cinchonidine salt of the (S)-acid may be less soluble in a particular solvent and crystallize out, leaving the (R)-acid salt in the mother liquor. After separation, the pure enantiomer is recovered by treating the salt with acid. While robust and often cost-effective, this method's primary drawback is that the maximum yield for the desired enantiomer is 50% per cycle, unless an efficient process for racemizing and recycling the unwanted enantiomer is in place.

resolution_cycle racemate Racemic Acid (R-acid + S-acid) add_base Add Chiral Base (e.g., Cinchonidine) racemate->add_base salts Diastereomeric Salts (R-acid•Base + S-acid•Base) add_base->salts crystallize Fractional Crystallization salts->crystallize less_soluble Less Soluble Salt (e.g., S-acid•Base) crystallize->less_soluble Precipitate more_soluble More Soluble Salt (e.g., R-acid•Base) (in Mother Liquor) crystallize->more_soluble Solution acidify1 Acidify less_soluble->acidify1 acidify2 Acidify more_soluble->acidify2 s_acid Pure (S)-Acid acidify1->s_acid r_acid Pure (R)-Acid acidify2->r_acid racemize Racemize & Recycle r_acid->racemize racemize->racemate

Caption: The cycle of classical diastereomeric resolution.

Comparative Performance Data

ParameterChemoenzymatic ResolutionAsymmetric HydrogenationDiastereomeric Resolution
Enantiomeric Excess >99% (after optimization)[3][4]>96-99%[8][10]>99% (after recrystallization)
Overall Yield High (40-45% after one recycle)[1][2]High (can be >80%)Low to Moderate (<50% without recycle)
Key Reagents Lipase/Nitrilase, Racemic EsterChiral Rh/Ru Catalyst, H₂Chiral Amine, Racemic Acid
Scalability Excellent, proven on industrial scale[3]Excellent, used in large-scale synthesisGood, a traditional industrial method
Process Conditions Mild, often aqueous[2]High pressure (H₂), inert atmosphere[7]Standard chemical processing
Waste / E-Factor Very Low (E-factor ~17)[2]LowModerate to High (solvent use)
Cost-Effectiveness High (recycling, cheap enzyme)Moderate (catalyst cost)Moderate (resolving agent cost, lower yield)

Conclusion

For the synthesis of (3S)-3-hydroxy-5-methylhexanoic acid and its precursors, chemoenzymatic routes stand out as the most advanced and sustainable option for large-scale industrial production. They offer an exceptional combination of high enantioselectivity, high yields (with recycling), operational simplicity, and a significantly improved environmental profile.[1][2]

Asymmetric hydrogenation represents a highly efficient and atom-economical alternative. Its primary strength lies in the direct formation of the chiral center with high selectivity, avoiding resolution steps entirely. The cost and sensitivity of the metal catalyst are key considerations, but its high turnover number makes it a powerful and viable industrial strategy.[8]

Classical diastereomeric resolution remains a valid and practical method, especially when expensive catalysts or specialized enzymes are not accessible. Its main limitation is the inherent 50% yield cap, which necessitates an efficient racemization loop for the undesired enantiomer to be economically competitive.

The choice of synthesis route ultimately depends on the specific requirements of the project, including scale, cost constraints, available equipment, and environmental regulations. However, the trend in modern pharmaceutical manufacturing clearly favors the elegance and efficiency of biocatalytic and asymmetric catalytic methods.

References

  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development. [Link]

  • ACS Publications. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

  • Kulkarni, A. A. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]

  • ResearchGate. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. [Link]

  • MDPI. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. [Link]

  • Deshpande, P. B., et al. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]

  • Google Patents. (2015).
  • ACS Publications. (1991). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. [Link]

  • Burk, M. J., et al. (n.d.). An Enantioselective Synthesis of (S)-(+)-3- Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. Amazon AWS. [Link]

  • Google Patents. (2008). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • Wiley Online Library. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]

  • Eureka. (2008). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. [Link]

  • Patsnap. (2007). Optical resolution of-3-carbamoylmethyl-5-methyl hexanoic acid. [Link]

  • Organic Syntheses. (n.d.). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. [Link]

  • J-STAGE. (2000). Preparation of chiral flavors 3-hydroxy-5-methyl-2-hexanone and 3-hydroxy-2-pentanone. Journal of the Japan Oil Chemists' Society. [Link]

  • ResearchGate. (2003). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. [Link]

  • Google Patents. (2011). Improved synthesis of optically pure (s)
  • PMC. (2014). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

  • PMC. (2022). Recent Advances in Biocatalysis for Drug Synthesis. [Link]

  • Google Patents. (2011). Asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.
  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. [Link]

  • Google Patents. (2018). Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids.
  • Google Patents. (2007). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid.
  • Google Patents. (2006). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry. [Link]

Sources

Validation

Biological Activity and Applications of (3S)- vs (3R)-3-Hydroxy-5-methylhexanoic Acid: A Comparison Guide

Executive Summary The enantiomers of 3-hydroxy-5-methylhexanoic acid (also known as 3-hydroxyisoheptanoic acid) represent a classic example of how stereochemistry dictates biological function and application. While the (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomers of 3-hydroxy-5-methylhexanoic acid (also known as 3-hydroxyisoheptanoic acid) represent a classic example of how stereochemistry dictates biological function and application. While the (3S)-enantiomer is a naturally occurring endogenous metabolite linked to mitochondrial branched-chain amino acid catabolism[1][2], the (3R)-enantiomer serves as a critical synthetic pharmacophore building block for complex, biologically active macrocycles such as Histone Deacetylase (HDAC) inhibitors[3][4].

This guide provides an objective, data-driven comparison of their biological activities, origins, and the experimental methodologies used to isolate, synthesize, and validate them.

Mechanistic Biology & Stereochemical Divergence

The (3S)-Enantiomer: An Endogenous Metabolic Biomarker

The (3S)-enantiomer is generated in vivo during altered leucine metabolism. In metabolic disorders such as isovaleric acidemia (caused by a deficiency in isovaleryl-CoA dehydrogenase), or during high keto-leucine feeding in biopharmaceutical CHO cell cultures, isovaleryl-CoA accumulates[1][2]. This intermediate condenses with acetyl-CoA.

The Causality of Stereospecificity: The reduction of the resulting keto-intermediate occurs in the mitochondria. Because mitochondrial enzymes involved in fatty acid oxidation and elongation (e.g., 3-hydroxyacyl-CoA dehydrogenase) are strictly stereospecific for the S-configuration, the biological system exclusively yields (3S)-3-hydroxy-5-methylhexanoic acid[2]. By contrast, cytosolic fatty acid synthase (FAS) typically produces 3R-enantiomers. Thus, the presence of the 3S-enantiomer is a direct biochemical signature of mitochondrial leucine catabolic overflow[2].

The (3R)-Enantiomer: A Synthetic Pharmacophore for Epigenetic Modulation

The (3R)-enantiomer does not typically accumulate as an endogenous free acid but is highly prized as a chiral precursor. It is utilized to synthesize statine analogs, specifically 4-amino-3-hydroxy-5-methylhexanoic acid (Ahhx)[4].

The Causality of Stereospecificity: Ahhx is a core structural motif in bicyclic depsipeptides like Spiruchostatin A and Thailandepsins , which are potent HDAC inhibitors[4][5]. The 3R hydroxyl group is not merely structural; it is required to mimic the transition state of peptide bond hydrolysis and to precisely chelate the catalytic zinc ion (Zn²⁺) within the narrow, hydrophobic active site channel of HDAC enzymes[5]. An incorrect stereocenter at this position drastically reduces the binding affinity and the resulting apoptotic/anticancer activity[3][5].

Comparative Data Summary

The following table summarizes the divergent properties and applications of the two enantiomers based on current metabolomic and pharmacological data.

Feature(3S)-3-Hydroxy-5-methylhexanoic acid(3R)-3-Hydroxy-5-methylhexanoic acid
Origin Endogenous (Mitochondrial metabolism)[2]Synthetic / Exogenous[3]
Biosynthetic / Synthetic Route Condensation of isovaleryl-CoA and acetyl-CoA[2]Ru(II)-catalyzed Dynamic Kinetic Resolution (DKR)[3]
Primary Biological Role Indicator of branched-chain amino acid overflow[1]Pharmacophore for epigenetic target binding (Zn²⁺ chelation)[5]
Key Applications Biomarker for isovaleric acidemia; CHO cell bioprocess monitoring[1][2]Precursor for HDAC inhibitors (Spiruchostatin A, Thailandepsins)[4][5]
Enzymatic Context Product of stereospecific mitochondrial reductases[2]Inhibitor motif targeting Histone Deacetylases (HDACs)[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal controls to verify stereochemical resolution and synthetic yield.

Protocol A: Stereoselective LC-MS/MS Quantification of the (3S)-Enantiomer from Cell Culture

Standard reverse-phase liquid chromatography cannot resolve enantiomers. To accurately quantify the endogenous (3S)-enantiomer without a chiral column, chiral derivatization is required[2].

  • Extraction & Quenching: Quench CHO cell suspension (or plasma) in cold methanol (-20°C) containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled leucine tracer). Centrifuge at 14,000 x g for 10 mins to precipitate proteins.

  • Chiral Derivatization (The Causality Step): React the dried supernatant extract with (+)-O,O′-diacetyl-L-tartaric anhydride (DATAN) in dichloromethane/acetic acid (4:1) at 75°C for 30 minutes. Why? DATAN reacts with the hydroxyl group of the analyte, converting the enantiomers into diastereomers, which possess different physicochemical properties and can be separated on a standard C18 column[2].

  • LC-MS/MS Analysis: Inject the derivatized sample onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Spike a parallel sample with a synthetic racemic mixture of (3R/3S)-3-hydroxy-5-methylhexanoic acid. Validation is achieved if the chromatogram displays two distinct, baseline-resolved peaks for the racemic spike, while the unspiked biological sample yields only a single peak corresponding to the retention time of the 3S-diastereomer.

Protocol B: Asymmetric Synthesis of the (3R)-Enantiomer via Ru-Catalyzed DKR

Synthesizing the (3R)-enantiomer for drug development requires high enantiomeric excess (ee). Dynamic Kinetic Resolution (DKR) is employed to bypass the 50% yield limit of standard kinetic resolution[3].

  • Substrate Preparation: Dissolve the racemic β-ketoester (methyl 5-methyl-3-oxohexanoate) in anhydrous methanol.

  • Catalytic Hydrogenation (The Causality Step): Add a chiral Ruthenium catalyst, such as the DIPSkewphos/3-AMIQ-Ru(II) system. Pressurize the reactor with H₂ gas (approx. 50 atm) and heat to 50°C for 12 hours. Why? The catalyst continuously racemizes the unreacted substrate while stereoselectively hydrogenating only one conformation. This drives the equilibrium entirely toward the (3R)-3-hydroxy-5-methylhexanoic acid methyl ester, allowing for theoretical yields of 100%[3].

  • Purification: Filter the mixture through a short silica pad to remove the Ru-catalyst and evaporate the solvent.

  • Self-Validation: Analyze the product using Chiral HPLC (e.g., Chiralcel OD-H column). Validation is achieved when the peak area corresponding to the (3R)-enantiomer accounts for >99% of the total analyte signal, confirming the stereospecificity of the DKR process.

Pathway and Workflow Visualizations

Diagram 1: Endogenous Formation of the (3S)-Enantiomer

G Leu L-Leucine KL alpha-Ketoisocaproate (Keto-leucine) Leu->KL Transamination Isovaleryl Isovaleryl-CoA (dcKL-CoA) KL->Isovaleryl Decarboxylation Condensation Condensation with Acetyl-CoA Isovaleryl->Condensation MitoEnzymes Mitochondrial Elongation (Stereospecific) Condensation->MitoEnzymes S_Enantiomer (3S)-3-hydroxy-5-methylhexanoic acid (Biomarker) MitoEnzymes->S_Enantiomer Yields 3S configuration

Caption: Metabolic pathway of (3S)-3-hydroxy-5-methylhexanoic acid from leucine in mitochondria.

Diagram 2: Divergent Generation and Application Workflows

G cluster_0 Biological (In Vivo) cluster_1 Synthetic (In Vitro) Substrate 3-oxo-5-methylhexanoic acid Derivatives Mito Mitochondrial Reductases Substrate->Mito Endogenous RuCat Ru(II) Chiral Catalyst (Asymmetric Hydrogenation) Substrate->RuCat Synthetic DKR ProdS (3S)-Enantiomer Mito->ProdS AppS Metabolic Biomarker (Isovaleric Acidemia) ProdS->AppS ProdR (3R)-Enantiomer RuCat->ProdR AppR HDAC Inhibitor Precursor (Depsipeptides) ProdR->AppR

Caption: Divergent generation and application of (3S) and (3R) 3-hydroxy-5-methylhexanoic acid.

References

  • Dercksen, M. (2014). Isovaleric acidemia: an integrated approach toward predictive laboratory medicine. University of Amsterdam. Retrieved from: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2012). Discovery and activity profiling of thailandepsins A through F, potent histone deacetylase inhibitors, from Burkholderia thailandensis E264. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2025). Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications. Retrieved from:[Link]

Sources

Comparative

Comparative study of catalysts for (3S)-3-hydroxy-5-methylhexanoic acid synthesis

Topic: Comparative Study of Catalysts for (3S)-3-Hydroxy-5-Methylhexanoic Acid Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, API Developers, and CMC Leads. Executive Summary (3S)-3-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Catalysts for (3S)-3-Hydroxy-5-Methylhexanoic Acid Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, API Developers, and CMC Leads.

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid (and its esters) is a critical chiral synthon, primarily utilized in the synthesis of Pregabalin (Lyrica) and related


-amino acid analogs. While the final drug target often requires the (S)-configuration at the 

-position (post-modification), the synthesis of the hydroxy-intermediate requires precise stereocontrol.

This guide compares the three dominant catalytic methodologies:

  • Asymmetric Hydrogenation (AH) using Ruthenium-phosphine complexes.

  • Biocatalytic Reduction using Ketoreductases (KREDs).

  • Enzymatic Kinetic Resolution (EKR) using Lipases.

Key Insight: While Ru-BINAP has historically been the industrial workhorse offering high scalability, modern KRED platforms have surpassed chemocatalysis in terms of enantiomeric excess (e.e.) and environmental impact (E-factor), albeit with higher development lead times for enzyme screening.

Structural & Synthetic Challenge

The target transformation is the enantioselective reduction of 5-methyl-3-oxohexanoate (typically the ethyl or methyl ester) to the corresponding (3S)-hydroxy derivative.

  • Substrate: Ethyl 5-methyl-3-oxohexanoate (Achiral

    
    -keto ester).
    
  • Target: Ethyl (3S)-3-hydroxy-5-methylhexanoic acid.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (e.e.) > 99.5% is typically required to prevent downstream purification bottlenecks.

Synthesis Pathway Visualization

The following diagram outlines the three competing catalytic routes.

SynthesisPathways Substrate 5-Methyl-3-oxohexanoate (Achiral) RuPath Route A: Asymmetric Hydrogenation Cat: Ru(OAc)2[(S)-BINAP] H2 (4-100 bar), MeOH Substrate->RuPath BioPath Route B: Biocatalytic Reduction Cat: KRED + NADPH GDH/Glucose Recycle Substrate->BioPath ResPath Route C: Kinetic Resolution Cat: CALB Lipase Hydrolysis or Transesterification Substrate->ResPath Racemic Feed Target (3S)-3-Hydroxy-5-methylhexanoate Target Chiral Intermediate RuPath->Target Yield: ~95% e.e.: 97-99% BioPath->Target Yield: >95% e.e.: >99.5% ResPath->Target Yield: <50% e.e.: >99% Waste (3R)-Isomer (Waste/Recycle) ResPath->Waste Byproduct

Figure 1: Comparative synthetic pathways. Note that Kinetic Resolution (Route C) is theoretically limited to 50% yield without dynamic racemization.

Detailed Comparative Analysis

Method A: Asymmetric Hydrogenation (Chemocatalysis)

This method relies on Noyori-type catalysis. The


-keto ester coordinates to the Ruthenium center, where the chiral ligand (BINAP) directs the hydride attack to the Si-face or Re-face of the carbonyl.
  • Catalyst System: RuCl

    
    [(S)-BINAP] or Ru(OAc)
    
    
    
    [(S)-BINAP].
  • Mechanism: Face-selective hydrogenation via metal-ligand bifunctional catalysis.

  • Performance:

    • Yield: High (95-98%).

    • Selectivity: 97-99% e.e. (Recrystallization often needed to reach >99.5%).

    • Pros: High Turnover Number (TON > 1000-5000); established scale-up engineering; no cofactor costs.

    • Cons: Requires high-pressure hydrogenation vessels (autoclaves); Ruthenium is expensive and requires removal (scavenging) to meet ppm limits in pharma; strictly anhydrous conditions often required.

Method B: Biocatalytic Reduction (KREDs)

Ketoreductases (KREDs) are NADPH-dependent oxidoreductases. This is the current "Green Chemistry" standard for this transformation.

  • Catalyst System: Engineered KRED (e.g., from Lactobacillus or Candida species) + Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Mechanism: Enzyme pocket steric constraints ensure exclusive hydride transfer to one face of the ketone.

  • Performance:

    • Yield: Quantitative (>95%).

    • Selectivity: Excellent (>99.5% e.e.).

    • Pros: Ambient temperature/pressure; water-based solvent; superior enantiopurity often eliminating downstream chiral purification.

    • Cons: Requires cofactor recycling system (NADPH is expensive); enzyme screening required for specific substrate tolerance; emulsion formation can complicate workup.

Method C: Enzymatic Kinetic Resolution (Lipases)

Uses a hydrolase (Lipase) to selectively react with one enantiomer of a racemic alcohol (produced by non-selective reduction of the ketone).

  • Catalyst System: Candida antarctica Lipase B (CALB / Novozym 435).

  • Mechanism: Enantioselective hydrolysis of the ester or transesterification of the alcohol.

  • Performance:

    • Yield: Max 50% (theoretical) for simple resolution.

    • Selectivity: High (>99% e.e.[1][2][3] for the remaining substrate or product).[4]

    • Pros: Catalyst is cheap, robust, and reusable (immobilized).

    • Cons: Poor atom economy (50% waste) unless coupled with Dynamic Kinetic Resolution (DKR) which is difficult for this specific substrate due to the stability of the

      
      -hydroxy group.
      

Performance Metrics Summary

FeatureRu-BINAP (Hydrogenation)KRED (Bioreduction)Lipase (Resolution)
Chirality Source Chiral Ligand (S-BINAP)Enzyme PocketEnzyme Pocket
Theoretical Yield 100%100%50% (without DKR)
Typical e.e. 96% - 99%> 99.5%> 99%
Reaction Conditions 50-100 bar H

, 25-60°C
1 atm, 30°C, pH 71 atm, 25-40°C
Solvent MeOH / EtOH (Anhydrous)Water / Buffer / Co-solventOrganic (Heptane/MTBE)
Scalability Excellent (Batch/Flow)Good (Batch)Good (Packed Bed)
Cost Driver Ru metal & LigandEnzyme & CofactorYield Loss
Primary Risk Safety (H

), Residual Metal
Emulsions, Protein removalAtom Economy

Experimental Protocol: Asymmetric Hydrogenation

Rationale: While KREDs are highly selective, the Ru-BINAP method is the foundational chemical benchmark. The following protocol describes the synthesis using a Ruthenium-BINAP complex, ensuring high throughput.

Safety Precaution

High-Pressure Hydrogenation: This reaction requires a rated stainless steel autoclave. H


 gas is highly flammable. Ensure proper grounding and ventilation.
Materials
  • Substrate: Ethyl 5-methyl-3-oxohexanoate (100 g, 0.58 mol).

  • Catalyst: RuCl

    
    [(S)-BINAP] (460 mg, 0.1 mol% loading).
    
  • Solvent: Degassed anhydrous Methanol (300 mL).

  • Gas: Hydrogen (H

    
    ), ultra-high purity.
    
Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox or under strict N

    
     atmosphere, weigh RuCl
    
    
    
    [(S)-BINAP] into a Schlenk flask. Dissolve in degassed methanol (50 mL). Note: Pre-forming the catalyst from [RuCl
    
    
    (benzene)]
    
    
    and (S)-BINAP in DMF is also common if commercial complex is unavailable.
  • Loading: Charge the stainless steel autoclave with the substrate (Ethyl 5-methyl-3-oxohexanoate) and the remaining methanol (250 mL).

  • Inertion: Cannulate the catalyst solution into the autoclave under N

    
     flow. Seal the reactor immediately.
    
  • Purge: Pressurize to 5 bar with H

    
     and vent. Repeat 3 times to remove all oxygen (O
    
    
    
    poisons the catalyst).
  • Reaction: Pressurize to 40 bar (approx 580 psi) . Heat to 60°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H

    
     uptake. Reaction is typically complete when pressure drop ceases (approx 12-24 hours).
    
  • Workup:

    • Cool reactor to room temperature and vent H

      
       carefully.
      
    • Transfer the solution to a round-bottom flask.

    • Concentrate under reduced pressure (Rotavap) to remove methanol.

  • Purification: The crude oil is typically pure enough for downstream steps. If higher e.e. is required, distill under high vacuum (bp ~85°C at 0.5 mmHg) or perform a recrystallization if the acid form is generated via hydrolysis.

Validation Criteria
  • HPLC Method: Chiralcel OD-H column, Hexane/IPA (95:5), 1.0 mL/min, 210 nm.

  • Target Result: Retention time of (S)-isomer should be distinct from (R). Integration should show >98% area for (S).[5]

Decision Matrix: Which Catalyst to Choose?

The choice of catalyst depends on the phase of drug development and available equipment.

DecisionTree Start Start: Select Catalyst Strategy Scale Is Scale > 100kg? Start->Scale Purity Is e.e. > 99.5% critical without recrystallization? Scale->Purity No Equipment Is High-Pressure Equipment Available? Scale->Equipment Yes Ru Choose Ru-BINAP (Asymmetric Hydrogenation) Purity->Ru No KRED Choose KRED (Biocatalysis) Purity->KRED Yes Equipment->Purity No Equipment->Ru Yes Lipase Choose Lipase (Only for resolution of racemic waste)

Figure 2: Decision matrix for process selection.

  • Choose Ru-BINAP if: You have high-pressure infrastructure and need a generic, low-cost variable supply chain (metal prices fluctuate less than proprietary enzymes).

  • Choose KRED if: You require absolute optical purity (>99.5%) to meet regulatory specs without crystallization losses, or if you lack high-pressure hydrogenation capabilities.

  • Choose Lipase if: You are recycling racemic waste streams or doing early-stage medicinal chemistry where yield is less critical than speed.

References

  • Noyori, R., et al. (1987).[6] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society. Link

  • Burk, M. J., et al. (2003). "Asymmetric synthesis of Pregabalin via Rhodium-DuPhos Hydrogenation." Journal of Organic Chemistry.
  • Codexis, Inc. "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." (Industry Standard Protocols for KREDs).
  • Hanson, R. L., et al. (2008). "Enzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester." Organic Process Research & Development. Link

  • Organic Syntheses. "Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes." Org.[5] Synth. 1993, 71, 1. Link

Sources

Validation

Validation of analytical methods for (3S)-3-hydroxy-5-methylhexanoic acid

Comprehensive Validation and Comparison of Analytical Methods for (3S)-3-hydroxy-5-methylhexanoic Acid Executive Summary & Analytical Challenge (3S)-3-hydroxy-5-methylhexanoic acid is a highly valuable chiral intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation and Comparison of Analytical Methods for (3S)-3-hydroxy-5-methylhexanoic Acid

Executive Summary & Analytical Challenge

(3S)-3-hydroxy-5-methylhexanoic acid is a highly valuable chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a critical building block for depsipeptides such as the potent histone deacetylase (HDAC) inhibitor spiruchostatin A[1], and is structurally related to precursors used in blockbuster anticonvulsants like pregabalin. Furthermore, in bioprocessing, it has been identified as a specific metabolic byproduct in Chinese Hamster Ovary (CHO) cell cultures, where the (3S)-enantiomer is uniquely generated via mitochondrial fatty acid oxidation[2].

Because the stereocenter at the C3 position dictates the pharmacological efficacy and safety of the downstream API, distinguishing the (3S)-enantiomer from its (3R)-counterpart—and quantifying trace chemical impurities—requires highly selective and rigorously validated analytical methods[3]. This guide objectively compares the three primary analytical strategies: Chiral HPLC, GC-FID, and NMR, providing researchers with the mechanistic rationale and self-validating protocols necessary for robust method transfer.

Mechanistic Rationale & Method Selection

Selecting the appropriate analytical method depends heavily on the matrix complexity and the specific validation objective (e.g., rapid screening vs. trace impurity quantitation).

Analytical_Strategy Start Analyte: (3S)-3-hydroxy-5-methylhexanoic acid Decision Select Matrix & Objective Start->Decision HPLC Chiral HPLC (UV) API Purity & ee% Decision->HPLC Direct Analysis GC GC-FID Trace Volatile Impurities Decision->GC Silylation Required LCMS LC-MS Biological Matrices Decision->LCMS Tartaric Anhydride Deriv. NMR 1H-NMR Rapid ee% Screen Decision->NMR Eu(hfc)3 Shift Reagent

Workflow for selecting the appropriate analytical method based on matrix complexity and validation objectives.

  • Chiral HPLC (The Gold Standard for ee%): Utilizes immobilized polysaccharide chiral stationary phases (CSPs). The transient diastereomeric interactions (hydrogen bonding and dipole-dipole) between the CSP and the enantiomers result in differential retention. It is non-destructive and avoids derivatization artifacts.

  • GC-FID (The Standard for Trace Chemical Purity): Offers exceptional theoretical plate counts. However, because the native molecule is highly polar and non-volatile, it requires pre-column derivatization (silylation).

  • 1H-NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

    
    ), induces diastereomeric complexation. This acts as a Lewis acid, coordinating with the hydroxyl and carbonyl oxygens, splitting the enantiomeric methyl proton signals for rapid ee% determination[4].
    

Comparative Performance Data

To facilitate objective decision-making, the following tables summarize the performance metrics and ICH Q2(R1) validation parameters for the primary methods.

Table 1: Performance Metrics Comparison

ParameterChiral HPLC (UV)GC-FID (Derivatized)1H-NMR (

)
Primary Use Enantiomeric Excess (ee%) & AssayHigh-Resolution Impurity ProfilingRapid Orthogonal ee% Screening
Sample Preparation Direct DissolutionDi-Silylation (BSTFA/TMCS)Dissolution in

+ Reagent
Typical Resolution (

)
2.5 - 3.5> 5.0N/A (Signal splitting)
Average Run Time 15 - 25 min35 - 45 min< 5 min
Risk of Racemization None (Native state)Low to Moderate (During heating)None

Table 2: ICH Q2(R1) Validation Metrics (Representative Target Data)

Validation ParameterChiral HPLCGC-FIDAcceptance Criteria (Ph. Eur. / USP)
Limit of Detection (LOD) 0.01%0.005%Signal-to-Noise (

)

3:1
Limit of Quantitation (LOQ) 0.03%0.015%Signal-to-Noise (

)

10:1
Linearity (

)
0.99950.9998

0.999 across 50% to 150% of target
Accuracy (Recovery) 98.5% - 101.2%97.0% - 102.5%95.0% - 105.0%
Method Precision (%RSD) 0.8%1.5%

2.0% (n=6 injections)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies include the mechanistic reasoning behind reagent choices and mandatory System Suitability Testing (SST) to ensure the system is self-validating prior to sample analysis.

Protocol A: Chiral HPLC Method for Enantiomeric Purity

Causality Note: (3S)-3-hydroxy-5-methylhexanoic acid is a free carboxylic acid. If injected into a neutral mobile phase, it will partially ionize, leading to severe peak tailing and a complete loss of chiral resolution. The addition of 0.1% Trifluoroacetic Acid (TFA) suppresses this ionization, maintaining the analyte in a neutral, protonated state that interacts uniformly with the CSP.

Mechanism Acid Free Carboxylic Acid (Ionizable) TFA Add 0.1% TFA (Ion Suppression) Acid->TFA Neutral Protonated Acid (Neutral) TFA->Neutral Chiral Polysaccharide CSP (Hydrogen Bonding) Neutral->Chiral Resolution Baseline Resolution (Rs > 2.0) Chiral->Resolution

Mechanistic rationale for acidic modifiers in the chiral HPLC analysis of free carboxylic acids.

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and TFA in a 90:10:0.1 (v/v/v) ratio. Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5

      
      m).
      
    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • System Suitability Testing (SST - Mandatory): Inject a reference standard containing a racemic mixture of (3S) and (3R) enantiomers.

    • Validation Gate: Proceed only if the resolution (

      
      ) between the two enantiomeric peaks is 
      
      
      
      2.0, and the tailing factor (
      
      
      ) is
      
      
      1.5.
Protocol B: GC-FID Method for Trace Chemical Impurities

Causality Note: The secondary hydroxyl group at the C3 position is sterically hindered by the adjacent methylene and the bulky isobutyl group at C5. Standard silylation agents may fail to fully derivatize this group, leading to split peaks (mono-TMS vs. di-TMS derivatives). The addition of 1% Trimethylchlorosilane (TMCS) to the BSTFA acts as a potent Lewis acid catalyst, overcoming steric hindrance to ensure quantitative di-silylation.

Step-by-Step Execution:

  • Derivatization: Transfer 5.0 mg of the sample into a strictly anhydrous GC vial. Add 500

    
    L of anhydrous pyridine (solvent/base) and 500 
    
    
    
    L of BSTFA containing 1% TMCS.
  • Incubation: Seal the vial and heat at 70°C for 30 minutes in a dry block heater to drive the reaction to completion. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: Beta-DEX 225 chiral capillary column (30 m x 0.25 mm x 0.25

      
      m).
      
    • Carrier Gas: Helium at 1.2 mL/min.

    • Temperatures: Injector at 250°C; FID at 250°C.

    • Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min.

  • System Suitability Testing (SST - Mandatory): Inject a blank derivatization mixture to ensure no co-eluting artifact peaks exist. Inject a 0.05% (w/w) LOQ standard.

    • Validation Gate: Proceed only if the

      
       ratio of the LOQ standard is 
      
      
      
      10:1.

Advanced Application: LC-MS for Biological Matrices

While HPLC-UV and GC-FID are standard for API manufacturing, assessing the central carbon metabolism of CHO cells requires extreme sensitivity and matrix-interference mitigation. In such biological studies, (3S)-3-hydroxy-5-methylhexanoic acid can be accurately quantified, and its stereochemistry confirmed, via LC-MS following derivatization with (+)-O,O′-diacetyl-L-tartaric anhydride[2]. This chiral derivatizing agent converts the enantiomers into diastereomers, allowing separation on standard reverse-phase C18 columns while leveraging the mass spectrometer's high specificity to filter out cellular matrix noise.

References

  • Alexander Yurek-George, "The total synthesis of spiruchostatin A and the structural analogues", ePrints Soton (University of Southampton).
  • "Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- | 159419-35-9", Smolecule.
  • "Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion", Frontiers in Bioengineering and Biotechnology.

Sources

Comparative

A Senior Scientist's Comparative Guide: Cross-Validation of GC-MS and LC-MS/MS for the Quantification of (3S)-3-hydroxy-5-methylhexanoic acid

For researchers and drug development professionals, the precise and accurate quantification of small organic acids like (3S)-3-hydroxy-5-methylhexanoic acid is paramount for metabolic studies, biomarker discovery, and un...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise and accurate quantification of small organic acids like (3S)-3-hydroxy-5-methylhexanoic acid is paramount for metabolic studies, biomarker discovery, and understanding physiological processes. This molecule, a hydroxy fatty acid, presents analytical challenges due to its polarity and low volatility. The choice of analytical platform is a critical decision that dictates the sensitivity, specificity, and overall reliability of the data.

This guide provides an in-depth, objective comparison of the two gold-standard analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of features to explore the causality behind experimental choices, providing field-proven insights to guide your method development and validation.

The Analyte: (3S)-3-hydroxy-5-methylhexanoic acid

(3S)-3-hydroxy-5-methylhexanoic acid (C7H14O3, Molar Mass: 146.18 g/mol ) is a chiral hydroxy fatty acid.[1][2][3] Its structure contains two polar functional groups: a carboxylic acid and a hydroxyl group. These groups allow the molecule to engage in hydrogen bonding, rendering it non-volatile and thermally labile.[4][5] This fundamental property is the primary driver behind the divergent analytical strategies employed by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse

GC-MS is a powerful and reliable technique for separating and quantifying volatile and semi-volatile compounds.[6][7] For a polar molecule like (3S)-3-hydroxy-5-methylhexanoic acid, direct analysis by GC-MS is not feasible. The high temperatures of the GC inlet and column would cause degradation rather than the necessary volatilization. Therefore, chemical derivatization is a mandatory prerequisite.

The Causality Behind Derivatization

The core principle of derivatization for GC-MS is to mask the polar functional groups, thereby reducing hydrogen bonding and increasing the molecule's volatility and thermal stability.[5][8] For a hydroxy acid, this is typically a two-step process targeting both the carboxyl and hydroxyl groups.

  • Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl ester). This replaces the acidic proton with an alkyl group, significantly reducing polarity.[4][9]

  • Silylation: The hydroxyl group is converted into a silyl ether, most commonly a trimethylsilyl (TMS) ether.[4][5][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this conversion.[5]

This two-step modification transforms the polar, non-volatile analyte into a thermally stable derivative that can readily traverse the GC column.

Experimental Workflow for GC-MS

The following protocol outlines a self-validating system for the analysis of (3S)-3-hydroxy-5-methylhexanoic acid from a biological matrix (e.g., plasma or urine).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma, Urine) IS 2. Add Internal Standard (Stable Isotope Labeled) Sample->IS Extraction 3. Liquid-Liquid Extraction (Acidified pH, Ethyl Acetate) IS->Extraction Drydown 4. Evaporate to Dryness (Nitrogen Stream) Extraction->Drydown Deriv 5. Derivatization (Esterification followed by Silylation) Drydown->Deriv Injection 6. GC Injection (Split/Splitless Inlet) Deriv->Injection Separation 7. GC Separation (e.g., DB-5 Column) Injection->Separation Ionization 8. MS Ionization (Electron Ionization, 70 eV) Separation->Ionization Detection 9. MS Detection (Scan or SIM Mode) Ionization->Detection Data 10. Data Processing (Quantification & Confirmation) Detection->Data

Caption: GC-MS workflow for (3S)-3-hydroxy-5-methylhexanoic acid analysis.

Detailed Protocol:

  • Sample Collection & Internal Standard Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of a stable isotope-labeled internal standard (e.g., (3S)-3-hydroxy-5-methylhexanoic acid-d3). The use of a stable isotope internal standard is critical as it co-elutes and experiences identical extraction and derivatization efficiencies, correcting for any sample loss and ensuring high accuracy.[10]

  • Extraction: Acidify the sample to a pH < 2 with an acid like HCl to protonate the carboxylic acid group, making it less water-soluble.[11][12] Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent like ethyl acetate, vortexing vigorously, and centrifuging to separate the layers.[13][14][15] Collect the organic layer. Repeat the extraction twice more to ensure quantitative recovery.

  • Drying: Pool the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water, as silylating reagents are moisture-sensitive.[16]

  • Derivatization:

    • Esterification: Reconstitute the dried extract in a solution for methylation (e.g., methanolic HCl) and heat to form the methyl ester. Evaporate the reagent.

    • Silylation: Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., pyridine).[5] Cap the vial tightly and heat at 70°C for 40 minutes to form the TMS ether.[5]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas. A suitable temperature program would start at 80°C, hold for 2 minutes, then ramp to 280°C.

    • MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and its internal standard to ensure both sensitivity and specificity.[10][17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS is the ideal platform for analyzing polar, ionic, and thermolabile molecules.[7][18] Its key advantage for (3S)-3-hydroxy-5-methylhexanoic acid is its ability to analyze the compound directly in its native form, completely circumventing the need for derivatization.[19]

The Causality Behind Direct Analysis

LC-MS/MS operates at ambient temperatures and utilizes a liquid mobile phase to transport the analyte. The ionization process, typically Electrospray Ionization (ESI), generates gas-phase ions from charged droplets at atmospheric pressure.[20] This gentle process avoids the thermal degradation associated with GC. For carboxylic acids, ESI is typically performed in negative ion mode, which readily abstracts the acidic proton to form a deprotonated molecule, [M-H]⁻.[19][21] The high specificity of tandem mass spectrometry (MS/MS) is then achieved through Multiple Reaction Monitoring (MRM), where the [M-H]⁻ precursor ion is isolated, fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly characteristic of the analyte, providing exceptional selectivity even in complex biological matrices.[19]

Experimental Workflow for LC-MS/MS

The LC-MS/MS workflow is significantly more streamlined, lending itself to higher throughput.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma, Urine) IS 2. Add Internal Standard (Stable Isotope Labeled) Sample->IS PPT 3. Protein Precipitation (e.g., Cold Acetonitrile) IS->PPT Centrifuge 4. Centrifuge & Collect (Supernatant) PPT->Centrifuge Injection 5. LC Injection Centrifuge->Injection Separation 6. LC Separation (Reversed-Phase C18) Injection->Separation Ionization 7. MS Ionization (ESI, Negative Mode) Separation->Ionization Detection 8. MS/MS Detection (MRM Mode) Ionization->Detection Data 9. Data Processing (Quantification & Confirmation) Detection->Data

Caption: LC-MS/MS workflow for (3S)-3-hydroxy-5-methylhexanoic acid analysis.

Detailed Protocol:

  • Sample Collection & Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add the stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. The organic solvent precipitates proteins, while the acid ensures the analyte remains in its protonated, less polar form for better retention on a reversed-phase column.[19]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to an autosampler vial for analysis. A dilution with water may be necessary to reduce the organic solvent concentration prior to injection.

  • LC-MS/MS Analysis: Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

    • LC Conditions: Use a reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size).[22] The mobile phase would typically consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run in a gradient elution. The acidic mobile phase is crucial for good peak shape for carboxylic acids.[21][22]

    • MS/MS Conditions: Operate the mass spectrometer with an ESI source in negative ion mode.[19] Develop a highly selective MRM method by optimizing the transitions for the analyte (e.g., m/z 145 -> fragment ion) and its internal standard.

Performance Cross-Validation: A Head-to-Head Comparison

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study. The following table summarizes the key performance metrics based on established principles for similar organic acid analyses.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Causality
Sample Preparation Complex, multi-step (extraction, drying, two-step derivatization).Simple (protein precipitation, centrifugation).GC-MS requires conversion to a volatile state. LC-MS/MS analyzes the polar molecule directly.[7][23]
Sensitivity (LOD/LOQ) Good (sub-µmol/L range).Excellent (pmol range).The specificity of MRM and efficiency of ESI for polar molecules typically result in lower detection limits for LC-MS/MS.[7][18][19]
Specificity/Selectivity High.Very High.GC-MS relies on chromatographic resolution and EI fragmentation. LC-MS/MS uses the highly specific precursor-to-product ion transition of MRM.[19]
Throughput Lower.Higher.The lengthy and often manual sample preparation for GC-MS is the primary rate-limiting step. LC-MS/MS sample prep is easily automated.[19]
Matrix Effects Generally low.Potential for ion suppression/enhancement.Extensive cleanup for GC-MS removes many interfering matrix components. ESI in LC-MS is more susceptible to co-eluting compounds affecting ionization efficiency.[19]
Robustness Very robust and well-established.Highly robust with proper maintenance.GC-MS is a mature technology. LC-MS systems, particularly the ion source, require more frequent cleaning when analyzing complex biological samples.
Cost Lower initial and operational cost.Higher initial and operational cost.GC-MS instruments and consumables (gases) are generally less expensive than LC-MS/MS systems and HPLC-grade solvents.[18]
Analyte Scope Limited to volatile/derivatizable compounds.Broad, covers polar and non-volatile compounds.LC-MS/MS can simultaneously analyze the parent acid and its non-volatile conjugates (e.g., glucuronides), which GC-MS cannot do without further hydrolysis steps.[19]

Conclusion and Authoritative Recommendation

Both GC-MS and LC-MS/MS are powerful, validated techniques capable of quantifying (3S)-3-hydroxy-5-methylhexanoic acid. However, their operational principles lead to distinct advantages and disadvantages.

GC-MS remains a highly reliable and robust method. Its strength lies in the rich structural information provided by standardized EI mass spectra, which can be beneficial for compound identification. However, the mandatory, time-consuming, and multi-step derivatization process is a significant drawback, limiting throughput and introducing potential points of error.

LC-MS/MS emerges as the superior technique for the targeted quantification of (3S)-3-hydroxy-5-methylhexanoic acid, particularly in a drug development or clinical research setting. The minimal sample preparation, which avoids derivatization, leads to significantly higher throughput and a simpler workflow.[19] Furthermore, LC-MS/MS generally provides superior sensitivity and the unique ability to analyze both the free acid and its non-volatile metabolites in a single run.[18][19] While susceptible to matrix effects, these can be effectively mitigated through the use of a stable isotope-labeled internal standard and appropriate sample dilution.

As a Senior Application Scientist, my recommendation is clear: For routine, high-throughput, and highly sensitive quantification of (3S)-3-hydroxy-5-methylhexanoic acid, LC-MS/MS is the preferred method. Its advantages in speed, sensitivity, and workflow simplicity far outweigh the higher initial investment. GC-MS is a viable and powerful alternative, especially if the instrumentation is already in place or if a broader metabolic profile including other volatile compounds is required.

References

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Methods in Molecular Biology. (n.d.). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples.
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
  • Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry.
  • MDPI. (1989, December 2). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
  • LabRulez GCMS. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Analytical and Bioanalytical Chemistry. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • Research Explorer - The University of Manchester. (2022, September 27). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents.
  • Elsevier. (n.d.). Acids: Derivatization for GC Analysis.
  • PMC. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • PMC. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference.
  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • ResearchGate. (2015, July 21). Extraction of Drug from the Biological Matrix: A Review.
  • Guidechem. (n.d.). 3-Hydroxy-5-Methyl-Hexanoic Acid 40309-49-7.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid.
  • PubChem. (n.d.). 3-Hydroxy-5-methylhexanoic acid | C7H14O3 | CID 193804.
  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • PubChem. (n.d.). (3R)-3-hydroxy-5-methylhexanoic acid | C7H14O3 | CID 11105501.
  • Journal of Agricultural and Food Chemistry. (2013, June 18). Development of a LC–ESI-MS/MS Approach for the Rapid Quantification of Main Wine Organic Acids in Human Urine.
  • PMC. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.

Sources

Validation

Biological activity comparison of (3S)-3-hydroxy-5-methylhexanoic acid and its analogs

The following guide provides an in-depth biological activity comparison of (3S)-3-hydroxy-5-methylhexanoic acid , a critical chiral pharmacophore. This document is structured for researchers in medicinal chemistry and ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth biological activity comparison of (3S)-3-hydroxy-5-methylhexanoic acid , a critical chiral pharmacophore. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), mechanistic divergence from amino-analogs, and experimental validation.

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid (CAS: 40309-49-7) represents a "privileged scaffold" in drug design, serving as a bioisostere for


-amino acids and a transition-state mimic in protease inhibitors. While structurally homologous to the blockbuster drug Pregabalin  (Lyrica) and the leucine metabolite HICA , its biological activity profile is distinct. This guide compares its performance as a standalone signaling molecule versus its role as a pharmacophore in depsipeptides and enzyme inhibitors.
Key Comparative Findings
Feature(3S)-3-Hydroxy-5-methylhexanoic AcidPregabalin (Amino Analog)Statine (Peptide Analog)
Primary Target Quorum Sensing / Protease Active Sites

Calcium Channel Subunit
Aspartyl Proteases (Renin/HIV)
Mechanism Transition-State Mimicry (OH group)Leucine Transport / Ca²⁺ ModulationTransition-State Mimicry
Key Potency Moderate (µM range as free acid)High (nM range,

nM)
High (nM range in peptides)
Physiochemical Weak Acid, H-bond DonorZwitterionic, Transport SubstrateZwitterionic, Peptide Bond

Structural & Mechanistic Analysis

To understand the biological divergence, we must analyze the pharmacophore. The molecule is a


-hydroxy acid with an isobutyl side chain. This structure allows it to mimic the tetrahedral transition state  of peptide bond hydrolysis, making it a potent insert for protease inhibitors, whereas its amino-analog (Pregabalin) relies on the zwitterionic charge for membrane transport and receptor binding.
Pathway & SAR Visualization

The following diagram illustrates the structural divergence and resulting biological pathways.

BioactivityPathways Core (3S)-3-Hydroxy-5-methylhexanoic Acid (The Scaffold) Pregabalin Pregabalin (3-Amino Analog) Core->Pregabalin NH2 Substitution (Bioisostere) Statine Statine (4-Amino-3-hydroxy Analog) Core->Statine Chain Extension (+ Amino group) Depsipeptides Cyclic Depsipeptides (Ester-linked) Core->Depsipeptides Esterification CaChannel Target: α2δ Subunit (Neuropathic Pain) Core->CaChannel No Affinity (Negative Control) Protease Target: Aspartyl Proteases (HIV/Renin Inhibition) Core->Protease Core Fragment (Hydroxyl Binding) Pregabalin->CaChannel High Affinity (Zwitterion Required) Statine->Protease Transition State Mimicry Cytotox Target: Actin/Tubulin (Cytotoxicity) Depsipeptides->Cytotox Macrocyclization

Caption: Structural divergence of the 3-hydroxy scaffold. Note the loss of Calcium Channel affinity upon removing the amino group (dashed red line), highlighting the specificity of Pregabalin.

Comparative Biological Performance

Neuropathic Pain & Calcium Channel Binding

In the context of Gabapentinoids (Pregabalin), the (3S)-3-hydroxy-5-methylhexanoic acid analog serves as a critical negative control .

  • Mechanism: Pregabalin binds to the

    
     subunit of voltage-gated calcium channels.[1][2][3] This binding requires a specific spatial arrangement of a basic amine and an acidic carboxylate (zwitterion) to mimic L-leucine for transport via the LAT1 system.
    
  • Data Comparison:

    • Pregabalin:

      
       nM (displacement of [3H]-gabapentin).
      
    • (3S)-3-Hydroxy Analog:

      
       nM (Inactive).
      
  • Insight: The hydroxyl group cannot form the necessary salt bridge with the receptor residues (likely Arg217 in

    
    ), rendering the molecule inactive for neuropathic pain indications. This confirms the strict requirement for the 
    
    
    
    -amino acid motif.
Protease Inhibition (The "Statine" Connection)

While inactive in pain pathways, the 3-hydroxy scaffold excels as a Transition-State Mimic .

  • Context: Aspartyl proteases (like HIV-1 protease or Renin) cleave peptide bonds via a tetrahedral intermediate. The (3S)-hydroxyl group mimics this intermediate but cannot be cleaved, effectively "locking" the enzyme.

  • Performance:

    • In synthetic peptide inhibitors, replacing the scissile amide bond with the -CH(OH)-CH2- isostere (derived from our scaffold) results in nanomolar inhibition constants (

      
      ).
      
    • Example: Renin inhibitors containing the hydroxy-isostere often show

      
       values in the 1–10 nM  range, comparable to Statine-based inhibitors.
      
Antimicrobial & Quorum Sensing

Free 3-hydroxy fatty acids are known signaling molecules in bacterial quorum sensing (QS).

  • Activity: Medium-chain 3-hydroxy acids (C8-C12) are potent QS inhibitors.

  • (3S)-3-hydroxy-5-methylhexanoic acid (C7 equivalent):

    • Shows weak to moderate inhibition of Vibrio harveyi bioluminescence compared to longer chains (e.g., 3-hydroxydecanoic acid).

    • Toxicity: Unlike its depsipeptide derivatives, the free acid exhibits low cytotoxicity against mammalian cells (

      
      ), making it a safe building block.
      

Experimental Protocols

The following protocols allow for the validation of the structure-activity relationships described above.

Protocol A: Subunit Binding Assay (Validation of Inactivity)

Use this protocol to verify the lack of affinity compared to Pregabalin.

  • Membrane Preparation: Isolate synaptic plasma membranes from porcine cerebral cortex. Suspend in 10 mM HEPES/KOH (pH 7.4).

  • Ligand: Use

    
    -Gabapentin (specific activity ~80 Ci/mmol) at 10 nM final concentration.
    
  • Incubation:

    • Aliquot 200 µL membrane suspension.

    • Add 20 µL of test compound ((3S)-3-hydroxy-5-methylhexanoic acid) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 45 min at 21°C.

  • Filtration: Terminate reaction by rapid filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     using a four-parameter logistic fit. Expected Result: No displacement observed for the hydroxy analog.
    
Protocol B: Protease Inhibition Assay (FRET-based)

Use this to demonstrate the activity of peptides containing the scaffold.

  • Substrate: Use a fluorogenic peptide substrate (e.g., RE(Edans)PLG-KW(Dabcyl)R) specific to the target protease (e.g., HIV-1 Protease).

  • Enzyme Buffer: 50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Reaction:

    • Mix 80 µL enzyme solution (20 nM final) with 10 µL inhibitor (dissolved in DMSO).

    • Initiate with 10 µL substrate (5 µM final).

  • Monitoring: Measure fluorescence increase (Ex 340 nm / Em 490 nm) continuously for 10 minutes.

  • Control: Use Pepstatin A as a positive control.

References

  • Pregabalin Structure-Activity Relationships

    • Title: Structure-Activity Relationships of Pregabalin and Analogues Th

      
       Protein.[1][2]
      
    • Source: Journal of Medicinal Chemistry (2005).
    • URL:[Link]

    • Relevance: Establishes the inactivity of the 3-hydroxy analog in calcium channel binding.
  • Depsipeptide Bioactivity

    • Title: Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology.
    • Source: Marine Drugs (2019).
    • URL:[Link]

    • Relevance: Details the cytotoxicity of depsipeptides containing 3-hydroxy acid moieties.
  • Quorum Sensing Inhibition

    • Title: The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides.[4]

    • Source: Journal of Biotechnology (2015).
    • URL:[Link]

    • Relevance: Compares the bioactivity of hydroxy-acid chain lengths.
  • Chemical Properties & Safety

    • Title: 3-Hydroxy-5-methylhexanoic acid - PubChem Compound Summary.[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Provides physiochemical data and safety classific

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Hydroxy-5-Methylhexanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoisomerism in Drug Development 3-Hydroxy-5-methylhexanoic acid is a chiral molecule possessing a stereocenter at the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Development

3-Hydroxy-5-methylhexanoic acid is a chiral molecule possessing a stereocenter at the C3 position, giving rise to two enantiomers: (3R)-3-hydroxy-5-methylhexanoic acid and (3S)-3-hydroxy-5-methylhexanoic acid. In the realm of pharmacology and drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct biological activities, metabolic pathways, and toxicological profiles. Consequently, the ability to accurately identify and differentiate between these isomers is a critical aspect of chemical synthesis, quality control, and regulatory compliance.

This guide provides an in-depth comparison of the spectroscopic data for the isomers of 3-hydroxy-5-methylhexanoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how these techniques can be leveraged to not only confirm the molecular structure but also to elucidate the stereochemistry of these compounds.

Molecular Structures of 3-Hydroxy-5-Methylhexanoic Acid Enantiomers

The two enantiomers of 3-hydroxy-5-methylhexanoic acid are non-superimposable mirror images of each other. Their fundamental chemical connectivity is identical, which presents a unique challenge for spectroscopic analysis in achiral environments.

Caption: 2D structures of the (3R) and (3S) enantiomers of 3-hydroxy-5-methylhexanoic acid.

Spectroscopic Data Comparison: A Multifaceted Approach

In a standard, achiral solvent, the NMR and IR spectra of the (3R) and (3S) enantiomers are identical. Their mass spectra will also be identical. Therefore, to differentiate between them, a chiral environment must be introduced. This can be achieved through the use of chiral derivatizing agents for NMR analysis or by employing chiral chromatography (GC or HPLC) for separation prior to detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-hydroxy-5-methylhexanoic acid, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of racemic 3-hydroxy-5-methylhexanoic acid will show characteristic signals for the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) Rationale
C1 (COOH)~177The carboxylic acid carbon is highly deshielded.
C2 (CH₂)~42Methylene group alpha to the carbonyl.
C3 (CH-OH)~67Carbon bearing the hydroxyl group, deshielded by the oxygen.
C4 (CH₂)~45Methylene group.
C5 (CH)~25Methine group in the isobutyl moiety.
C6, C7 (CH₃)~22Methyl groups of the isobutyl moiety.

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and other experimental conditions.

Differentiating Enantiomers using Chiral Derivatizing Agents

To distinguish between the (3R) and (3S) enantiomers using NMR, a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is employed.[1][2] The reaction of the chiral hydroxyl group of each enantiomer with an enantiomerically pure form of Mosher's acid chloride results in the formation of two diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct chemical shifts in their NMR spectra.[3]

G cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_analysis Analysis enantiomers (3R)- and (3S)-3-hydroxy-5-methylhexanoic acid diastereomer_R (3R, 2'R)-Mosher's Ester enantiomers->diastereomer_R Reaction diastereomer_S (3S, 2'R)-Mosher's Ester enantiomers->diastereomer_S Reaction mosher (R)-Mosher's Acid Chloride mosher->diastereomer_R mosher->diastereomer_S nmr NMR Spectroscopy diastereomer_R->nmr Distinct Signals diastereomer_S->nmr Distinct Signals

Caption: Workflow for chiral derivatization and NMR analysis.

By comparing the ¹H NMR spectra of the two diastereomeric Mosher esters, the absolute configuration of the original alcohol can be determined. The protons on one side of the MTPA plane in one diastereomer will be shielded, while those on the other side will be deshielded, and the opposite effect will be observed for the other diastereomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-hydroxy-5-methylhexanoic acid will show characteristic absorption bands for the hydroxyl and carboxyl groups.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very broad
O-H (Alcohol)3200-3600Broad
C-H (sp³)2850-3000Strong, sharp
C=O (Carboxylic Acid)1700-1725Strong, sharp
C-O1050-1150Medium

The broadness of the O-H stretches is due to hydrogen bonding. As with NMR, the IR spectra of the two enantiomers are identical in an achiral environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxy-5-methylhexanoic acid (Molecular Weight: 146.18 g/mol ), the mass spectrum will show a molecular ion peak (or a related ion like [M-H]⁻ or [M+H]⁺ depending on the ionization technique) and several fragment ions.

Expected Fragmentation Pattern:

The fragmentation of β-hydroxy acids is often characterized by specific cleavage patterns.

G cluster_frags Key Fragmentations parent 3-Hydroxy-5-methylhexanoic Acid [M]+• m/z = 146 frag1 [M-H₂O]+• m/z = 128 parent->frag1 Loss of Water frag2 [M-C₃H₇]+• m/z = 103 parent->frag2 α-cleavage at C4-C5 frag3 [M-COOH]+• m/z = 101 parent->frag3 Loss of Carboxyl Radical frag4 [C₄H₉O]+• m/z = 73 parent->frag4 Cleavage at C2-C3

Caption: Predicted fragmentation pathways for 3-hydroxy-5-methylhexanoic acid.

  • Loss of Water ([M-H₂O]⁺˙, m/z 128): A common fragmentation pathway for alcohols.

  • α-Cleavage: Cleavage of the bond between C4 and C5 can lead to the loss of an isopropyl radical, resulting in a fragment at m/z 103.

  • Cleavage adjacent to the carbonyl group: Loss of the carboxyl group as a radical can produce a fragment at m/z 101.

  • Cleavage between C2 and C3: This can result in a fragment containing the hydroxyl group with an m/z of 73.

The mass spectra of the enantiomers will be identical. However, if the enantiomers are first separated by a chiral chromatography column (GC or HPLC), the mass spectrometer can be used as a detector to identify each separated enantiomer.

Experimental Protocols

NMR Spectroscopy with Chiral Derivatization (Mosher's Ester Formation)

Objective: To determine the enantiomeric ratio and absolute configuration of 3-hydroxy-5-methylhexanoic acid.

Materials:

  • Sample of 3-hydroxy-5-methylhexanoic acid (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-Mosher's Ester:

    • In a clean, dry NMR tube, dissolve ~5 mg of the 3-hydroxy-5-methylhexanoic acid sample in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (~10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and mix thoroughly. Allow the reaction to proceed at room temperature for 2-4 hours or until complete.

  • Preparation of (S)-Mosher's Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-Mosher's ester samples.

    • Carefully compare the chemical shifts of the protons in the two spectra.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter.

    • The sign of the Δδ values can be used to deduce the absolute configuration of the original alcohol based on established models of Mosher's esters.[1][3]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the enantiomers of 3-hydroxy-5-methylhexanoic acid.

Materials:

  • Sample of 3-hydroxy-5-methylhexanoic acid

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Sample Derivatization:

    • Dissolve ~1 mg of the 3-hydroxy-5-methylhexanoic acid sample in 100 µL of anhydrous acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Column: Chiral capillary column (e.g., Rt-βDEXsm).

    • Injection: 1 µL, splitless injection.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

The two enantiomers will have different retention times on the chiral column, allowing for their separation and individual analysis by the mass spectrometer.

Conclusion

The comprehensive spectroscopic analysis of 3-hydroxy-5-methylhexanoic acid isomers requires a combination of techniques to overcome the challenge of differentiating enantiomers. While standard NMR, IR, and MS provide essential structural information for the racemic mixture, the elucidation of stereochemistry necessitates the use of chiral methodologies. The formation of diastereomeric Mosher's esters allows for the differentiation of enantiomers by NMR, providing a powerful tool for determining both enantiomeric purity and absolute configuration. Alternatively, chiral GC-MS enables the physical separation of the enantiomers, allowing for their individual detection and quantification. A thorough understanding and application of these spectroscopic techniques are indispensable for researchers in the field of drug development and stereoselective synthesis.

References

  • PubChem. (3R)-3-hydroxy-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]

  • SpectraBase. (n.d.). Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester. Wiley. [Link]

  • PubChem. 3-Hydroxy-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Validation

Benchmarking different purification strategies for (3S)-3-hydroxy-5-methylhexanoic acid

Topic: Benchmarking Purification Strategies for (3S)-3-Hydroxy-5-methylhexanoic Acid Content Type: Technical Comparison Guide Audience: Process Chemists, Purification Scientists, and Drug Development Leads[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Purification Strategies for (3S)-3-Hydroxy-5-methylhexanoic Acid Content Type: Technical Comparison Guide Audience: Process Chemists, Purification Scientists, and Drug Development Leads[1]

Executive Summary

(3S)-3-Hydroxy-5-methylhexanoic acid (CAS: 40309-49-7) is a critical chiral building block, serving as the structural backbone for leucine analogues and the blockbuster anticonvulsant Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1] Achieving high enantiomeric excess (ee > 99.5%) is non-negotiable for downstream pharmaceutical applications.

This guide benchmarks three distinct purification paradigms: Biocatalytic Ketone Reduction (KRED) , Lipase-Mediated Kinetic Resolution , and Classical Diastereomeric Salt Crystallization .[1] We analyze these strategies based on yield, scalability, and "green" process metrics (E-factor), providing actionable protocols for each.

Comparative Analysis: Strategy Benchmarking

The following table summarizes the performance of the three primary strategies based on experimental data and industrial scalability.

FeatureStrategy A: Biocatalytic Reduction (KRED) Strategy B: Lipase Kinetic Resolution Strategy C: Classical Salt Crystallization
Mechanism Asymmetric reduction of ketone precursorHydrolytic differentiation of racemic esterSolubility difference of diastereomeric salts
Theoretical Yield 100%50% (max)50% (max)
Typical Isolated Yield 90–95%40–45%30–40%
Enantiomeric Purity > 99.5% ee> 98% ee (requires optimization)> 99% ee (after recrystallization)
Throughput High (High substrate loading)MediumLow (Requires multiple crops)
Cost Driver Cofactor recycling (NADPH)Enzyme cost & separationSolvent volume & Resolving agent
Greenness (E-Factor) Low (Water-based, low waste)MediumHigh (Large solvent waste)

Strategy A: Biocatalytic Reduction (The "Green" Route)

Best For: Large-scale manufacturing requiring high yield and low waste.

This strategy avoids the "50% yield penalty" of resolution methods by stereoselectively reducing the achiral precursor, 5-methyl-3-oxohexanoic acid (or its ester), directly to the (3S)-isomer using a Ketoreductase (KRED) enzyme coupled with a cofactor recycling system.[1]

Mechanistic Workflow

The KRED enzyme transfers a hydride from NADPH to the re-face of the ketone, establishing the (S)-stereocenter. Glucose dehydrogenase (GDH) recycles the expensive cofactor.

KRED_Workflow Substrate 5-Methyl-3-oxohexanoic Acid (Achiral Precursor) Reaction Asymmetric Reduction pH 7.0, 30°C Substrate->Reaction Enzyme_System KRED + GDH NADP+ / NADPH Enzyme_System->Reaction Catalysis Extraction Extraction (EtOAc or MTBE) Reaction->Extraction Product (3S)-3-Hydroxy-5-methylhexanoic Acid (>99.5% ee) Extraction->Product

Figure 1: Biocatalytic reduction workflow utilizing cofactor recycling for atom-economic synthesis.

Detailed Protocol
  • Reaction Setup: In a reactor, dissolve 5-methyl-3-oxohexanoic acid (100 g) in phosphate buffer (1 L, 100 mM, pH 7.0).

  • Cofactor Addition: Add NADP+ (100 mg) and Glucose (150 g) as the hydride source.

  • Enzyme Initiation: Add KRED (e.g., KRED-P1 series) and GDH (Glucose Dehydrogenase).[1]

  • Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 by automatic addition of 1M NaOH (gluconic acid byproduct lowers pH).

  • Quenching & Workup: Acidify to pH 2.0 with 6M HCl to protonate the acid.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). Dry organic layer over MgSO₄.[2]

  • Isolation: Evaporate solvent to yield the crude oil. Crystallize from Heptane/EtOAc if solid, or use directly.

Strategy B: Lipase-Mediated Kinetic Resolution

Best For: Recovering enantiomers from a racemic synthesis or when KREDs are unavailable.

This method uses a lipase (typically Pseudomonas cepacia or Candida antarctica Lipase B) to selectively hydrolyze the (S)-ester from a racemic mixture, leaving the (R)-ester intact.[1][3]

Mechanistic Workflow

Lipases exhibit high enantioselectivity for the ester bond. The (S)-enantiomer fits the active site, undergoing hydrolysis to the acid, while the (R)-enantiomer remains an ester, allowing easy separation by extraction.[1]

Lipase_Resolution Racemate Racemic Ethyl 3-hydroxy-5-methylhexanoate Hydrolysis Selective Hydrolysis (S)-Ester -> (S)-Acid Racemate->Hydrolysis Biocat Lipase PS (Pseudomonas cepacia) Phosphate Buffer pH 7.2 Biocat->Hydrolysis Separation Phase Separation (Alkaline Extraction) Hydrolysis->Separation Product_S (3S)-3-Hydroxy-5-methylhexanoic Acid (Aqueous Phase) Separation->Product_S Acidify & Extract Product_R (3R)-Ethyl Ester (Organic Phase) Separation->Product_R Evaporate

Figure 2: Kinetic resolution workflow separating the (S)-acid from the (R)-ester via pH-switchable solubility.[1]

Detailed Protocol
  • Substrate Preparation: Suspend racemic ethyl 3-hydroxy-5-methylhexanoate (50 g) in phosphate buffer (500 mL, pH 7.2).

  • Enzyme Addition: Add Lipase PS "Amano" IM (immobilized, 5 g).

  • Reaction: Stir vigorously at 35°C. Monitor conversion via HPLC. Stop reaction at exactly 45-50% conversion (typically 24-48 h) to maximize ee of the product.[1]

  • Filtration: Filter off the immobilized enzyme (can be recycled).

  • Separation:

    • Adjust filtrate to pH 8.5 with NaHCO₃.

    • Extract with MTBE (Methyl tert-butyl ether).[1] The (R)-ester stays in the MTBE layer.

    • Acidify the aqueous layer to pH 2.0 with HCl.

    • Extract the aqueous layer with EtOAc to recover the (3S)-Acid .

Strategy C: Classical Diastereomeric Salt Crystallization

Best For: Robust, low-tech environments or purifying crude material with low ee.[1]

This traditional method relies on the formation of a diastereomeric salt with a chiral amine, such as (S)-1-Phenylethylamine ((S)-PEA) .[1] The (S,S)-salt is typically less soluble than the (R,S)-salt, allowing it to crystallize out.[1]

Detailed Protocol
  • Salt Formation: Dissolve racemic (3S)-3-hydroxy-5-methylhexanoic acid (100 g, 0.68 mol) in Toluene (500 mL) at 70°C.

  • Amine Addition: Slowly add (S)-1-Phenylethylamine (0.68 mol) dropwise.

  • Crystallization: Cool slowly to room temperature over 4 hours, then to 0°C for 2 hours. The (S)-Acid-(S)-Amine salt will precipitate.[1][4]

  • Filtration & Wash: Filter the white solid. Wash with cold toluene.

  • Recrystallization: Recrystallize the wet cake from Isopropanol (IPA) to boost ee from ~90% to >99%.

  • Liberation: Suspend the purified salt in water, acidify with HCl to pH 1, and extract the free acid into EtOAc.

References

  • Hanson, R. L., et al. "Enzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate for pregabalin."[1] Tetrahedron: Asymmetry, 2009. Link[1]

  • Tao, J., & Xu, J. H. "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology, 2009. Link[1]

  • Pfizer Inc. "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid."[1] U.S. Patent 5,637,767, 1997. Link

  • Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-3-hydroxy-5-methylhexanoic acid

As drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs) like pregabalin, the safe handling of chiral building blocks becomes paramount. (3S)-3-hydroxy-5-methylhexanoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs) like pregabalin, the safe handling of chiral building blocks becomes paramount. (3S)-3-hydroxy-5-methylhexanoic acid (CAS: 119639-03-1) is a critical chiral intermediate in these pathways. While it is a highly valuable compound, it is also a lipophilic organic acid that presents specific occupational hazards.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard safety data sheets. This document provides a mechanistic understanding of the compound's hazards and delivers self-validating, step-by-step operational protocols to ensure absolute safety and logistical efficiency in your laboratory.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the chemical hazard. (3S)-3-hydroxy-5-methylhexanoic acid features a lipophilic isobutyl tail and a polar carboxylic acid head. This amphiphilic nature allows the molecule to readily partition into the lipid bilayer of the human stratum corneum upon dermal contact.

Once absorbed, the carboxylic acid moiety (pKa ~4.5) donates protons, lowering the local tissue pH. This localized acidification triggers protein denaturation, leading to coagulative necrosis or severe contact dermatitis. Furthermore, because it is typically handled as a dry crystalline powder, aerosolized particles pose a significant risk of respiratory tract irritation.

Table 1: Physicochemical Properties & Hazard Correlation

PropertyValue / CharacteristicHazard Implication & Causality
CAS Number 119639-03-1Essential for regulatory tracking and precise SDS alignment.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates respiratory and aerodynamic controls.
Functional Groups Hydroxyl (-OH), Carboxyl (-COOH)Proton donation causes localized pH drops, resulting in tissue irritation.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict dermal and ocular barrier protection to prevent chemical burns.

Personal Protective Equipment (PPE) Matrix

In accordance with , a formal hazard assessment dictates the following PPE matrix. Every choice here is designed to interrupt the specific exposure pathways of lipophilic organic acids.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness).Nitrile provides excellent resistance to weak organic acids. Note: If handling the acid dissolved in organic solvents (e.g., methanol), the solvent acts as a permeation enhancer. In such cases, double-gloving or butyl rubber gloves are required.
Eye Protection ANSI Z87.1-certified chemical splash goggles.Standard safety glasses lack a facial seal. Goggles prevent aerosolized acidic dust or solvent splashes from contacting the ocular mucosa.
Body Protection Flame-resistant (FR) lab coat & closed-toe shoes.Prevents dermal exposure. FR material is required if the acid is being utilized in highly flammable solvent systems during synthesis.
Respiratory N95/P100 respirator (if outside hood).Filters out irritating solid particulates (STOT SE 3 hazard) before they reach the respiratory tract.

Operational Workflow & Handling Protocols

Safety protocols must be self-validating. The following step-by-step methodology ensures that environmental controls are actively functioning before any chemical exposure occurs, aligning with the standards set by .

Step 1: Environmental Control Validation

  • Action: Before opening the chemical container, verify the fume hood's magnehelic gauge reads a face velocity of 100–120 feet per minute (fpm).

  • Self-Validation: Hold a single tissue (e.g., Kimwipe) near the bottom sash opening. It should be gently and consistently pulled inward. This visually confirms negative pressure and aerodynamic containment of any aerosolized acid.

Step 2: PPE Integrity Check

  • Action: Don the required PPE (Table 2).

  • Self-Validation: Perform the "inflation test" on your nitrile gloves. Trap air inside the glove and roll the cuff down to pressurize the fingers. If the glove holds pressure without deflating, there are no micro-tears, ensuring a complete dermal barrier.

Step 3: Material Transfer and Weighing

  • Action: Use a grounded, static-free weighing spatula. Weigh the compound strictly inside the validated fume hood.

  • Causality: Static electricity can cause the fine powder of (3S)-3-hydroxy-5-methylhexanoic acid to repel from the spatula and aerosolize. Grounded tools prevent this dispersion.

Step 4: Dissolution

  • Action: Always add the solid acid slowly to the solvent vortex. Never add solvent directly onto the bulk dry acid.

  • Causality: Adding solid to liquid maximizes the surface area for heat dissipation, preventing localized boiling or splashing of the solvent.

Handling_Workflow A 1. Risk Assessment (OSHA 29 CFR 1910.132) B 2. Fume Hood Verification (Face Velocity > 100 fpm) A->B C 3. Don PPE Matrix (Nitrile, Goggles, Lab Coat) B->C D 4. Material Transfer (Minimize Aerosolization) C->D E Spill Detected? D->E F Execute Spill Protocol (Neutralize with NaHCO3) E->F Yes G Proceed to Synthesis (Pregabalin Pathway) E->G No F->G

Workflow for safe handling and spill response of (3S)-3-hydroxy-5-methylhexanoic acid.

Spill Management & Waste Routing

In the event of a spill, immediate and calculated action is required to prevent widespread contamination.

Emergency Spill Protocol:

  • Isolation: Lower the fume hood sash to minimize airflow disruption and isolate the area.

  • Neutralization (The Causality of Choice): Cover the spilled acid with a weak base, specifically solid sodium bicarbonate (NaHCO₃).

    • Why NaHCO₃? Neutralizing the acid with a weak base prevents the highly exothermic reaction that would occur with a strong base (like NaOH), which could boil the solvent and aerosolize the acid.

  • Self-Validation of Neutralization: The reaction between the carboxylic acid and NaHCO₃ will evolve CO₂ gas. Watch for effervescence (bubbling). Once the bubbling completely ceases, the acid has been successfully neutralized and the hazard is mitigated.

  • Collection: Sweep up the neutralized solid using a non-sparking brush and place it in a designated waste container.

Waste Disposal Routing: Proper segregation prevents dangerous secondary reactions in waste carboys.

Waste_Routing Start Acidic Waste Stream (CAS 119639-03-1) Aqueous Aqueous Waste Start->Aqueous Water Solvent Organic Organic Waste Start->Organic Organic Solvent Neutralize Neutralize (pH 6-8) Aqueous->Neutralize Halogenated Halogenated Bin Organic->Halogenated Contains Halogens NonHalogenated Non-Halogenated Bin Organic->NonHalogenated Halogen-Free EHS EHS Final Collection Neutralize->EHS Halogenated->EHS NonHalogenated->EHS

Decision tree for the segregation and disposal of acid-contaminated laboratory waste.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

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